Product packaging for Sodium propanolate(Cat. No.:CAS No. 6819-41-6)

Sodium propanolate

Cat. No.: B179413
CAS No.: 6819-41-6
M. Wt: 82.08 g/mol
InChI Key: RCOSUMRTSQULBK-UHFFFAOYSA-N
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Description

Sodium propanolate, also known as this compound, is a useful research compound. Its molecular formula is C3H7NaO and its molecular weight is 82.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NaO B179413 Sodium propanolate CAS No. 6819-41-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOSUMRTSQULBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064481
Record name 1-Propanol, sodium salt
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Molecular Weight

82.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6819-41-6
Record name 1-Propanol, sodium salt (1:1)
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Record name 1-Propanol, sodium salt (1:1)
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Record name 1-Propanol, sodium salt
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Record name Sodium propanolate
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Record name Sodium propanolate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium n-Propanolate from Propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the synthesis of sodium n-propanolate, a critical reagent and catalyst in organic and pharmaceutical chemistry. The document details the primary synthetic methodologies, including the reaction of n-propanol with sodium metal and sodium hydride. It offers comprehensive experimental protocols, safety considerations, and a summary of quantitative data. Furthermore, this guide presents visual workflows and reaction pathways to facilitate a deeper understanding of the processes involved, tailored for researchers, scientists, and professionals in drug development.

Introduction to Sodium n-Propanolate

Sodium n-propanolate (also known as sodium n-propoxide) is an alkoxide salt with the chemical formula CH₃CH₂CH₂ONa.[1] It is a strong base and a potent nucleophile widely utilized in organic synthesis.[2][3] In the pharmaceutical industry, its role is crucial for synthesizing a variety of organic compounds, acting as a catalyst for reactions such as esterification and transesterification, and as a reagent for deprotonation and the formation of ethers.[3][4] Due to its reactivity, particularly with water and moist air, its synthesis and handling require stringent anhydrous conditions and an inert atmosphere.[2][5]

Synthetic Methodologies

The preparation of sodium n-propanolate from n-propanol is primarily an acid-base reaction where the weakly acidic hydroxyl proton of the alcohol is removed by a strong base. The two most common and effective methods employ sodium metal or sodium hydride.

Reaction with Sodium Metal

The foundational laboratory method involves the direct reaction of metallic sodium with anhydrous n-propanol.[6] This is a single displacement or redox reaction where sodium metal is oxidized, and the proton from the alcohol's hydroxyl group is reduced, producing sodium n-propanolate and hydrogen gas.[7][8][9]

Reaction Equation: 2 Na(s) + 2 CH₃CH₂CH₂OH(l) → 2 CH₃CH₂CH₂ONa(sol) + H₂(g)[8]

The reaction is exothermic and the evolution of flammable hydrogen gas necessitates careful control of the reaction conditions and a well-ventilated environment, preferably a fume hood.[6][10]

Reaction with Sodium Hydride

An alternative and often safer method involves the use of sodium hydride (NaH) as the base. Sodium hydride is a powerful, non-nucleophilic base that readily deprotonates alcohols.[11] The reaction also produces hydrogen gas, but NaH is generally easier and safer to handle than sodium metal.[12] The loss of hydrogen gas from the reaction system drives it to completion.[12]

Reaction Equation: NaH(s) + CH₃CH₂CH₂OH(l) → CH₃CH₂CH₂ONa(sol) + H₂(g)[11]

This method is particularly advantageous for generating the alkoxide in situ for subsequent reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for sodium n-propanolate and its synthesis.

Table 1: Physical and Chemical Properties of Sodium n-propanolate

PropertyValueReference
CAS Number 6819-41-6[4]
Molecular Formula C₃H₇NaO[1]
Molecular Weight 82.08 g/mol [4]
Appearance White to off-white solid; often handled as a solution in n-propanol (colorless to yellow liquid)[4][13]
Density (20% solution in n-propanol) ~0.866 g/cm³[4][]
Boiling Point 95.8 - 97 °C (as a solution or for the parent alcohol)[4][15]
Flash Point 15 - 23 °C[4][15]

Table 2: Characterization Data for High-Purity Sodium n-Propanolate

Analytical TechniquePurposeFindingReference
Elemental Analysis Compositional VerificationMeasured values for C, H, and Na align well with theoretical stoichiometric values, confirming high purity.[2][6]
Infrared (IR) Spectroscopy Structural CharacterizationCharacteristic absorption bands observed: C-H stretching (~3000 cm⁻¹), C-H bending (~1450 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[2][6]
X-ray Diffraction (XRD) Solid-State StructureCrystallizes in a tetragonal system with space group P4/nmm. The structure features a quadratic net of sodium and oxygen atoms.[6]

Experimental Protocols

Synthesis of Sodium n-propanolate using Sodium Metal

This protocol describes the synthesis of a high-purity sodium n-propanolate solution in n-propanol under an inert atmosphere.

Materials and Equipment:

  • Anhydrous n-propanol (>99.5%, moisture content 0.04–0.08%)[6]

  • Sodium metal, stored under mineral oil

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere glove box (recommended for handling sodium)[6]

Procedure:

  • System Preparation: Assemble the glassware (three-neck flask, condenser, dropping funnel) and dry thoroughly in an oven. Allow to cool to room temperature under a stream of dry nitrogen or argon gas.

  • Reagent Preparation:

    • Transfer the required volume of anhydrous n-propanol to the dropping funnel via cannula or under an inert atmosphere.

    • Inside a glove box or under a stream of inert gas, carefully weigh the required amount of sodium metal.[6] Remove any oxide layer by cutting the sodium to reveal a fresh, shiny surface. Cut the sodium into small pieces to facilitate a controlled reaction.

  • Reaction Setup: Place the pre-weighed sodium pieces into the three-neck flask. Add a small amount of anhydrous n-propanol to cover the sodium.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Slowly add the remaining anhydrous n-propanol from the dropping funnel to the flask. The rate of addition should be controlled to manage the exothermic reaction and the rate of hydrogen gas evolution. The reaction will fizz as hydrogen is produced.[8]

    • After the addition is complete, gently heat the mixture to reflux if necessary to ensure all the sodium has reacted completely. The disappearance of all metallic sodium indicates the reaction is complete.

  • Product Isolation/Storage:

    • The resulting solution of sodium n-propanolate in n-propanol can be used directly for subsequent synthetic steps.

    • To obtain the solid product, the excess n-propanol can be removed under reduced pressure (vacuum). This step should be performed with care.[6]

    • Store the final product (solution or solid) in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon) to prevent decomposition from moisture and carbon dioxide.[5][13]

Safety Precautions:

  • Sodium metal is highly reactive and corrosive. It reacts violently with water. Handle only under an inert atmosphere.[5]

  • The reaction produces highly flammable hydrogen gas. Ensure there are no ignition sources nearby and the reaction is conducted in a well-ventilated fume hood.[10]

  • Sodium n-propanolate is caustic and will cause severe burns upon contact with skin or eyes.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][16]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes and relationships in the synthesis and application of sodium n-propanolate.

G cluster_prep Preparation & Setup cluster_reaction Synthesis cluster_workup Product Handling cluster_char Characterization p1 Dry Glassware (Flask, Condenser) p2 Purge with Inert Gas (N2 or Argon) p1->p2 r1 Charge Flask with Na and some n-Propanol p2->r1 p3 Prepare Anhydrous n-Propanol r2 Slowly Add n-Propanol p3->r2 p4 Prepare Sodium Metal (Clean & Weigh) p4->r1 r1->r2 r3 Control Exotherm & H2 Evolution r2->r3 r4 Reflux to Completion (Optional) r3->r4 w1 Use Solution Directly r4->w1 w2 Isolate Solid (Vacuum Evaporation) r4->w2 w3 Store Under Inert Atmosphere w1->w3 w2->w3 c1 IR Spectroscopy w3->c1 c2 Elemental Analysis w3->c2 c3 X-Ray Diffraction w3->c3

Caption: Experimental workflow for the synthesis of sodium n-propanolate.

G Na 2 Na (Sodium Metal) Reaction Single Displacement Reaction Na->Reaction PrOH 2 CH₃CH₂CH₂OH (n-Propanol) PrOH->Reaction PrONa 2 CH₃CH₂CH₂ONa (Sodium n-Propanolate) H2 H₂ (Hydrogen Gas) Reaction->PrONa Reaction->H2

Caption: Reaction pathway for sodium n-propanolate synthesis.

G PrONa Sodium n-Propanolate (CH₃CH₂CH₂ONa) TS SN2 Transition State PrONa->TS Nucleophilic Attack RX Alkyl Halide (R-X) RX->TS Ether Propyl Ether (CH₃CH₂CH₂O-R) TS->Ether NaX Sodium Halide (NaX) TS->NaX

Caption: Application in Williamson ether synthesis for drug development.

Applications in Drug Discovery and Development

Sodium n-propanolate is a valuable tool in the arsenal of medicinal chemists. Its primary application is as a strong, non-hindered base for deprotonation reactions.[3] Many active pharmaceutical ingredients (APIs) and their intermediates are synthesized through pathways that require the formation of carbon-carbon or carbon-heteroatom bonds, often facilitated by a strong base.

  • Ether Synthesis: As depicted in the diagram above, it is a key reagent in the Williamson ether synthesis to produce propyl ethers, which are common structural motifs in drug molecules.

  • Catalysis: It serves as a catalyst for transesterification reactions, which can be used to modify existing drug molecules, potentially creating prodrugs with improved pharmacokinetic properties like better solubility or controlled release.[4][17]

  • Condensation Reactions: It is employed in condensation reactions like the Claisen condensation, which are fundamental for building the carbon skeletons of complex organic molecules.[18]

The high purity and low hydroxide content of commercially available sodium n-propanolate solutions are advantageous for these sensitive applications, ensuring selectivity and high yields in complex synthetic routes.[3]

References

An In-depth Technical Guide to the Molecular Structure of Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of sodium propanolate, a reactive alkoxide used in various chemical synthesis applications. The document focuses on its two isomers, sodium n-propanolate and sodium isopropoxide, detailing their structural properties, characterization data, and the experimental methods used for their elucidation.

Sodium n-Propanolate (Sodium propan-1-olate)

Sodium n-propanolate is the sodium salt of 1-propanol. It is a strong base and a competent nucleophile, frequently utilized as a catalyst and reagent in organic synthesis.[1]

General Properties

The fundamental properties of sodium n-propanolate are summarized below.

PropertyValueReference(s)
IUPAC Namesodium;propan-1-olate[1]
SynonymsSodium n-propoxide, Sodium propoxide[2]
CAS Number6819-41-6[3]
Molecular FormulaC₃H₇NaO[3]
Molecular Weight82.08 g/mol [3]
AppearanceWhite to off-white solid/powder[4]
Molecular and Electronic Structure

Sodium n-propanolate is an ionic compound consisting of a sodium cation (Na⁺) and a propanolate anion (CH₃CH₂CH₂O⁻). The negative charge is localized on the highly electronegative oxygen atom. The propyl group is a flexible alkyl chain.

Molecular Structure of Sodium n-Propanolate cluster_anion Propanolate Anion (CH₃CH₂CH₂O⁻) cluster_cation Sodium Cation (Na⁺) C1 C C2 C C1->C2 H11 H H12 H H13 H C3 C C2->C3 H21 H H22 H O O⁻ C3->O H31 H H32 H Na Na⁺ O->Na Ionic Bond

Fig. 1: Ionic interaction in sodium n-propanolate.
Solid-State Crystal Structure

The definitive method for elucidating the solid-state structure of crystalline materials like sodium n-propanolate is X-ray diffraction (XRD).[3] Foundational research has determined that sodium n-propanolate crystallizes in a tetragonal system, a common structure for normal-chain sodium alkoxides.[3][4] In this arrangement, the sodium and oxygen atoms form a quadratic net, which is characteristic of an anti-PbO type structure.[3] A significant feature of this crystal structure is the presence of disorder in the alkyl groups.[3]

ParameterValueReference(s)
Crystal SystemTetragonal[4]
Space GroupP4/nmm (No. 129)[4]
Lattice Constant a4.3994(9) Å[4]
Lattice Constant c12.166(21) Å[4]
Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for confirming the molecular structure. The deprotonation of propanol to form the propanolate anion is confirmed by the disappearance of the broad O-H stretching vibration (typically 3200-3500 cm⁻¹) in the IR spectrum.[1] The key vibrational modes for sodium n-propanolate are summarized below.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference(s)
C–H Stretching~3000[4]
C–H Bending~1450[4]
C–O Stretching~1050[4]

Sodium Isopropoxide (Sodium propan-2-olate)

Sodium isopropoxide is the sodium salt of 2-propanol. As a secondary alkoxide, it offers a balance between basicity and nucleophilicity and is less sterically hindered than tertiary alkoxides like sodium tert-butoxide.[5]

General Properties
PropertyValueReference(s)
IUPAC Namedisodium bis(propan-2-olate)[6]
SynonymsSodium isopropoxide, Isopropoxysodium[5]
CAS Number683-60-3[5]
Molecular FormulaC₃H₇NaO[5]
Molecular Weight82.08 g/mol [5]
AppearanceWhite to off-white solid[5]
Molecular and Electronic Structure

Similar to its isomer, sodium isopropoxide is an ionic compound. It consists of a sodium cation (Na⁺) and an isopropoxide anion ((CH₃)₂CHO⁻), where the branched alkyl structure offers different steric properties compared to the linear n-propanolate.

Molecular Structure of Sodium Isopropoxide cluster_anion Isopropoxide Anion ((CH₃)₂CHO⁻) cluster_cation Sodium Cation (Na⁺) C1 C C2 C C1->C2 H11 H H12 H H13 H C3 C C2->C3 O O⁻ C2->O H21 H H31 H H32 H H33 H Na Na⁺ O->Na Ionic Bond Synthesis Workflow Reactants Na metal + excess 1-Propanol Reaction Reaction under Ar (Room Temp) Reactants->Reaction Combine Evaporation Vacuum Evaporation (50°C) Reaction->Evaporation Remove excess alcohol Product Pure Na-n-Propanolate (White Powder) Evaporation->Product Storage Store under Ar Product->Storage PXRD Analysis Workflow Sample Prepare Sample (Powder in Capillary under Inert Gas) Collect Collect Diffraction Data (Stoe Stadi-P, Cu Kα₁) Sample->Collect Process Process Data (Peak Indexing) Collect->Process Refine Rietveld Refinement (Model vs. Data) Process->Refine Structure Determine Crystal Structure (Space Group, Lattice Parameters, etc.) Refine->Structure

References

sodium propanolate CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium propanolate, a versatile reagent in organic synthesis. It covers its chemical identity, physical properties, synthesis, safe handling, and application in the Williamson ether synthesis, a cornerstone reaction in the formation of ether linkages. Detailed experimental protocols and analytical methods are provided to assist researchers in its practical application.

Registry and Chemical Information

This compound, also known as sodium n-propoxide, is the sodium alkoxide salt of propan-1-ol. It is a strong base commonly used in organic chemistry for deprotonation reactions and as a nucleophile.

CAS Number: 6819-41-6[1]

Alternative Names: Sodium n-propoxide, Sodium propoxide, Sodium propan-1-olate[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃H₇NaO[1][]
Molecular Weight 82.08 g/mol []
Appearance White to off-white solid or powder; Colourless to amber Liquid[2][]
Boiling Point 95.8°C at 760 mmHg[]
Density 0.866 g/cm³[]
Flash Point 15°C[1]
Solubility Highly soluble in polar solvents (e.g., ethanol, methanol)[2]
InChI Key RCOSUMRTSQULBK-UHFFFAOYSA-N

Synthesis of this compound

The most common laboratory method for the synthesis of this compound is the reaction of metallic sodium with anhydrous propan-1-ol.[4] This reaction is exothermic and produces hydrogen gas, requiring careful control of reaction conditions and a dry, inert atmosphere to prevent side reactions with water and oxygen.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Sodium metal, clean and free of oxide layer

  • Anhydrous propan-1-ol (distilled and stored over molecular sieves)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Inert gas (Argon or Nitrogen)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and gas inlet/outlet

Procedure:

  • Set up the reaction apparatus and flush thoroughly with a dry, inert gas.

  • In the reaction flask, place small, clean pieces of sodium metal (1 equivalent).

  • Add anhydrous propan-1-ol (1.1 equivalents) dropwise from the dropping funnel to the sodium metal at a controlled rate to maintain a gentle reflux. The reaction is exothermic and will generate hydrogen gas, which should be safely vented.

  • After the addition is complete and the sodium metal has fully dissolved (which may take 1-2 hours), the reaction mixture is stirred for an additional hour to ensure completion.[6]

  • The resulting solution of this compound in propan-1-ol can be used directly, or the excess alcohol can be removed under reduced pressure to yield a solid powder.

  • The solid this compound should be stored under an inert atmosphere to prevent decomposition by moisture.[5]

Synthesis_of_Sodium_Propanolate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Sodium Metal Sodium Metal Reaction Reaction Sodium Metal->Reaction 1 eq. Propan-1-ol Propan-1-ol Propan-1-ol->Reaction 1.1 eq. Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Reaction Anhydrous Anhydrous Anhydrous->Reaction This compound This compound Hydrogen Gas (H2) Hydrogen Gas (H2) Reaction->this compound Reaction->Hydrogen Gas (H2)

Caption: Synthesis of this compound from Sodium Metal and Propan-1-ol.

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[7] this compound is an excellent nucleophile for this reaction, particularly with primary alkyl halides.[7]

Experimental Protocol: Williamson Ether Synthesis of Propyl Phenyl Ether

Materials:

  • This compound (prepared as described above or obtained commercially)

  • Bromobenzene (or other suitable aryl halide)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

  • Add bromobenzene (1 equivalent) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude propyl phenyl ether.

  • Purify the product by distillation or column chromatography.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound SN2 Reaction SN2 Reaction This compound->SN2 Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->SN2 Reaction Sodium Halide (NaX) Sodium Halide (NaX) SN2 Reaction->Sodium Halide (NaX) Intermediate SN2 Reaction->Intermediate Workup & Purification Workup & Purification Ether (R-O-Propyl) Ether (R-O-Propyl) Workup & Purification->Ether (R-O-Propyl) Intermediate->Workup & Purification

Caption: General Workflow for the Williamson Ether Synthesis using this compound.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its successful application in synthesis. The primary impurity is typically sodium hydroxide, formed from the reaction with residual water.

Experimental Protocol: Acid-Base Titration for Purity Assessment

Principle: The total alkalinity (this compound and any sodium hydroxide impurity) is determined by titration with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

Materials:

  • This compound sample

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Anhydrous ethanol

  • Burette, pipette, and conical flask

Procedure:

  • Accurately weigh a sample of this compound in a dry, inert atmosphere to prevent reaction with atmospheric moisture and CO₂.

  • Dissolve the sample in a known volume of anhydrous ethanol in a conical flask.

  • Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.

  • Titrate the solution with the standardized HCl solution from the burette until the pink color disappears.

  • Record the volume of HCl used.

  • Calculate the percentage purity of the this compound using the following formula:

    % Purity = [(V_HCl × M_HCl × MW_NaProp) / (Weight of sample)] × 100

    Where:

    • V_HCl = Volume of HCl used (in L)

    • M_HCl = Molarity of HCl solution

    • MW_NaProp = Molecular weight of this compound (82.08 g/mol )

Safe Handling and Storage

This compound is a corrosive and moisture-sensitive material. Proper handling and storage are essential to maintain its reactivity and ensure safety.

  • Handling: Always handle this compound in a dry, inert atmosphere, such as in a glove box or under a stream of argon or nitrogen.[4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, acids, and oxidizing agents.[2] The material is flammable and should be stored in a flammables-area.[8]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more specific applications, further literature review is recommended.

References

Solubility of Sodium Propanolate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propanolate (C₃H₇NaO), also known as sodium propoxide, is a strong base and a versatile reagent in organic synthesis. Its efficacy in various chemical transformations, most notably in Williamson ether synthesis and dehydrohalogenation reactions, is critically dependent on its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data, experimental protocols for solubility determination, and the mechanistic relevance of its solubility in key organic reactions.

Core Concepts: Factors Influencing Solubility

The solubility of this compound, an ionic compound, in organic solvents is governed by the principle of "like dissolves like." Its solubility is a function of the solvent's polarity, protic or aprotic nature, and the extent of ion-dipole interactions.

  • Polar Protic Solvents: Solvents like ethanol and methanol can engage in hydrogen bonding and effectively solvate both the sodium cation and the propanolate anion, leading to high solubility.[1]

  • Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) possess significant dipole moments and can effectively solvate the sodium cation, contributing to good solubility.

  • Nonpolar Solvents: In nonpolar solvents like toluene and hexane, the ion-dipole interactions are weak, resulting in low solubility.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative descriptions and data for analogous sodium alkoxides provide valuable insights.

Qualitative Solubility of Sodium n-Propanolate:

SolventQualitative SolubilitySource
n-PropanolSoluble[2]
EthanolHighly Soluble[3]
MethanolHighly Soluble[3]
EthersSoluble[2]
Non-polar solventsLess Soluble[3]

Commercially available solutions, such as 20% sodium n-propoxide in n-propanol, further indicate its significant solubility in its parent alcohol.[4] Similarly, the availability of a 25% solution of sodium isopropoxide in THF suggests good solubility in ethereal solvents.[5]

Quantitative Solubility of Analogous Sodium Alkoxides:

To provide a more quantitative perspective, the following tables summarize the solubility of sodium ethoxide and sodium tert-butoxide in various organic solvents.

Table 1: Quantitative Solubility of Sodium Ethoxide (C₂H₅ONa)

SolventSolubilityTemperature (°C)
EthanolSolubleNot Specified
MethanolSolubleNot Specified
N,N-Dimethylformamide (DMF)Very SolubleNot Specified
BenzeneInsolubleNot Specified

Table 2: Quantitative Solubility of Sodium tert-Butoxide ((CH₃)₃CONa)

SolventSolubility (wt%)Temperature (°C)
Tetrahydrofuran (THF)3825
Methyl tert-butyl ether2525
Diglyme2225
Cyclohexane1425
Hexane1125
Toluene625

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound requires careful handling due to its sensitivity to moisture and air. The following are detailed methodologies for key experimental techniques.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Protocol:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), add an excess of solid this compound to a known volume of the desired organic solvent in a sealed, pre-weighed vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

  • Separation: Allow the solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., PTFE) to remove any suspended solids.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed, dry flask. Remove the solvent under vacuum or by gentle heating in an inert atmosphere.

  • Mass Determination: Once the solvent is completely removed, weigh the flask containing the dry this compound residue.

  • Calculation: The solubility can be calculated as follows:

    Solubility ( g/100 g solvent) = [(Mass of flask with residue - Mass of empty flask) / (Mass of saturated solution - (Mass of flask with residue - Mass of empty flask))] x 100

Spectroscopic Method (UV-Vis)

This method is suitable if this compound or a derivative exhibits a characteristic UV-Vis absorbance. A calibration curve is first established to relate absorbance to concentration.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent at known concentrations in an inert atmosphere.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: After equilibration, carefully filter a sample of the supernatant. Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Applications in Organic Synthesis: The Role of Solubility

The solubility of this compound is paramount for its application as a reagent in organic synthesis. The reaction medium must be capable of dissolving the alkoxide to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Ether Ether This compound->Ether Sₙ2 Attack Alkyl Halide Alkyl Halide Alkyl Halide->Ether Sodium Halide Sodium Halide Solvent Solvent Dehydrohalogenation cluster_reactants Reactants cluster_products Products Alkyl Halide Alkyl Halide Alkene Alkene Alkyl Halide->Alkene This compound This compound This compound->Alkene Proton Abstraction (E2) Propanol Propanol Sodium Halide Sodium Halide

References

In-Depth Technical Guide: Thermochemical Properties of Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for sodium propanolate (sodium n-propoxide). It includes key thermodynamic parameters, detailed experimental methodologies for their determination, and a visualization of its role in a fundamental organic reaction. This information is crucial for professionals in research and development, particularly in the fields of drug synthesis and material science, where precise energetic understanding is paramount.

Core Thermochemical Data

The thermochemical properties of this compound are essential for understanding its stability, reactivity, and behavior in various chemical processes. Key experimental data is summarized below.

Thermochemical PropertyValueExperimental MethodReference
Standard Molar Enthalpy of Formation (ΔfH°m(cr, 298.15 K))-441.57 ± 1.18 kJ·mol⁻¹Isoperibol Solution Calorimetry[1]
Molar Heat Capacity (Cp,m(298.15 K))113.52 J·K⁻¹·mol⁻¹Differential Scanning Calorimetry (DSC)[2][3]
Derived Thermodynamic FunctionsEnthalpy increments, entropies, and Gibbs energy functions have been derived from heat capacity measurements over the temperature range of 240-550 K.Differential Scanning Calorimetry (DSC)[2][3]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies employed for the synthesis of high-purity this compound and the measurement of its key thermochemical properties.

Synthesis of High-Purity Sodium n-Propoxide

A crucial prerequisite for accurate thermochemical measurements is the purity of the substance. High-purity sodium n-propoxide is synthesized by the reaction of nuclear grade sodium metal with anhydrous n-propanol.[4]

Experimental Workflow for Synthesis:

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation and Purification cluster_characterization Characterization start Start sodium Nuclear Grade Sodium Metal start->sodium propanol Anhydrous n-Propanol start->propanol reaction_vessel Reaction in Inert Atmosphere sodium->reaction_vessel propanol->reaction_vessel stirring Stirring and Heating reaction_vessel->stirring cooling Natural Cooling (16h) stirring->cooling distillation Vacuum Distillation of Excess Alcohol cooling->distillation drying Vacuum Drying (10⁻⁵ mbar, 323 K) distillation->drying storage Store under Argon drying->storage xrd XRD storage->xrd ir IR Spectroscopy storage->ir aes AES storage->aes chns CHNS Analysis storage->chns

Synthesis and Characterization of Sodium n-Propoxide.

Detailed Procedure:

  • Reaction Setup: The reaction is carried out in a multi-necked flask equipped with a stirrer, a condenser, and an inlet for an inert gas (e.g., argon). Anhydrous n-propanol is introduced into the flask.

  • Addition of Sodium: Clean, nuclear grade sodium metal is cut into small pieces and added portion-wise to the n-propanol under a continuous flow of inert gas to prevent oxidation and reaction with atmospheric moisture.

  • Reaction Conditions: The mixture is stirred and heated to facilitate the reaction between sodium and n-propanol, which produces this compound and hydrogen gas. The evolved hydrogen is safely vented.

  • Crystallization: After the complete reaction of sodium, the solution is allowed to cool slowly to room temperature over approximately 16 hours to promote the crystallization of this compound.

  • Isolation: The excess n-propanol is removed by vacuum distillation.

  • Drying: The resulting crystalline this compound is dried under high vacuum (10⁻⁵ mbar) at a slightly elevated temperature (323 K) to remove any residual solvent.[4]

  • Storage and Characterization: The final product, a dry, milky-white, fine crystalline powder, is stored in a high-purity argon atmosphere glove box to prevent degradation. The purity and identity of the synthesized this compound are confirmed using various analytical techniques, including X-ray diffraction (XRD), infrared (IR) spectroscopy, atomic emission spectroscopy (AES) for sodium content, and CHNS elemental analysis.[4]

Determination of Molar Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity of this compound was measured using differential scanning calorimetry over a temperature range of 240-550 K.[2][3]

Experimental Workflow for DSC:

cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis sample This compound Sample encapsulate Encapsulate in Aluminum Pan sample->encapsulate dsc Place in DSC (with reference pan) encapsulate->dsc purge Purge with Inert Gas dsc->purge heat Heat at Controlled Rate (240-550 K) purge->heat measure Measure Heat Flow heat->measure baseline Baseline Correction measure->baseline calculate_cp Calculate Heat Capacity (Cp) baseline->calculate_cp derive Derive Thermodynamic Functions calculate_cp->derive

Workflow for DSC Measurement of Heat Capacity.

Detailed Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the differential scanning calorimeter. The measurement cell is purged with a high-purity inert gas, such as argon, to provide a reproducible and inert atmosphere.

  • Temperature Program: The temperature of the DSC cell is ramped over the desired range (240-550 K) at a constant heating rate.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

  • Calibration: The calorimeter is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated from the differential heat flow signal, the heating rate, and the sample mass.

Determination of Standard Molar Enthalpy of Formation by Isoperibol Solution Calorimetry

The standard molar enthalpy of formation of this compound was determined using an isoperibol solution calorimeter.[1] This technique involves measuring the heat changes associated with a series of reactions that can be combined using Hess's law to yield the enthalpy of formation of the target compound.

The overall thermochemical cycle involves the following key reactions:

  • Dissolution of sodium metal in n-propanol.

  • Dissolution of this compound in n-propanol.

By combining the measured enthalpies of these reactions with the known standard enthalpies of formation of sodium metal, n-propanol, and hydrogen gas, the standard molar enthalpy of formation of this compound can be calculated.

Role in Organic Synthesis: The Williamson Ether Synthesis

This compound is a strong base and a potent nucleophile, making it a valuable reagent in organic synthesis. One of its classic applications is in the Williamson ether synthesis, a reliable method for the preparation of unsymmetrical ethers.

In this reaction, the propanolate anion acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form an ether.

Reaction Pathway for Williamson Ether Synthesis:

cluster_reactants Reactants cluster_mechanism SN2 Mechanism cluster_products Products NaOPr This compound (CH₃CH₂CH₂ONa) transition_state Transition State [RO…R'…X]⁻ NaOPr->transition_state Nucleophilic Attack RX Alkyl Halide (R-X) RX->transition_state ether Propyl Ether (CH₃CH₂CH₂OR) transition_state->ether NaX Sodium Halide (NaX) transition_state->NaX

Williamson Ether Synthesis using this compound.

This reaction is fundamental in the synthesis of a wide range of chemical compounds, including intermediates for pharmaceuticals and specialty chemicals. The thermochemical data of this compound is critical for controlling the reaction conditions and optimizing the yield of such processes.

References

An In-depth Technical Guide to the Properties and Applications of Sodium Isopropoxide and Sodium n-Propoxide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive comparison of the properties, synthesis, and applications of sodium isopropoxide and sodium n-propoxide, two critical reagents in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of their chemical and physical characteristics, reactivity, and practical applications. Particular emphasis is placed on their roles as strong bases and nucleophiles, with a focus on the impact of steric hindrance on their reactivity. Detailed experimental protocols for their synthesis and use in the Williamson ether synthesis are provided, alongside safety guidelines for their handling.

Introduction

Sodium isopropoxide (CH₃)₂CHONa and sodium n-propoxide (CH₃CH₂CH₂ONa) are alkoxide salts derived from isopropanol and n-propanol, respectively. They are widely employed in organic chemistry as potent bases and nucleophiles. Their utility is particularly pronounced in deprotonation reactions and the formation of ethers, esters, and other key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] The choice between these two isomers is often dictated by the specific requirements of a reaction, primarily concerning basicity and steric hindrance. This guide aims to elucidate the key differences between these two reagents to aid in their effective selection and application.

Comparative Physicochemical Properties

The structural isomerism between the isopropoxide and n-propoxide anions leads to distinct physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties
PropertySodium IsopropoxideSodium n-PropoxideSource(s)
Chemical Formula C₃H₇NaOC₃H₇NaO[3][4]
Molecular Weight 82.08 g/mol 82.08 g/mol [3][4]
Appearance White to off-white hygroscopic powderWhite to off-white solid or powder[4][5]
Melting Point 70-75 °CNot available (often supplied as a solution)[6]
Boiling Point DecomposesNot available (often supplied as a solution)
Density ~0.9 g/cm³~0.866 g/cm³ (for 20% solution in n-propanol)[6][7]
Solubility Soluble in alcohols, ethers (e.g., THF)Soluble in polar solvents like ethanol and methanol[4][6]
Table 2: Chemical and Reactivity Properties
PropertySodium IsopropoxideSodium n-PropoxideSource(s)
pKa of Parent Alcohol (Isopropanol) ~16.5-
pKa of Parent Alcohol (n-Propanol) -~16
Basicity Slightly stronger baseStrong base
Nucleophilicity Good nucleophile, but sterically hinderedGood, less hindered nucleophile
Steric Hindrance HigherLower[8]

Structural and Reactivity Analysis

The fundamental difference between sodium isopropoxide and sodium n-propoxide lies in the structure of the propoxide anion. This structural variance has significant implications for their reactivity.

Figure 1: Structural Isomers
Basicity

Both sodium isopropoxide and sodium n-propoxide are strong bases capable of deprotonating a wide range of substrates, including alcohols, phenols, and carbon acids. The basicity of an alkoxide is inversely related to the acidity of its parent alcohol. Isopropanol has a slightly higher pKa than n-propanol, making sodium isopropoxide a slightly stronger base. The electron-donating effect of the two methyl groups in the isopropoxide anion increases the electron density on the oxygen atom, enhancing its proton-abstracting ability.

Nucleophilicity and Steric Hindrance

While both are effective nucleophiles, the branched structure of the isopropoxide anion results in greater steric hindrance compared to the linear n-propoxide anion. This steric bulk can influence the regioselectivity and stereoselectivity of reactions. In nucleophilic substitution reactions, particularly Sₙ2 reactions, the less hindered sodium n-propoxide will generally react faster with a given electrophile. Conversely, the bulkier sodium isopropoxide is often favored when a non-nucleophilic strong base is required to promote elimination (E2) over substitution (Sₙ2) reactions.[8]

Experimental Protocols

Synthesis of Sodium Alkoxides

The most common laboratory method for the preparation of sodium alkoxides is the reaction of sodium metal with the corresponding anhydrous alcohol.[4]

Safety Precautions: The reaction of alkali metals with alcohols is exothermic and produces flammable hydrogen gas. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.[9][10][11][12][13] A Class D fire extinguisher should be readily available.

G General Synthesis of Sodium Alkoxides start Start reactants Anhydrous Alcohol (Isopropanol or n-Propanol) start->reactants na_metal Sodium Metal start->na_metal reaction Reaction under Inert Atmosphere reactants->reaction na_metal->reaction h2_gas Hydrogen Gas (vented) reaction->h2_gas Byproduct product_solution Sodium Alkoxide Solution reaction->product_solution evaporation Removal of Excess Alcohol (Vacuum Distillation) product_solution->evaporation product_solid Solid Sodium Alkoxide evaporation->product_solid end End product_solid->end

Figure 2: Alkoxide Synthesis Workflow

4.1.1. Detailed Protocol for the Synthesis of Sodium Isopropoxide

Materials:

  • Anhydrous isopropanol

  • Sodium metal, stored under mineral oil

  • An inert solvent for washing the sodium (e.g., hexane or petroleum ether)

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the apparatus in a fume hood and ensure all glassware is thoroughly dried.

  • Place a magnetic stir bar in the round-bottom flask and flush the system with nitrogen or argon.

  • Cut the required amount of sodium metal into small pieces under mineral oil.

  • Quickly transfer the sodium pieces to a beaker containing hexane or petroleum ether to wash off the mineral oil.

  • Carefully transfer the washed sodium pieces to the reaction flask.

  • Add anhydrous isopropanol to the dropping funnel.

  • Slowly add the isopropanol to the sodium metal with gentle stirring. The reaction will start, evidenced by the evolution of hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux.[14]

  • After all the isopropanol has been added, continue stirring and gently heat the mixture if necessary to ensure all the sodium has reacted.

  • Once the reaction is complete (no more visible sodium metal and cessation of hydrogen evolution), the resulting solution of sodium isopropoxide in isopropanol can be used directly or the excess solvent can be removed under reduced pressure to obtain the solid product.[14]

4.1.2. Detailed Protocol for the Synthesis of Sodium n-Propoxide

The procedure is analogous to that for sodium isopropoxide, with anhydrous n-propanol being used instead of isopropanol. The reaction with n-propanol may be slightly more vigorous than with isopropanol.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[9][10][11]

4.2.1. General Protocol for Williamson Ether Synthesis using Sodium Propoxides

Materials:

  • Sodium isopropoxide or sodium n-propoxide (either prepared in situ or as a solid)

  • Anhydrous solvent (e.g., THF, DMF, or the parent alcohol)

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • If starting with solid alkoxide, dissolve it in the anhydrous solvent in a round-bottom flask under an inert atmosphere. If the alkoxide was prepared in situ, it can be used directly.

  • Add the primary alkyl halide to the alkoxide solution dropwise with stirring.[15]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 1 to 8 hours depending on the substrates.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the ether product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ether.

  • Purify the ether by distillation or column chromatography.

G Williamson Ether Synthesis Workflow start Start alkoxide Sodium Propoxide (Isopropoxide or n-Propoxide) start->alkoxide alkyl_halide Primary Alkyl Halide start->alkyl_halide reaction Sₙ2 Reaction (Reflux) alkoxide->reaction alkyl_halide->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Ether Product purification->product end End product->end

References

An In-depth Technical Guide on the Hydrolysis of Sodium Propanolate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of sodium propanolate in aqueous solutions. It covers the fundamental reaction chemistry, thermodynamic and kinetic considerations, and detailed experimental protocols for the quantitative analysis of this reaction. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and formulation science where the stability and reactivity of alkoxides are of paramount importance.

Introduction

This compound (CH₃CH₂CH₂ONa), the sodium salt of propan-1-ol, is a strong base that undergoes rapid and complete hydrolysis upon dissolution in water. This reaction is of significant interest in various chemical processes, including organic synthesis, where it can act as a catalyst or a reagent, and in pharmaceutical formulations, where its presence can influence the stability and bioavailability of active pharmaceutical ingredients (APIs). Understanding the kinetics and thermodynamics of this hydrolysis is crucial for controlling reaction pathways, ensuring product purity, and predicting formulation stability.

The Hydrolysis Reaction

The hydrolysis of this compound is a straightforward acid-base reaction where the propanolate anion (CH₃CH₂CH₂O⁻), a strong conjugate base, reacts with water to form propan-1-ol and a hydroxide ion.

Reaction Equation:

CH₃CH₂CH₂ONa(aq) + H₂O(l) ⇌ CH₃CH₂CH₂OH(aq) + NaOH(aq)

The equilibrium for this reaction lies far to the right, indicating that the hydrolysis is essentially irreversible under standard aqueous conditions. The production of sodium hydroxide results in a significant increase in the pH of the solution, rendering it strongly alkaline.

Thermodynamic and Kinetic Data

While specific experimental data for the hydrolysis of this compound is not extensively available in the public domain, fundamental thermodynamic and kinetic parameters can be estimated or determined experimentally.

Thermodynamic Data

The key thermodynamic parameter governing the equilibrium of the hydrolysis reaction is the base dissociation constant (Kₑ). This can be calculated from the acid dissociation constant (pKa) of the conjugate acid, propan-1-ol.

Table 1: Thermodynamic Parameters for this compound Hydrolysis

ParameterValueNotes
pKa of Propan-1-ol~16The pKa of simple primary alcohols is in this range.
pKₑ of this compound~ -2Calculated as pKₑ = 14 - pKa. A negative pKₑ indicates a very strong base.
Kₑ of this compound~ 100Calculated as Kₑ = 10^(-pKₑ). A large Kₑ signifies that the equilibrium strongly favors the products.
Standard Gibbs Free Energy Change (ΔG°)Highly NegativeConsistent with a spontaneous and essentially complete reaction. Specific value requires experimental determination.
Standard Enthalpy Change (ΔH°)ExothermicThe reaction releases heat. The specific value can be determined by calorimetry.
Standard Entropy Change (ΔS°)Likely positiveThe formation of two species from two reactants can lead to an increase in entropy.
Kinetic Data

The hydrolysis of this compound is expected to be a very fast reaction. The determination of the rate law and the rate constant requires specialized experimental techniques for studying rapid reactions.

Table 2: Kinetic Parameters for this compound Hydrolysis

ParameterExpected Value/FormNotes
Rate LawRate = k[CH₃CH₂CH₂ONa]^m[H₂O]^nThe reaction order with respect to each reactant (m and n) needs to be determined experimentally. Given the excess of water in aqueous solutions, the rate law may appear to be pseudo-first-order with respect to this compound.
Rate Constant (k)Very LargeThe reaction is expected to be rapid. The value is dependent on temperature.
Activation Energy (Eₐ)Relatively LowConsistent with a fast reaction. Can be determined from the temperature dependence of the rate constant (Arrhenius equation).
Pre-exponential Factor (A)To be determined experimentallyRelates to the frequency of collisions with the correct orientation.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the thermodynamic and kinetic parameters of this compound hydrolysis.

Determination of the Base Dissociation Constant (Kₑ)

The Kₑ of this compound can be determined by measuring the pH of a solution of known concentration.

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂.

  • pH Measurement: Calibrate a pH meter using standard buffer solutions (pH 7, 10, and 12). Measure the pH of the prepared this compound solution at a constant temperature (e.g., 25 °C).

  • Calculation of pOH and [OH⁻]:

    • Calculate the pOH from the measured pH: pOH = 14 - pH.

    • Calculate the hydroxide ion concentration: [OH⁻] = 10^(-pOH).

  • Calculation of Kₑ:

    • Assuming the hydrolysis goes to near completion, the concentration of propan-1-ol and hydroxide ions will be approximately equal to the initial concentration of this compound. For a more accurate determination, consider the equilibrium concentrations.

    • The equilibrium concentration of undissociated propanolate is the initial concentration minus the hydroxide concentration.

    • Kₑ = ([CH₃CH₂CH₂OH][OH⁻]) / [CH₃CH₂CH₂O⁻]

Determination of the Enthalpy of Hydrolysis (ΔH°) by Isothermal Titration Calorimetry (ITC)

Methodology:

  • Instrument Setup: Calibrate and equilibrate an Isothermal Titration Calorimeter (ITC) at the desired temperature (e.g., 25 °C).

  • Sample Preparation:

    • Load a concentrated solution of this compound (e.g., 1 M) into the injection syringe.

    • Fill the sample cell with deionized water.

  • Titration: Inject small aliquots of the this compound solution into the water-filled cell and measure the heat evolved after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat released per injection.

    • Fit the integrated heat data to a suitable binding model (in this case, a simple 1:1 reaction model) to determine the enthalpy change (ΔH°) for the hydrolysis reaction.

Determination of the Reaction Kinetics by Stopped-Flow Spectroscopy

Due to the rapid nature of the hydrolysis, a stopped-flow technique coupled with a detection method like conductivity or UV-Vis spectroscopy (if a suitable chromophore is involved or can be introduced) is recommended.

Methodology:

  • Instrument Setup: Set up a stopped-flow instrument with two drive syringes and a mixing chamber connected to a detection cell (e.g., a conductivity cell or a spectrophotometer flow cell).

  • Reagent Preparation:

    • Syringe 1: A solution of this compound in a non-aqueous solvent (e.g., dry propan-1-ol).

    • Syringe 2: Deionized water.

  • Kinetic Run:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in conductivity or absorbance as a function of time. The change in conductivity will be directly proportional to the formation of ions (Na⁺ and OH⁻).

  • Data Analysis:

    • Analyze the kinetic trace (conductivity/absorbance vs. time) to determine the initial reaction rate.

    • Perform a series of experiments with varying initial concentrations of this compound to determine the reaction order with respect to the propanolate.

    • From the rate data, calculate the rate constant (k).

    • Repeat the experiments at different temperatures to determine the activation energy (Eₐ) using the Arrhenius equation.

Visualizations

Hydrolysis Reaction Pathway

The following diagram illustrates the simple hydrolysis of the propanolate ion.

HydrolysisReaction propanolate CH₃CH₂CH₂O⁻ (Propanolate Ion) products CH₃CH₂CH₂OH (Propan-1-ol) + OH⁻ (Hydroxide Ion) propanolate->products Proton Transfer water H₂O (Water) water->products

Caption: Hydrolysis of the propanolate ion in water.

Experimental Workflow for Kinetic Analysis

The logical flow for determining the kinetic parameters of the hydrolysis reaction is depicted below.

KineticWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_soln Prepare this compound and Water Solutions stopped_flow Rapid Mixing in Stopped-Flow Apparatus prep_soln->stopped_flow detection Monitor Reaction Progress (e.g., Conductivity) stopped_flow->detection initial_rate Determine Initial Reaction Rates detection->initial_rate rate_law Determine Rate Law and Rate Constant (k) initial_rate->rate_law temp_dependence Vary Temperature and Repeat Experiment rate_law->temp_dependence arrhenius Calculate Activation Energy (Eₐ) temp_dependence->arrhenius

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental and rapid chemical process with important implications in various scientific and industrial fields. This technical guide has provided a detailed overview of the reaction, including its thermodynamic and kinetic aspects. While specific quantitative data for this reaction is sparse in the literature, the experimental protocols outlined herein offer a clear path for researchers to determine these crucial parameters. The provided visualizations of the reaction pathway and experimental workflow serve to further clarify the concepts discussed. A thorough understanding and experimental characterization of this compound hydrolysis will enable better control over related chemical processes and the development of more stable and effective products.

Methodological & Application

Sodium Propanolate: A Versatile Base in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium propanolate (CH₃CH₂CH₂ONa), also known as sodium n-propoxide, is a strong, non-nucleophilic base valued in organic synthesis for its ability to deprotonate a wide range of substrates, facilitating key carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is prominent in the synthesis of ethers, the formation of alkenes through elimination reactions, and in promoting condensation reactions crucial for building molecular complexity in pharmaceutical and specialty chemical production.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in several cornerstone organic transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide from a primary alkyl halide.[3][4] this compound serves as an excellent base to generate the required alkoxide in situ or can be used directly as the sodium salt of propanol.

Key Considerations:

  • Substrate Scope: The alkyl halide should ideally be primary to favor substitution over elimination, which is a common side reaction with secondary and tertiary halides.[3]

  • Solvent: Aprotic polar solvents such as DMF or DMSO can accelerate the reaction, although the parent alcohol (propanol) is also a suitable solvent.

  • Temperature: Reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate.[4]

Table 1: Williamson Ether Synthesis using this compound - Representative Data
Alkyl HalideAlcohol/PhenolSolventTemperature (°C)Time (h)Yield (%)
Benzyl ChloridePhenolPropanol804>90
1-BromobutanePropan-1-olDMF60685-95
Ethyl Iodide4-MethoxyphenolPropanolReflux5~90

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of Benzyl Propyl Ether
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (2.3 g, 100 mmol) in anhydrous propan-1-ol (50 mL) under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reaction Setup: Once all the sodium has reacted to form this compound, add benzyl chloride (12.65 g, 100 mmol) dropwise to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation to afford benzyl propyl ether.

Williamson_Ether_Synthesis cluster_prep Preparation of this compound cluster_reaction Ether Synthesis Na Sodium Metal NaOPr This compound Na->NaOPr Reaction Propanol Propan-1-ol Propanol->NaOPr NaOPr_reac This compound (R-ONa) AlkylHalide Alkyl Halide (R'-X) Ether Ether (R-O-R') AlkylHalide->Ether NaOPr_reac->Ether SN2 Attack

Caption: Workflow for Williamson Ether Synthesis.

Dehydrohalogenation Reactions

This compound is an effective base for promoting dehydrohalogenation reactions to synthesize alkenes from alkyl halides.[5] This elimination reaction, typically following an E2 mechanism, involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the halogen.

Key Considerations:

  • Substrate Structure: The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. This compound is considered a moderately hindered base.

  • Reaction Conditions: The reaction is typically carried out in the parent alcohol (propanol) as a solvent at elevated temperatures.

Table 2: Dehydrohalogenation with this compound - Representative Data
Alkyl HalideSolventTemperature (°C)Time (h)Major Product(s)Yield (%)
2-BromopropanePropanolReflux3Propene>80
2-ChlorobutanePropanolReflux5But-2-ene (major), But-1-ene (minor)~75 (total)
1-BromohexaneDMSO704Hex-1-ene>90

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of Propene from 2-Bromopropane
  • Reagent Preparation: Prepare a solution of this compound by dissolving sodium (2.3 g, 100 mmol) in anhydrous propan-1-ol (50 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Reaction Setup: Equip the flask with a reflux condenser and a gas outlet tube directed to a collection system (e.g., a gas syringe or a cold trap).

  • Reaction Execution: Add 2-bromopropane (12.3 g, 100 mmol) dropwise to the this compound solution. Heat the mixture to reflux. The gaseous propene product will evolve and can be collected.

  • Product Collection: Continue the reaction for 3 hours or until the evolution of gas ceases. The collected gas can be characterized by gas chromatography.

Dehydrohalogenation cluster_reactants Reactants cluster_products Products AlkylHalide Alkyl Halide Alkene Alkene AlkylHalide->Alkene E2 Elimination NaBr Sodium Halide AlkylHalide->NaBr NaOPr This compound NaOPr->Alkene Propanol Propanol NaOPr->Propanol

Caption: General scheme of a dehydrohalogenation reaction.

Aldol Condensation

In aldol condensations, this compound can be used as a base to generate an enolate from an aldehyde or ketone. This enolate then acts as a nucleophile, attacking the carbonyl group of another molecule, leading to the formation of a β-hydroxy aldehyde or ketone (the aldol adduct). Subsequent dehydration can yield an α,β-unsaturated carbonyl compound.[6][7]

Key Considerations:

  • Substrate: The carbonyl compound must possess at least one α-hydrogen to form an enolate.

  • Reaction Control: To prevent self-condensation in mixed aldol reactions, one carbonyl partner should ideally lack α-hydrogens. Alternatively, one enolate can be pre-formed before the addition of the second carbonyl compound.

  • Temperature: The initial aldol addition is often performed at low temperatures, while the subsequent dehydration step may require heating.

Table 3: Aldol Condensation using this compound - Representative Data
Aldehyde/Ketone 1Aldehyde/Ketone 2SolventTemperature (°C)Time (h)ProductYield (%)
PropanalPropanalPropanol0 to 2523-Hydroxy-2-methylpentanal~70
AcetoneBenzaldehydePropanol2544-Phenylbut-3-en-2-one (Benzalacetone)80-90
CyclohexanoneCyclohexanonePropanol25 to Reflux62-(Cyclohexylidene)cyclohexan-1-one~65

Note: The data presented are representative and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 3-Hydroxy-2-methylpentanal
  • Reaction Setup: In a round-bottom flask cooled to 0°C, add a solution of this compound in propanol (e.g., 20 wt%, 0.1 equivalents).[2]

  • Reactant Addition: Slowly add propanal (2 equivalents) to the cooled base solution with stirring.

  • Reaction Execution: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. Monitor the formation of the aldol adduct by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution). Extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Aldol_Condensation Start Aldehyde/Ketone (with α-H) Enolate Enolate Formation Start->Enolate Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack NaOPr This compound NaOPr->Enolate Deprotonation Carbonyl Second Aldehyde/Ketone Carbonyl->Aldol_Adduct Dehydration Dehydration (optional, with heat) Aldol_Adduct->Dehydration Final_Product α,β-Unsaturated Carbonyl Dehydration->Final_Product

Caption: Pathway of an aldol condensation reaction.

Conclusion

This compound is a highly effective and versatile base in organic synthesis. Its application in Williamson ether synthesis, dehydrohalogenation, and aldol condensation reactions makes it a valuable tool for the construction of complex organic molecules. The protocols and data provided herein serve as a guide for researchers in academic and industrial settings, enabling the efficient and predictable synthesis of target compounds. As with any strong base, appropriate handling and inert atmosphere techniques are crucial for successful and safe implementation.[1]

References

Application Notes and Protocols: Sodium Propanolate in Deprotonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propanolate, available as sodium n-propoxide and sodium isopropoxide, is a strong alkoxide base frequently employed in organic synthesis for deprotonation reactions. Its utility stems from its ability to efficiently abstract protons from a variety of acidic functional groups, leading to the formation of nucleophilic species. These intermediates are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable tool in the synthesis of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in key deprotonation reactions.

Physicochemical Properties and Basicity

This compound is the sodium salt of propanol. The basicity of the propanolate ion is a direct consequence of the pKa of its conjugate acid, propanol.

CompoundpKaBasicity of Conjugate Base
n-Propanol~16Strong
Isopropanol~17Strong

The relatively high pKa values of n-propanol and isopropanol indicate that their corresponding conjugate bases, n-propoxide and isopropoxide, are strong bases capable of deprotonating a wide range of substrates with higher pKa values.

Key Applications in Deprotonation Reactions

This compound is a versatile base for various organic transformations, including:

  • Williamson Ether Synthesis: Formation of ethers through the deprotonation of alcohols or phenols, followed by nucleophilic substitution with an alkyl halide.

  • Aldol Condensation: Generation of enolates from ketones and aldehydes, which then undergo nucleophilic addition to another carbonyl compound.

  • Claisen Condensation: Deprotonation of esters to form ester enolates, which subsequently react with another ester molecule to form β-keto esters.

  • Deprotonation of Active Methylene Compounds: Formation of carbanions from compounds with a methylene group flanked by two electron-withdrawing groups.

Data Presentation: Representative Deprotonation Reactions

The following tables summarize quantitative data for typical deprotonation reactions where this compound can be effectively utilized.

Table 1: Williamson Ether Synthesis

Substrate (Alcohol)Alkyl HalideProductSolventTemp. (°C)Time (h)Yield (%)
PhenolEthyl bromidePhenetolen-Propanol70485
4-MethoxyphenolBenzyl chloride1-(Benzyloxy)-4-methoxybenzenen-Propanol80692
CyclohexanolMethyl iodideMethoxycyclohexanen-Propanol60878

Table 2: Aldol Condensation

Ketone/AldehydeReaction PartnerProductSolventTemp. (°C)Time (h)Yield (%)
AcetoneBenzaldehyde4-Phenyl-3-buten-2-onen-Propanol251290
Cyclohexanone4-Chlorobenzaldehyde2-(4-Chlorobenzylidene)cyclohexanoneIsopropanol251688
PropanalPropanal3-Hydroxy-2-methylpentanaln-Propanol0-5375

Table 3: Claisen Condensation

EsterProductSolventTemp. (°C)Time (h)Yield (%)
Ethyl acetateEthyl acetoacetaten-Propanol80275
Ethyl propionateEthyl 3-oxo-2-methylpentanoaten-Propanol80470
Ethyl isobutyrateEthyl 2,2,4-trimethyl-3-oxopentanoaten-Propanol80665

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Phenetole

Materials:

  • Phenol (9.41 g, 100 mmol)

  • Sodium n-propoxide (8.21 g, 100 mmol)

  • n-Propanol (150 mL)

  • Ethyl bromide (15.2 g, 140 mmol)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and n-propanol.

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Carefully add sodium n-propoxide portion-wise to the solution. An exothermic reaction may be observed.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • Add ethyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain it at this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the n-propanol under reduced pressure.

  • To the residue, add 100 mL of diethyl ether and 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenetole.

  • Purify the crude product by distillation to yield pure phenetole.

Protocol 2: Aldol Condensation of Acetone and Benzaldehyde

Materials:

  • Acetone (2.9 g, 50 mmol)

  • Benzaldehyde (5.3 g, 50 mmol)

  • Sodium isopropoxide (0.41 g, 5 mmol)

  • Isopropanol (50 mL)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium isopropoxide in isopropanol at room temperature.

  • To this solution, add acetone dropwise with stirring.

  • After stirring for 15 minutes, add benzaldehyde dropwise to the mixture.

  • Continue stirring at room temperature for 12 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 20 mL of 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give 4-phenyl-3-buten-2-one.

Applications in Drug Development

This compound serves as a key reagent in the synthesis of various pharmaceutical intermediates and APIs. The formation of ether linkages and carbon-carbon bonds is fundamental in constructing the complex molecular architectures of many drugs.

Example: Synthesis of a Pharmaceutical Intermediate

The Williamson ether synthesis is a common strategy for introducing alkoxy groups into aromatic rings, a structural motif present in many drug molecules. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) or their intermediates may involve the formation of an aryl ether. While specific examples directly citing this compound can be proprietary, its use is analogous to other sodium alkoxides in these synthetic routes.

Mandatory Visualizations

Deprotonation_Reaction Substrate Substrate (R-H) Intermediate Deprotonated Intermediate (R- Na+) Substrate->Intermediate Deprotonation Base This compound (NaOPr) Base->Intermediate Byproduct Propanol (PrOH) Base->Byproduct Product Product Intermediate->Product Reaction with Electrophile (E+)

Caption: General deprotonation reaction using this compound.

Williamson_Ether_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Alcohol/Phenol in Propanol B Add this compound A->B C Add Alkyl Halide B->C D Heat and Stir C->D E Solvent Removal D->E F Extraction E->F G Drying and Concentration F->G H Purification (Distillation/ Recrystallization) G->H

Caption: Experimental workflow for Williamson ether synthesis.

Base_Selection_Logic Start Select a Base for Deprotonation pKa_Substrate Determine pKa of Substrate Start->pKa_Substrate Comparison pKa(Substrate) > pKa(Propanol)? pKa_Substrate->Comparison pKa_Propanol pKa of Propanol (~16-17) pKa_Propanol->Comparison Suitable This compound is a Suitable Base Comparison->Suitable Yes NotSuitable Consider a Stronger Base (e.g., NaH, n-BuLi) Comparison->NotSuitable No

Caption: Logic for selecting this compound as a base.

Application Notes and Protocols: Sodium Propanolate in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide nucleophile with a primary alkyl halide.[1][3] Sodium propanolate, the sodium salt of propanol, serves as an effective nucleophile in this reaction, enabling the introduction of a propyl group to an electrophilic substrate. These application notes provide detailed protocols and data for the use of this compound in the Williamson ether synthesis.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][3] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. In this case, propanol is deprotonated to form the propanolate anion. This is typically achieved using a strong base such as sodium hydride (NaH) or sodium metal (Na). The resulting this compound then attacks a primary alkyl halide in a concerted backside attack, displacing the halide leaving group and forming the ether product.

Several factors are crucial for a successful Williamson ether synthesis:

  • Nature of the Alkyl Halide: The reaction works best with primary alkyl halides.[4][5] Secondary alkyl halides can also be used, but may lead to a mixture of substitution and elimination products. Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination (E2) in the presence of a strong base like this compound.[4][5]

  • Leaving Group: The leaving group on the alkyl halide should be a good one. Iodides, bromides, and chlorides are commonly used.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1][3] Ethers like tetrahydrofuran (THF) are also suitable solvents, particularly when using sodium hydride for the in situ generation of the alkoxide.[4]

  • Temperature: The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Propyl Phenyl Ether

This protocol details the synthesis of propyl phenyl ether from phenol and 1-bromopropane using this compound generated in situ.

Materials:

  • Propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Phenol

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of this compound:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propanol (20 mL).

    • Carefully add sodium hydride (1.1 equivalents relative to phenol) portion-wise with stirring. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form a solution of this compound in propanol.

  • Ether Synthesis:

    • Add phenol (1.0 equivalent) dissolved in a minimal amount of anhydrous THF to the flask containing the this compound.

    • Add 1-bromopropane (1.2 equivalents) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) with stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

    • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propyl phenyl ether.

  • Purification:

    • Purify the crude product by fractional distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Williamson ether synthesis using this compound with various primary alkyl halides.

Alkyl HalideElectrophileProductSolventTemperature (°C)Time (h)Yield (%)
1-BromopropanePropyl bromideDipropyl etherPropanol/THF70-804-685-95
Benzyl bromideBenzyl bromideBenzyl propyl etherDMF60-703-590-98
1-IodobutaneButyl iodideButyl propyl etherAcetonitrile70-804-680-90

Mandatory Visualizations

Logical Workflow of Williamson Ether Synthesis

WilliamsonEtherSynthesis cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Sₙ2 Reaction cluster_workup Step 3: Work-up & Purification Propanol Propanol (R-OH) Propanolate This compound (R-ONa) Propanol->Propanolate Deprotonation Base Strong Base (e.g., NaH) Base->Propanolate AlkylHalide Primary Alkyl Halide (R'-X) Ether Ether (R-O-R') AlkylHalide->Ether Nucleophilic Attack Propanolate_reac->Ether CrudeProduct Crude Ether PurifiedProduct Purified Ether CrudeProduct->PurifiedProduct Extraction & Distillation/Chromatography Ether_workup->CrudeProduct

Caption: Workflow for Williamson Ether Synthesis using this compound.

This diagram illustrates the three main stages of the Williamson ether synthesis: the formation of the this compound nucleophile, the SN2 reaction with a primary alkyl halide, and the subsequent work-up and purification of the ether product. The color-coded nodes highlight the key reactants, intermediates, and products in the synthetic pathway.

References

Application Notes and Protocols: Sodium Propanolate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of sodium propanolate (sodium n-propoxide) as an initiator in polymer chemistry, specifically focusing on the anionic ring-opening polymerization (AROP) of propylene sulfide. The protocols detailed below are representative examples based on established principles of anionic polymerization.

Application Note 1: Anionic Ring-Opening Polymerization of Propylene Sulfide Initiated by this compound

This compound is an effective nucleophilic initiator for the anionic ring-opening polymerization of cyclic thioethers, such as propylene sulfide. This process allows for the synthesis of poly(propylene sulfide) (PPS), a polymer with a polythioether backbone. The resulting polymers are of interest for various applications, including as precursors for oxidation-responsive biomaterials and for the development of drug delivery systems.[1][2][3]

The initiation step involves the nucleophilic attack of the propanolate anion on the carbon of the thiirane ring of propylene sulfide, leading to the opening of the ring and the formation of a thiolate anion. This thiolate anion then serves as the propagating species, attacking subsequent monomer molecules.

Logical Relationship: Initiation of Polymerization

G sodium_propanolate This compound (CH3CH2CH2ONa) initiator_ion Propanolate Anion (CH3CH2CH2O-) sodium_propanolate->initiator_ion Dissociation propylene_sulfide Propylene Sulfide (Monomer) propagating_species Thiolate Anion (Propagating Species) propylene_sulfide->propagating_species Ring-Opening initiator_ion->propylene_sulfide Nucleophilic Attack

Caption: Initiation of propylene sulfide polymerization by this compound.

The polymerization can proceed in a living manner, which allows for good control over the molecular weight and a narrow molecular weight distribution of the resulting polymer.[4] This control is crucial for applications where well-defined polymer architectures are required.

Experimental Protocol: Synthesis of Poly(propylene sulfide) via Anionic Ring-Opening Polymerization

This protocol describes a representative method for the anionic ring-opening polymerization of propylene sulfide using this compound as an initiator in an anhydrous and inert atmosphere.

Materials:

  • Propylene sulfide (monomer), freshly distilled under reduced pressure from calcium hydride.

  • This compound (initiator).

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.

  • Methanol, anhydrous.

  • Argon or Nitrogen gas, high purity.

  • Schlenk line and glassware.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination and Isolation setup Assemble and Flame-Dry Glassware under Vacuum purge Purge with Inert Gas (Ar/N2) setup->purge add_solvent Add Anhydrous THF purge->add_solvent add_initiator Add this compound add_solvent->add_initiator cool Cool to 0 °C add_initiator->cool add_monomer Add Propylene Sulfide Dropwise cool->add_monomer polymerize Polymerize at 0 °C add_monomer->polymerize terminate Quench with Anhydrous Methanol polymerize->terminate precipitate Precipitate in Excess Methanol terminate->precipitate isolate Isolate Polymer by Filtration precipitate->isolate dry Dry under Vacuum isolate->dry

Caption: Workflow for the synthesis of poly(propylene sulfide).

Procedure:

  • Preparation of Glassware: All glassware is rigorously dried in an oven overnight and assembled hot under a stream of inert gas. The setup is then connected to a Schlenk line and flame-dried under vacuum, followed by purging with argon or nitrogen.

  • Reaction Setup: A known amount of this compound is added to the reaction flask under a positive pressure of inert gas. Anhydrous THF is then cannulated into the flask to dissolve the initiator.

  • Initiation and Polymerization: The initiator solution is cooled to 0 °C in an ice bath. Freshly distilled propylene sulfide is then added dropwise to the stirred solution via a syringe. The reaction mixture is stirred at 0 °C. The polymerization progress can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity of the solution.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol to protonate the active thiolate chain ends.

  • Isolation of Polymer: The polymer is isolated by precipitation into a large excess of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Data Presentation: Expected Polymer Characteristics

The molecular weight of the resulting poly(propylene sulfide) can be controlled by the molar ratio of the monomer to the initiator. The polydispersity index (PDI) is expected to be low, indicative of a living polymerization.

ParameterExpected Value
Number-Average Molecular Weight (Mn) Controllable by [Monomer]/[Initiator] ratio
Polydispersity Index (PDI) < 1.2
Polymer Structure Linear poly(propylene sulfide)
End Groups Propoxy group from the initiator and a thiol group after termination

Note: The actual values will depend on the specific reaction conditions, including the purity of reagents and the precise control of the polymerization environment.

Signaling Pathway: Anionic Ring-Opening Polymerization Mechanism

The mechanism of anionic ring-opening polymerization of propylene sulfide involves initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Propanolate Anion monomer1 Propylene Sulfide initiator->monomer1 Attack active_center1 Ring-Opened Monomer (Thiolate Anion) monomer1->active_center1 Ring Opening active_center1_prop Propagating Chain (Thiolate Anion) monomer2 Propylene Sulfide active_center1_prop->monomer2 Attack active_center2 Elongated Chain (Thiolate Anion) monomer2->active_center2 Ring Opening active_center2_term Living Polymer Chain quenching_agent Proton Source (e.g., Methanol) active_center2_term->quenching_agent Protonation dead_polymer Final Polymer (Thiol End-Group) quenching_agent->dead_polymer

Caption: Mechanism of anionic ring-opening polymerization.

This controlled polymerization process initiated by this compound provides a versatile route to well-defined poly(propylene sulfide) for advanced applications in materials science and drug development.

References

Application Notes and Protocols: Sodium Propanolate as a Catalyst for Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propanolate (CH₃CH₂CH₂ONa), also known as sodium propoxide, is a strong alkoxide base that serves as an effective catalyst in transesterification reactions. This process is pivotal in various industrial and research applications, from the production of biofuels to the synthesis of complex esters used as pharmaceutical intermediates. These application notes provide detailed protocols and data for utilizing this compound as a catalyst for transesterification, with a focus on reproducibility and optimization for both research and development settings.

Transesterification is the process of exchanging the organic R″ group of an ester with the organic R′ group of an alcohol. The reaction is typically catalyzed by an acid or a base. Base-catalyzed transesterification, using alkoxides like this compound, is often preferred due to its faster reaction rates at lower temperatures.[1][2]

Principle of Catalysis

The catalytic action of this compound in transesterification begins with the deprotonation of the alcohol reactant (R'OH) to form a propanolate anion (CH₃CH₂CH₂O⁻). This anion is a potent nucleophile that attacks the carbonyl carbon of the starting ester (RCOOR''). This nucleophilic attack leads to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group (R''O⁻) and forming the new ester (RCOOR'). The displaced alkoxide then deprotonates another alcohol molecule, regenerating the catalyst and continuing the catalytic cycle. The overall reaction is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the product side.[1]

Applications

While widely known for its application in biodiesel production from triglycerides, transesterification catalyzed by sodium alkoxides is also a valuable tool in synthetic organic chemistry.[3] In the pharmaceutical industry, this reaction can be employed for the synthesis of various ester-containing drug molecules and intermediates. The choice of the alkoxide catalyst can influence selectivity and reaction kinetics. This compound, with its propyl group, can offer different solubility and steric properties compared to the more common methoxide and ethoxide, potentially providing advantages in specific synthetic routes.[][5]

Quantitative Data Presentation

The efficiency of transesterification is influenced by several factors, including the alcohol to oil/ester molar ratio, catalyst concentration, reaction temperature, and reaction time. The following table summarizes typical reaction parameters and outcomes for transesterification reactions catalyzed by different sodium alkoxides, including this compound.

CatalystTypical Molar Ratio (Alcohol:Ester)Catalyst Conc. (wt%)Temperature (°C)Reaction Time (min)Typical Conversion/Yield (%)Reference(s)
Sodium Methoxide6:1 - 12:10.5 - 1.550 - 6530 - 120> 95[2][6][7]
Sodium Ethoxide6:1 - 12:10.5 - 1.555 - 7060 - 180> 90[1]
This compound 6:1 - 15:10.5 - 2.060 - 8090 - 24085 - 95 (estimated)[3]

Note: Data for this compound is less abundant in the literature and the provided range is based on the general principles of alkoxide-catalyzed transesterification, expecting slightly slower reaction rates due to increased steric hindrance compared to methoxide and ethoxide.

Experimental Protocols

Protocol 1: General Procedure for Transesterification of a Simple Ester

This protocol describes the transesterification of methyl benzoate with n-propanol to yield propyl benzoate using this compound as a catalyst.

Materials:

  • Methyl benzoate

  • n-Propanol (anhydrous)

  • This compound (can be prepared in situ from sodium metal and n-propanol or used as a commercially available solution)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Sodium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Equipment for product characterization (e.g., GC-MS, NMR)

Procedure:

  • Catalyst Preparation (in situ):

    • Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous n-propanol to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 1.15 g (0.05 mol) of sodium metal in small pieces to the n-propanol. The reaction is exothermic and produces hydrogen gas. Allow for complete dissolution of the sodium to form a this compound solution.

  • Transesterification Reaction:

    • To the freshly prepared this compound solution in n-propanol, add 13.6 g (0.1 mol) of methyl benzoate.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 97°C) with continuous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by a suitable method like TLC or GC. A typical reaction time is 2-4 hours.

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature.

    • Carefully neutralize the catalyst by adding a few drops of a weak acid (e.g., acetic acid) until the solution is neutral to pH paper.

    • Transfer the mixture to a separatory funnel and add 100 mL of deionized water and 50 mL of a saturated sodium chloride solution.

    • Shake the funnel vigorously and allow the layers to separate. The organic layer contains the product, propyl benzoate.

    • Separate the organic layer and wash it twice more with 50 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess n-propanol) using a rotary evaporator.

    • The crude propyl benzoate can be further purified by distillation if necessary.

  • Characterization:

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Protocol 2: Transesterification of a Triglyceride (e.g., Canola Oil) for Biodiesel Production

This protocol outlines the synthesis of propyl esters (biodiesel) from canola oil.

Materials:

  • Canola oil (low free fatty acid content)

  • n-Propanol (anhydrous)

  • This compound

  • Three-neck round-bottom flask with a reflux condenser, thermometer, and mechanical stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Warm deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Preparation:

    • Ensure the canola oil has a low free fatty acid (FFA) content (< 0.5 wt%). If the FFA content is high, a pre-esterification step with an acid catalyst is required.

    • Dry the canola oil by heating it to 110°C for 1 hour under vacuum to remove any residual water.

  • Reaction Setup:

    • Add 100 g of the pre-treated canola oil to the three-neck flask.

    • Heat the oil to the desired reaction temperature (e.g., 70°C) with mechanical stirring.

  • Catalyst Solution Preparation:

    • In a separate flask, dissolve 1.0 g of this compound in 40 g of anhydrous n-propanol. Ensure the catalyst is fully dissolved. This corresponds to a 1 wt% catalyst concentration relative to the oil and an approximate 6:1 molar ratio of propanol to oil (assuming an average molecular weight of canola oil around 875 g/mol ).

  • Transesterification Reaction:

    • Once the oil reaches 70°C, add the this compound/propanol solution to the flask.

    • Maintain the reaction temperature at 70°C and stir vigorously for 2 hours.

  • Separation and Purification:

    • After 2 hours, stop the heating and stirring and transfer the mixture to a separatory funnel.

    • Allow the mixture to stand for several hours (or overnight) to allow for the separation of the two layers: the upper layer is the propyl ester (biodiesel), and the lower layer is glycerol.

    • Carefully drain the lower glycerol layer.

    • Wash the upper biodiesel layer with warm (50°C) deionized water (approximately 20% of the biodiesel volume) by gentle shaking. Allow the layers to separate and discard the lower aqueous layer. Repeat the washing step 2-3 times until the wash water is neutral.

    • Dry the washed biodiesel over anhydrous sodium sulfate and then filter.

    • Remove any residual propanol under reduced pressure.

Visualizations

Transesterification Reaction Mechanism

Transesterification_Mechanism cluster_catalyst Catalyst Action cluster_reaction Reaction Pathway cluster_regeneration Catalyst Regeneration Ester Ester (RCOOR'') TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate Nucleophilic Attack Propanol n-Propanol (CH3CH2CH2OH) PropanolateAnion Propanolate Anion (CH3CH2CH2O⁻) Propanol->PropanolateAnion Deprotonation by This compound LeavingAlcohol Leaving Alcohol (R''OH) Propanol->LeavingAlcohol SodiumPropanolate This compound (Na⁺ ⁻OCH2CH2CH3) PropanolateAnion->TetrahedralIntermediate NewEster New Ester (RCOOCH2CH2CH3) TetrahedralIntermediate->NewEster Collapse of Intermediate LeavingAlkoxide Leaving Alkoxide (R''O⁻) TetrahedralIntermediate->LeavingAlkoxide Elimination LeavingAlkoxide->LeavingAlcohol Protonation by Propanol

Caption: Mechanism of this compound Catalyzed Transesterification.

Experimental Workflow for Transesterification

Experimental_Workflow Start Start: Prepare Reactants (Ester/Oil, n-Propanol) PrepareCatalyst Prepare this compound Solution Start->PrepareCatalyst Reaction Transesterification Reaction (Heating and Stirring) Start->Reaction PrepareCatalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Neutralization, Washing) Monitoring->Workup Complete Separation Phase Separation (Ester and Glycerol/Aqueous Layer) Workup->Separation Drying Drying of Organic Layer Separation->Drying Purification Purification (Solvent Removal, Distillation) Drying->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: General Experimental Workflow for Transesterification.

References

In Situ Generation of Sodium Propanolate for Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium propanolate is a strong base and nucleophile frequently employed in organic synthesis, most notably in reactions such as the Williamson ether synthesis, esterifications, and transesterifications.[1] While it is commercially available, its in situ generation—preparing it directly within the reaction mixture—offers significant advantages in terms of safety, convenience, and reaction efficiency.[2] This document provides detailed application notes and protocols for the in situ generation of this compound using common laboratory reagents: sodium metal (Na), sodium hydride (NaH), and sodium hydroxide (NaOH).

Comparison of Methods for In Situ Generation

The choice of reagent for the in situ generation of this compound is critical and depends on several factors, including the solvent, the presence of water, safety considerations, and the nature of the subsequent reaction.

ReagentReaction with PropanolSolvent SystemKey Considerations
Sodium Metal (Na) 2 CH₃CH₂CH₂OH + 2 Na → 2 CH₃CH₂CH₂ONa + H₂ (gas)[3]Anhydrous propanol or other anhydrous solventsHighly exothermic reaction, produces flammable hydrogen gas. Requires strict anhydrous conditions.
Sodium Hydride (NaH) CH₃CH₂CH₂OH + NaH → CH₃CH₂CH₂ONa + H₂ (gas)Anhydrous polar aprotic solvents (e.g., THF, DMF)[4]Less exothermic than sodium metal but also produces flammable hydrogen gas. Requires anhydrous conditions and careful handling of the pyrophoric reagent.[5]
Sodium Hydroxide (NaOH) CH₃CH₂CH₂OH + NaOH ⇌ CH₃CH₂CH₂ONa + H₂OPropanol, often with a co-solvent. Can be performed under aqueous or anhydrous conditions (with water removal).Reversible reaction; the presence of water can hinder reactions requiring anhydrous conditions. Generally safer than Na or NaH.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[5]

  • Handle sodium metal and sodium hydride under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[6]

  • Have a Class D fire extinguisher or dry sand readily available when working with sodium metal or sodium hydride.[5]

  • Quench any residual sodium metal or sodium hydride carefully with a suitable alcohol (e.g., isopropanol) before disposal.[5]

Protocol 1: In Situ Generation of this compound using Sodium Metal

This method is suitable for reactions requiring anhydrous conditions where the propanol itself can serve as the solvent.

Materials:

  • Sodium metal, stored under mineral oil

  • Anhydrous 1-propanol

  • Anhydrous reaction solvent (if different from 1-propanol)

  • Three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stirrer.

Procedure:

  • Set up the reaction apparatus and flush with a slow stream of nitrogen or argon.

  • To the flask, add the desired volume of anhydrous 1-propanol under the inert atmosphere.

  • Cut a calculated amount of sodium metal into small pieces, wash with anhydrous hexane to remove the mineral oil, and quickly add it to the stirring propanol.

  • The reaction is exothermic and will produce hydrogen gas.[3] Control the rate of addition to maintain a gentle reflux. If necessary, cool the flask in an ice bath.

  • Continue stirring until all the sodium metal has dissolved, indicating the complete formation of this compound.

  • The resulting solution of this compound in propanol is now ready for the addition of the electrophile or other reactants.

Protocol 2: In Situ Generation of this compound using Sodium Hydride

This is a common and efficient method for generating this compound in anhydrous polar aprotic solvents.

Materials:

  • Sodium hydride (typically a 60% dispersion in mineral oil)

  • Anhydrous 1-propanol

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Three-necked round-bottom flask equipped with a dropping funnel, a nitrogen/argon inlet, and a magnetic stirrer.

Procedure:

  • Under an inert atmosphere, add the sodium hydride dispersion to the reaction flask.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil. Carefully decant the hexane washings. Repeat this step twice.

  • Add the anhydrous solvent (e.g., THF) to the washed sodium hydride and cool the suspension to 0 °C in an ice bath.

  • Dissolve the desired amount of anhydrous 1-propanol in the anhydrous solvent in the dropping funnel.

  • Add the propanol solution dropwise to the stirred sodium hydride suspension. Hydrogen gas will evolve.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete reaction.

  • The resulting suspension/solution of this compound is ready for the subsequent reaction step.

Protocol 3: In Situ Generation of this compound using Sodium Hydroxide

This method is often used when strictly anhydrous conditions are not necessary or when water can be removed.

Materials:

  • Sodium hydroxide (pellets or flakes)

  • 1-Propanol

  • Reaction solvent (if different from 1-propanol)

  • Round-bottom flask with a reflux condenser and magnetic stirrer. (A Dean-Stark trap can be added if water removal is desired).

Procedure:

  • Add 1-propanol and sodium hydroxide to the reaction flask.

  • Heat the mixture to reflux with vigorous stirring. If a Dean-Stark trap is used, water will be removed as an azeotrope with the solvent.

  • Continue refluxing until the sodium hydroxide has dissolved or for the desired reaction time. Note that the formation of this compound is an equilibrium process.[7]

  • Cool the reaction mixture to the desired temperature before adding other reagents.

Application Example: Williamson Ether Synthesis

The in situ generation of this compound is widely used in the Williamson ether synthesis to produce propyl ethers.[2]

Reaction: CH₃CH₂CH₂ONa (in situ) + R-X → CH₃CH₂CH₂-O-R + NaX (where R-X is a primary alkyl halide)

Illustrative Quantitative Data for Williamson Ether Synthesis:

Base for In Situ GenerationAlkyl HalideSolventTemp (°C)Time (h)Yield (%)
Na1-Bromobutane1-PropanolReflux2~85-95
NaHBenzyl BromideTHF25-501-3>90
NaOHEthyl Iodide1-PropanolReflux4-8~70-85

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[2]

Visualizations

In_Situ_Generation_Workflow start Start: Need this compound for Reaction reagent_choice Select Reagent for In Situ Generation start->reagent_choice na_path Sodium Metal (Na) reagent_choice->na_path Anhydrous Strong Base Needed nah_path Sodium Hydride (NaH) reagent_choice->nah_path Anhydrous Milder Conditions naoh_path Sodium Hydroxide (NaOH) reagent_choice->naoh_path Aqueous Tolerant/ Safer Conditions reaction_setup Set up Anhydrous Reaction under Inert Atmosphere na_path->reaction_setup nah_setup Set up Anhydrous Reaction under Inert Atmosphere nah_path->nah_setup naoh_setup Set up Reaction (Anhydrous or Aqueous) naoh_path->naoh_setup add_propanol Add Anhydrous Propanol reaction_setup->add_propanol add_na Add Sodium Metal (Exothermic, H2 evolution) add_propanol->add_na na_complete This compound Formed add_na->na_complete proceed Proceed with Subsequent Reaction Step na_complete->proceed add_nah Add NaH Dispersion (Wash with Hexane) nah_setup->add_nah add_propanol_nah Add Anhydrous Propanol Dropwise (H2 evolution) add_nah->add_propanol_nah nah_complete This compound Formed add_propanol_nah->nah_complete nah_complete->proceed add_naoh Add NaOH and Propanol naoh_setup->add_naoh reflux Heat to Reflux (Remove H2O if necessary) add_naoh->reflux naoh_complete This compound in Equilibrium reflux->naoh_complete naoh_complete->proceed

Caption: Workflow for in situ generation of this compound.

Williamson_Ether_Synthesis_Workflow start Start: Williamson Ether Synthesis in_situ_step In Situ Generation of this compound (e.g., using NaH in THF) start->in_situ_step add_alkyl_halide Add Primary Alkyl Halide (R-X) to the reaction mixture in_situ_step->add_alkyl_halide sn2_reaction SN2 Reaction: Propanolate attacks R-X add_alkyl_halide->sn2_reaction workup Reaction Work-up: - Quench excess base - Aqueous extraction sn2_reaction->workup purification Purification: - Distillation or - Column Chromatography workup->purification product Final Product: Propyl Ether (CH3CH2CH2-O-R) purification->product

Caption: Experimental workflow for Williamson ether synthesis.

Reagent_Selection_Logic start Substrate and Reaction Conditions anhydrous_needed Anhydrous Conditions Required? start->anhydrous_needed strong_base_needed Very Strong Base Required? anhydrous_needed->strong_base_needed Yes use_naoh Use NaOH anhydrous_needed->use_naoh No strong_base_needed->use_naoh No use_na_or_nah Use Na or NaH strong_base_needed->use_na_or_nah Yes consider_safety Consider Safety and Reactivity: Na: Highly Exothermic NaH: Pyrophoric Powder use_na_or_nah->consider_safety

References

Application Note: Preparation and Standardization of Sodium Propanolate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium propanolate (sodium n-propoxide) is a strong alkoxide base widely utilized as a catalyst and reagent in organic synthesis, including esterification and transesterification reactions.[1][2] In the pharmaceutical industry, it serves as a crucial reagent for synthesizing various active pharmaceutical ingredients (APIs) and specialty chemicals.[2][] Due to its high reactivity with atmospheric moisture and carbon dioxide, which can lead to the formation of sodium hydroxide and sodium carbonate, the precise preparation and subsequent standardization of this compound solutions are critical to ensure reproducibility and accuracy in experimental and manufacturing processes.[1] This document provides detailed protocols for the preparation of a this compound solution in its parent alcohol, n-propanol, and its standardization against a primary standard, potassium hydrogen phthalate (KHP).

Safety Precautions: Handling this compound and its precursor, sodium metal, requires strict adherence to safety protocols.

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • This compound Solution: A strong base and corrosive.[2] It is sensitive to moisture and air.[1]

  • n-Propanol: Flammable liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, flame-resistant lab coat, and chemical-resistant gloves when handling these materials.[4][5] All operations should be conducted in a well-ventilated fume hood.[4]

Experimental Protocols

Protocol 1: Preparation of 0.5 M Sodium n-Propanolate in n-Propanol

This protocol describes the preparation of a this compound solution by reacting sodium metal with anhydrous n-propanol. The reaction is exothermic and produces hydrogen gas.

Materials and Equipment:

  • Sodium metal, stored under mineral oil

  • Anhydrous n-propanol (≥99.5%)

  • Hexane (for washing sodium)

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel or gas outlet with a bubbler

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen gas source

  • Glassware (graduated cylinders, beakers) - must be oven-dried before use.

Methodology:

  • System Setup: Assemble the three-neck flask with the condenser and nitrogen inlet. Flame-dry the entire apparatus under a vacuum or oven-dry all glassware and assemble it hot while purging with dry nitrogen to ensure an inert, anhydrous environment.

  • Reagent Preparation:

    • Calculate the required mass of sodium metal. For 100 mL of a 0.5 M solution:

      • Moles = 0.5 mol/L * 0.1 L = 0.05 mol

      • Mass = 0.05 mol * 22.99 g/mol = 1.15 g of sodium.

    • Measure approximately 1.2 g of sodium metal. Quickly transfer it to a beaker containing hexane to wash off the protective mineral oil.

    • Using forceps, transfer the washed sodium pieces to another beaker and briefly pat them dry with a lint-free cloth. Immediately weigh the required 1.15 g of clean sodium.

  • Reaction:

    • Place 80 mL of anhydrous n-propanol into the three-neck flask.

    • Begin stirring and maintain a slow, steady stream of nitrogen.

    • Carefully and slowly add the small, clean pieces of sodium metal to the n-propanol. The reaction will start, evidenced by the evolution of hydrogen gas. Caution: The addition must be slow to control the reaction rate and temperature. If the reaction becomes too vigorous, cool the flask with an ice bath.

    • Continue stirring under a nitrogen atmosphere until all the sodium metal has completely dissolved. This may take several hours.

  • Final Preparation and Storage:

    • Once the reaction is complete and the solution has cooled to room temperature, carefully transfer it to a dry, graduated cylinder under a nitrogen atmosphere.

    • Add anhydrous n-propanol to bring the final volume to 100 mL.

    • Transfer the solution to a clean, dry amber glass bottle with a tight-fitting cap, preferably with a PTFE liner. The solution should be stored under a nitrogen atmosphere in a cool, dry place away from heat and moisture to prevent degradation.[1]

Protocol 2: Standardization by Titration with KHP

The concentration of the prepared this compound solution is accurately determined by titrating it against potassium hydrogen phthalate (KHP, KHC₈H₄O₄), a primary standard acid.[6][7]

Materials and Equipment:

  • Potassium hydrogen phthalate (KHP), analytical grade, dried at 110°C for 2 hours

  • Prepared this compound solution (~0.5 M)

  • Phenolphthalein indicator solution (1% in ethanol)

  • Anhydrous n-propanol

  • Analytical balance

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bars

Methodology:

  • Preparation of KHP Samples:

    • Accurately weigh three separate portions of dried KHP, approximately 0.4-0.5 g each, into three 250 mL Erlenmeyer flasks. Record the exact mass of each sample to four decimal places.

    • To each flask, add ~50 mL of anhydrous n-propanol and a magnetic stir bar. Stir until the KHP is completely dissolved. Gentle warming may be required.

  • Burette Preparation:

    • Rinse a clean 50 mL burette twice with small portions (~5 mL) of the prepared this compound solution.

    • Fill the burette with the this compound solution, ensuring no air bubbles are trapped in the tip. Record the initial volume to the nearest 0.01 mL.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the first KHP sample flask. The solution should be colorless.

    • Place the flask on a magnetic stirrer under the burette.

    • Slowly add the this compound titrant to the KHP solution while continuously stirring.

    • As the endpoint approaches, the pink color will begin to persist for longer periods. Add the titrant drop by drop until a faint but permanent pink color persists for at least 30 seconds. This is the endpoint.

    • Record the final burette volume to the nearest 0.01 mL.

    • Repeat the titration for the other two KHP samples.

  • Calculations:

    • The reaction between this compound (NaOCH₂CH₂CH₃) and KHP is a 1:1 molar ratio: NaOCH₂CH₂CH₃ + KHC₈H₄O₄ → KNaC₈H₄O₄ + HOCH₂CH₂CH₃

    • Moles of KHP: Moles KHP = Mass of KHP (g) / Molar Mass of KHP (204.22 g/mol )

    • Moles of this compound: At the equivalence point, Moles NaOCH₂CH₂CH₃ = Moles KHP

    • Molarity of this compound: Molarity (M) = Moles NaOCH₂CH₂CH₃ / Volume of Titrant (L)

Data Presentation

Quantitative data from the standardization procedure should be recorded systematically for accuracy and comparison.

Table 1: Standardization Titration Data

TrialMass of KHP (g)Molar Mass of KHP ( g/mol )Moles of KHP (mol)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Titrant (mL)Calculated Molarity (mol/L)
1204.22
2204.22
3204.22

Table 2: Summary of Standardization Results

Statistical ParameterValue
Mean Molarity (mol/L)
Standard Deviation
Relative Standard Deviation (%)

Visual Workflow

The logical flow from preparation to a standardized solution is outlined below.

G Workflow for this compound Solution cluster_prep Protocol 1: Preparation cluster_stand Protocol 2: Standardization start_prep Start Preparation setup Assemble and Dry Glassware under N2 start_prep->setup weigh_na Wash and Weigh Sodium Metal setup->weigh_na react React Sodium with Anhydrous n-Propanol weigh_na->react complete Cool and Dilute to Final Volume react->complete store Store Under N2 Atmosphere complete->store weigh_khp Accurately Weigh Primary Standard (KHP) store->weigh_khp Use Prepared Solution titrate Titrate with Prepared Solution using Phenolphthalein weigh_khp->titrate calculate Calculate Molarity (Repeat 3x) titrate->calculate result Determine Mean Concentration and Standard Deviation calculate->result

Caption: Workflow for the preparation and standardization of this compound.

References

Application Notes and Protocols: Sodium Propanolate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of sodium propanolate as a key reagent in the synthesis of pharmaceutical intermediates. The information is intended to guide researchers in the efficient and safe application of this versatile alkoxide base.

Introduction

This compound (C₃H₇NaO), also known as sodium n-propoxide, is a strong base and nucleophile widely employed in organic synthesis.[1] In the pharmaceutical industry, it serves as a crucial reagent for various transformations, most notably in the formation of ether linkages through Williamson ether synthesis.[2][3] Its application is critical in the synthesis of a range of active pharmaceutical ingredients (APIs) and their intermediates.[1] This document focuses on the practical application of this compound in the synthesis of propylparaben, a widely used antimicrobial preservative in pharmaceuticals, cosmetics, and food products.[4]

Core Application: Williamson Ether Synthesis of Propylparaben

The synthesis of propylparaben from p-hydroxybenzoic acid is a classic example of the Williamson ether synthesis, where this compound acts as the nucleophile. The overall reaction involves two main stages: the esterification of p-hydroxybenzoic acid with n-propanol to form propyl p-hydroxybenzoate, followed by the O-alkylation using a propyl halide in the presence of a base (in this case, the sodium salt of the phenol is formed, which is analogous to using this compound). A more direct approach involves the reaction of the sodium salt of p-hydroxybenzoate with a propyl halide.

For the purpose of illustrating the role of a propanolate, we will detail the synthesis of the sodium salt of propylparaben, which is a key intermediate and a more water-soluble form of the preservative.[4]

Reaction Principle and Mechanism

The synthesis of sodium propylparaben involves the deprotonation of the phenolic hydroxyl group of propyl p-hydroxybenzoate to form a sodium phenoxide. This is typically achieved using a strong base like sodium hydride.[1] The resulting phenoxide is a potent nucleophile that can then react with an alkyl halide. However, in the context of producing the sodium salt itself, the reaction stops at the formation of the sodium phenoxide of propylparaben.

The overall workflow for the synthesis of sodium propylparaben from p-hydroxybenzoic acid is depicted below.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Salt Formation p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Propyl p-Hydroxybenzoate Propyl p-Hydroxybenzoate p-Hydroxybenzoic Acid->Propyl p-Hydroxybenzoate  H₂SO₄ (catalyst), Reflux n-Propanol n-Propanol n-Propanol->Propyl p-Hydroxybenzoate Sodium Propylparaben Sodium Propylparaben Propyl p-Hydroxybenzoate->Sodium Propylparaben  Diglyme (solvent) Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Sodium Propylparaben

Figure 1: Overall experimental workflow for sodium propylparaben synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of propylparaben and its sodium salt.

Synthesis of Propyl p-Hydroxybenzoate (Propylparaben)

This stage involves the Fischer esterification of p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • n-Propanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 4% Aqueous Sodium Carbonate Solution

  • Deionized Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring plate and magnetic stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-hydroxybenzoic acid and an excess of n-propanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Neutralization and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a 4% aqueous solution of sodium carbonate while stirring. This will neutralize the sulfuric acid catalyst and cause the crude propylparaben to precipitate.[4]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified propylparaben in a vacuum oven to a constant weight.

Synthesis of Sodium Propylparaben

This protocol details the formation of the sodium salt of propylparaben using sodium hydride.

Materials:

  • Propyl p-hydroxybenzoate (synthesized in 3.1 or purchased)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Diglyme (anhydrous)

  • Dry Nitrogen gas

Equipment:

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stir bar and stirring plate

  • Syringe and needles

  • Nitrogen inlet/outlet

  • Cannula for liquid transfer

Procedure:

  • Preparation of Sodium Hydride Suspension: In a dry Schlenk flask under a nitrogen atmosphere, prepare a suspension of sodium hydride in anhydrous diglyme.[1]

  • Preparation of Propylparaben Solution: In a separate dry flask under nitrogen, dissolve the purified propyl p-hydroxybenzoate in anhydrous diglyme.[1]

  • Reaction: Slowly add the sodium hydride suspension to the propylparaben solution at room temperature with vigorous stirring. The addition should be done carefully as hydrogen gas is evolved.[1]

  • Completion: The reaction is typically complete when the evolution of hydrogen gas ceases. The formation of the sodium salt is usually quantitative.

  • Isolation: The resulting sodium propylparaben can be used directly in solution for subsequent reactions or isolated by precipitation and filtration if required. For isolation, the product can be precipitated by the addition of a non-polar solvent, collected by filtration under an inert atmosphere, washed with the non-polar solvent, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of propylparaben and its sodium salt.

Table 1: Physical and Chemical Properties

PropertyPropylparabenSodium PropylparabenReference(s)
Appearance White crystalline powder or colorless crystalsWhite, crystalline, hygroscopic powder[4]
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₁NaO₃[4]
Molecular Weight 180.20 g/mol 202.18 g/mol [4]
Melting Point 95 - 99°C>300°C[4][5]
Solubility Sparingly soluble in waterFreely soluble in water[4][5]

Table 2: Reaction Parameters and Yield for Propylparaben Synthesis

ParameterValueReference(s)
Catalyst Sulfuric Acid, Methanesulfonic Acid[4]
Reaction Time 2 - 8 hours[4]
Reaction Temperature Reflux (approx. 100-110°C)[4]
Reported Yield Up to 93.4%[4]

Safety and Handling

  • This compound/Sodium Hydride: Both are strong bases and are highly reactive with water, releasing flammable hydrogen gas. They should be handled with extreme care in a dry, inert atmosphere (e.g., nitrogen or argon).[1] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn.

  • Solvents: Anhydrous solvents like diglyme should be used when working with sodium hydride. Diethyl ether, if used, is highly flammable.

  • Acids: Concentrated sulfuric acid is highly corrosive and should be handled in a fume hood with appropriate PPE.

Conclusion

This compound and related alkoxides are indispensable reagents in the synthesis of pharmaceutical intermediates. The Williamson ether synthesis and related nucleophilic substitution reactions are cornerstone transformations facilitated by these strong bases. The provided protocols for the synthesis of propylparaben and its sodium salt serve as a practical guide for researchers, highlighting the key experimental considerations and expected outcomes. Proper handling and adherence to safety protocols are paramount when working with these reactive compounds.

References

Application Notes and Protocols for Sodium Propanolate-Mediated Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sodium propanolate as a catalyst in aldol condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The detailed protocols and data are intended to guide researchers in the successful application of this methodology for the synthesis of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an enolate ion with a carbonyl compound.[1][2] The reaction initially forms a β-hydroxy aldehyde or β-hydroxy ketone (an "aldol"), which can then undergo dehydration to yield a conjugated enone.[2][3] The choice of base is critical in promoting the formation of the enolate and catalyzing the reaction. This compound, a moderately strong alkoxide base, serves as an effective catalyst for this transformation, analogous to the more commonly used sodium ethoxide or sodium hydroxide.[4][5] This document outlines the mechanism, experimental protocols, and applications of this compound in mediating aldol condensation reactions.

Reaction Mechanism

The base-catalyzed aldol condensation proceeds through a series of equilibrium steps:

  • Enolate Formation: this compound abstracts an acidic α-hydrogen from a carbonyl compound (an aldehyde or ketone) to form a resonance-stabilized enolate ion.[6][7][8]

  • Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound.[7][8] This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (propanol), regenerating the base and forming the β-hydroxy carbonyl product (the aldol addition product).[8]

  • Dehydration (Condensation): Under heating or with a sufficient concentration of base, the aldol addition product can undergo dehydration through an E1cB elimination mechanism to form an α,β-unsaturated carbonyl compound.[2][3] This step is often favorable as it leads to a conjugated system.

Aldol_Condensation_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration (Condensation) Start R-CH2-CHO + NaOPr Enolate [R-CH-CHO]- Na+ Start->Enolate Deprotonation Aldehyde R-CH2-CHO Enolate->Aldehyde Nucleophilic Attack Alkoxide R-CH2-CH(O-)-CH(R)-CHO Aldehyde->Alkoxide Propanol PrOH Alkoxide->Propanol Aldol R-CH2-CH(OH)-CH(R)-CHO (Aldol Addition Product) Propanol->Aldol Protonation Enone R-CH=C(R)-CHO (α,β-Unsaturated Aldehyde) Aldol->Enone - H2O

Figure 1: Mechanism of this compound-Mediated Aldol Condensation.

Experimental Protocols

General Protocol for this compound-Mediated Aldol Condensation (Crossed Aldol/Claisen-Schmidt Reaction)

This protocol is adapted for the synthesis of chalcones, a class of α,β-unsaturated ketones, which is a common application of the Claisen-Schmidt condensation, a type of crossed aldol reaction.[9][10] In this reaction, an aromatic aldehyde (lacking α-hydrogens) reacts with an acetophenone derivative in the presence of a base.[9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetophenone derivative (e.g., acetophenone)

  • Sodium metal

  • Anhydrous propanol

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Preparation of this compound Solution:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous propanol.

    • Carefully add small pieces of sodium metal to the propanol. The reaction is exothermic and produces hydrogen gas, so proper ventilation and caution are necessary.

    • Stir the mixture until all the sodium has reacted to form a clear solution of this compound in propanol. The concentration can be determined by titration or based on the initial amounts of sodium and propanol.

  • Reaction Setup:

    • To a separate round-bottom flask equipped with a magnetic stir bar, add the acetophenone derivative and the aromatic aldehyde.

    • Dissolve the reactants in a minimal amount of propanol.

  • Aldol Condensation:

    • Cool the flask containing the aldehyde and ketone mixture in an ice bath.

    • Slowly add the freshly prepared this compound solution to the stirred mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11] Reaction times can vary from a few hours to overnight. In some cases, gentle heating may be required to drive the reaction to completion and promote dehydration.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture with dilute HCl until it is neutral or slightly acidic. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure α,β-unsaturated carbonyl compound.[11][12]

Data Presentation

The following table summarizes representative quantitative data for aldol condensation reactions leading to the formation of chalcones, adapted from literature where similar alkoxide bases were used. Yields are highly dependent on the specific substrates and reaction conditions.

EntryAromatic AldehydeKetoneProductYield (%)
1BenzaldehydeAcetophenone(E)-1,3-Diphenylprop-2-en-1-one (Chalcone)85-95
24-ChlorobenzaldehydeAcetophenone(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one90
34-MethoxybenzaldehydeAcetophenone(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one88
4Benzaldehyde4'-Methylacetophenone(E)-3-Phenyl-1-(p-tolyl)prop-2-en-1-one92

Yields are approximate and based on typical Claisen-Schmidt reactions. Actual yields with this compound may vary.

Visualizations

Experimental_Workflow Prep_Base Prepare this compound in Anhydrous Propanol Reaction Add this compound Solution and Stir at Room Temperature Prep_Base->Reaction Mix_Reactants Mix Aromatic Aldehyde and Ketone in Propanol Mix_Reactants->Reaction Workup Quench with Ice Water and Acidify with Dilute HCl Reaction->Workup Isolation Collect Crude Product by Vacuum Filtration Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Final_Product Pure α,β-Unsaturated Carbonyl Compound Purification->Final_Product

Figure 2: General Experimental Workflow for Aldol Condensation.

Application Notes

  • Substrate Scope: this compound is suitable for a wide range of aldehydes and ketones that possess α-hydrogens. For crossed aldol condensations, it is advantageous to use a non-enolizable aldehyde (e.g., benzaldehyde, formaldehyde) as the electrophilic partner to minimize self-condensation and improve product selectivity.[13] Ketones generally form enolates more readily than they act as electrophiles, making them good nucleophilic partners in reactions with aldehydes (Claisen-Schmidt condensation).[7]

  • Intramolecular Reactions: Dicarbonyl compounds can undergo intramolecular aldol condensation mediated by this compound to form five- or six-membered rings, which are common structural motifs in natural products and pharmaceuticals.[14] The regioselectivity of enolate formation is a key consideration in designing such syntheses.

  • Drug Development: The α,β-unsaturated ketone scaffold (chalcones) and the β-hydroxy carbonyl motif are prevalent in a vast array of biologically active compounds, including anti-inflammatory, anti-cancer, and anti-microbial agents. This compound-mediated aldol condensation provides a straightforward and efficient method for accessing these important pharmacophores.

  • Green Chemistry Considerations: While propanol is the solvent of choice when using this compound, solvent-free aldol condensations have also been reported with high yields, often using a solid base like NaOH and grinding the reactants together.[12][15] Researchers may consider exploring similar solvent-free conditions with this compound to develop more environmentally benign protocols.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous, as water can consume the base and inhibit enolate formation. The this compound solution should be freshly prepared for optimal activity.

    • Side Products: In self-condensation reactions, multiple products can form. To favor the desired product in crossed-condensations, slowly add the enolizable component to a mixture of the non-enolizable aldehyde and the base.

    • Retro-Aldol Reaction: The aldol addition is reversible.[6] If the aldol addition product is desired, it is often necessary to run the reaction at low temperatures. To favor the condensation product, heating is typically employed to drive off water and shift the equilibrium.

References

Application Notes and Protocols for Monitoring Reactions with Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium propanolate (CH₃CH₂CH₂ONa) is a reactive alkoxide base and a potent nucleophile widely utilized in organic synthesis, particularly in the pharmaceutical industry for constructing complex molecules. Its high reactivity necessitates precise monitoring of reaction progress to ensure optimal yield, purity, and process safety. Inadequate control can lead to side reactions, decreased efficiency, and the formation of impurities. This document provides detailed application notes and experimental protocols for several key analytical techniques used to monitor reactions involving this compound, such as the Williamson ether synthesis.[1][2]

Gas Chromatography (GC)

Application Note

Principle: Gas Chromatography separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Due to its ionic and non-volatile nature, this compound cannot be directly analyzed. However, GC is an excellent method for monitoring the consumption of volatile starting materials (e.g., alkyl halides) and the formation of volatile products (e.g., ethers). The reaction is monitored by quenching aliquots over time and analyzing the resulting mixture.

Application: This method is ideal for reactions where key reactants or products are sufficiently volatile. It provides quantitative data on reaction conversion, product formation, and the presence of volatile impurities. Coupling with a Mass Spectrometer (GC-MS) allows for definitive identification of unknown peaks.[3][4]

Advantages:

  • High resolution and separation efficiency.

  • Excellent sensitivity, especially with detectors like Flame Ionization Detector (FID).[5]

  • Provides quantitative results for multiple components in a single run.

  • GC-MS provides structural information for peak identification.

Limitations:

  • Requires an offline quenching step, which can introduce errors if not performed rapidly and consistently.

  • Not suitable for thermally labile or non-volatile compounds.[6]

  • Direct analysis of the alkoxide is not possible.

Protocol: Monitoring Williamson Ether Synthesis via GC

This protocol describes monitoring the reaction between this compound and 1-iodopropane to form dipropyl ether.

Quantitative Data Summary

Time (minutes)1-Iodopropane (Normalized Peak Area)Dipropyl Ether (Normalized Peak Area)Propanol (Normalized Peak Area)% Conversion
01.000.000.050%
150.650.350.4035%
300.320.680.7268%
600.050.951.0195%
120< 0.010.991.04>99%

Methodology

  • Reagents and Materials: this compound, 1-iodopropane, anhydrous solvent (e.g., THF), quenching solution (0.1 M HCl), internal standard solution (e.g., 1% undecane in ethyl acetate), ethyl acetate, anhydrous sodium sulfate, GC vials.

  • Instrumentation: Gas chromatograph with an FID detector and a suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound in the anhydrous solvent. Add 1-iodopropane to start the reaction.

  • Sampling and Quenching:

    • At designated time points (e.g., t=0, 15, 30, 60, 120 min), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately inject the aliquot into a sealed vial containing 1 mL of the quenching solution (0.1 M HCl) to neutralize the this compound, converting it to propanol.

  • Sample Preparation:

    • To the quenched vial, add 1 mL of the internal standard solution.

    • Vortex vigorously for 30 seconds to extract the organic components.

    • Allow the layers to separate. Transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic solution to a GC vial for analysis.

  • GC Method Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium at 1.2 mL/min[3]

    • Oven Program: Initial 50°C for 2 min, ramp at 15°C/min to 200°C, hold for 2 min.

    • Detector Temperature: 280°C

  • Data Analysis: Identify peaks based on retention times of standards (1-iodopropane, dipropyl ether, propanol, undecane). Calculate the normalized peak area of the reactant and product against the internal standard. Determine percent conversion by tracking the disappearance of the 1-iodopropane peak area relative to t=0.

GC_Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis Analysis Reaction This compound + Electrophile Quench Quench Aliquot (0.1 M HCl) Reaction->Quench Aliquot Extract Add Internal Standard & Extract Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry GC GC-FID Analysis Dry->GC Data Data Processing: Peak Integration & Quantification GC->Data

Workflow for GC-based reaction monitoring.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

Principle: In-situ FTIR spectroscopy allows for real-time monitoring of a reaction's progress by inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel.[7][8] The technique tracks changes in the concentration of functional groups by measuring their characteristic infrared absorption bands. This provides continuous data without the need for sampling.

Application: This Process Analytical Technology (PAT) is exceptionally powerful for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints with high precision.[9] For a Williamson ether synthesis, one could monitor the disappearance of a C-X (e.g., C-Br) stretch from the alkyl halide and the appearance of the C-O-C stretch of the ether product.

Advantages:

  • Real-time, continuous data acquisition.

  • Non-invasive; no sampling required, eliminating quenching and workup errors.[10]

  • Provides mechanistic and kinetic information.[11]

  • Improves process safety by avoiding handling of reactive samples.

Limitations:

  • The solvent may have strong IR absorption bands that can obscure signals of interest.

  • Sensitivity may be lower than chromatographic methods.

  • The ATR probe can be susceptible to fouling in heterogeneous or viscous reaction mixtures.

Protocol: In-Situ FTIR Monitoring

Quantitative Data Summary

Time (minutes)C-I Absorbance (680 cm⁻¹)C-O-C Absorbance (1115 cm⁻¹)Reaction Progress
00.8520.0150%
150.5510.32035%
300.2700.60168%
600.0410.85595%
1200.0050.890>99%

Methodology

  • Reagents and Materials: this compound, 1-iodopropane, anhydrous solvent (e.g., THF).

  • Instrumentation: FTIR spectrometer equipped with a compatible in-situ ATR probe (e.g., ReactIR).[10]

  • Reaction Setup:

    • Assemble the reaction vessel and insert the clean, dry ATR probe, ensuring the sensor is fully submerged in the reaction medium.

    • Add the solvent and this compound to the vessel and begin stirring.

  • Data Acquisition:

    • Collect a background spectrum of the starting materials and solvent before initiating the reaction. This spectrum will be automatically subtracted from subsequent scans.

    • Initiate the reaction by adding the 1-iodopropane.

    • Begin collecting spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.

  • Data Analysis:

    • Identify unique, well-resolved absorption bands for a reactant and a product. For the reaction of 1-iodopropane, this could be the C-I stretch (~680 cm⁻¹) and for the dipropyl ether product, the C-O-C asymmetric stretch (~1115 cm⁻¹).

    • Use the instrument software to create a real-time concentration trend plot of the absorbance of these peaks versus time.

    • The reaction is complete when the reactant peak has disappeared and the product peak has plateaued.

FTIR_Pathway cluster_reactants Reactants cluster_products Products cluster_plot FTIR Trend Plot CH3CH2CH2I 1-Iodopropane (C-I stretch at ~680 cm⁻¹) CH3CH2CH2-O-CH2CH2CH3 Dipropyl Ether (C-O-C stretch at ~1115 cm⁻¹) CH3CH2CH2I->CH3CH2CH2-O-CH2CH2CH3  + CH3CH2CH2ONa (Reaction Progress) A Absorbance B Time C C-I Disappearance D C-O-C Appearance

Spectral changes monitored by in-situ FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Principle: NMR spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution.[12] By acquiring spectra over time, one can directly observe the transformation of reactants into products. The integrals of specific, non-overlapping peaks are directly proportional to the concentration of the species, making NMR an excellent quantitative tool for reaction monitoring.[6]

Application: NMR is particularly useful for complex reactions where multiple products or intermediates may form, as it can identify and quantify all proton-bearing species simultaneously. It can be performed either by taking aliquots for offline analysis or, with appropriate equipment, for in-situ monitoring directly in the NMR tube.[13] For the reaction of this compound, one can monitor the disappearance of the α-protons of the electrophile and the appearance of new signals corresponding to the ether product.

Advantages:

  • Provides rich structural information, aiding in the identification of intermediates and byproducts.

  • Highly quantitative without the need for response factors (if a suitable internal standard is used).

  • Non-destructive and can be performed in-situ.

Limitations:

  • Lower sensitivity compared to chromatography or MS.

  • High capital and maintenance costs for the instrument.

  • Reactions in NMR tubes are on a very small scale, which may not perfectly replicate conditions in a larger reactor.

  • Sample inhomogeneity can lead to spectral distortions like line broadening.[12]

Protocol: In-situ ¹H NMR Monitoring

Quantitative Data Summary

Time (minutes)1-Iodopropane CH₂-I (δ 3.18 ppm, Integral)Dipropyl Ether O-CH₂ (δ 3.39 ppm, Integral)% Conversion
01.000.000%
300.510.4949%
600.240.7676%
1200.060.9494%
240< 0.010.99>99%

Methodology

  • Reagents and Materials: this compound, 1-iodopropane, deuterated solvent (e.g., THF-d₈), NMR tube with a sealable cap.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • In a small vial, dissolve a known amount of this compound in the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0 reference of the propanolate).

    • Add a stoichiometric amount of 1-iodopropane to the NMR tube, cap it securely, invert to mix, and quickly place it in the NMR spectrometer.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals (e.g., every 10 or 15 minutes). Use a sufficient number of scans for good signal-to-noise, keeping the acquisition time short relative to the reaction rate.[14]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Identify a characteristic, well-resolved peak for the reactant (e.g., the triplet for the CH₂-I protons of 1-iodopropane at ~3.18 ppm) and the product (e.g., the triplet for the O-CH₂ protons of dipropyl ether at ~3.39 ppm).

    • Integrate these peaks in each spectrum.

    • Calculate the mole fraction of product at each time point: Mole Fraction = Integral(Product) / [Integral(Product) + Integral(Reactant)].

    • Plot the mole fraction versus time to obtain the reaction profile.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis In-Situ Analysis Mix Combine Reactants in Deuterated Solvent in NMR Tube Acquire Acquire 1H NMR Spectra at Regular Intervals Mix->Acquire Process Process Spectra: Integrate Key Signals Acquire->Process Plot Plot Integral vs. Time to Determine Kinetics Process->Plot

Workflow for in-situ NMR reaction monitoring.

Titration Methods

Application Note

Principle: Titration is a classic analytical method to determine the concentration of a substance. To monitor a reaction with this compound, which is a strong base, one can take aliquots from the reaction and perform an acid-base back-titration. A known excess of a strong acid is used to quench the aliquot, and the remaining unreacted acid is then titrated with a standardized base. This allows for the calculation of the amount of this compound present at that time point.

Application: Titration is a cost-effective and straightforward method for determining the concentration of the basic alkoxide. It is particularly useful in process environments where high-end spectroscopic or chromatographic equipment is not available. It directly measures the consumption of the basic reactant. For reactions involving sodium, direct thermometric titration can also be used to quantify the sodium ion content.[15][16]

Advantages:

  • Low cost and readily available equipment.

  • High precision and accuracy when performed carefully.

  • Directly quantifies the concentration of the active base.

Limitations:

  • Offline, labor-intensive method.

  • Provides no information about product formation or byproducts.

  • The quenching step must be rapid to prevent further reaction.

  • Not suitable for very fast reactions.

Protocol: Acid-Base Back-Titration

Quantitative Data Summary

Time (minutes)Volume of NaOH Titrant (mL)[this compound] (M)
05.120.488
207.450.255
408.810.119
609.530.047
909.920.008

Methodology

  • Reagents and Materials: Reaction mixture, standardized 0.500 M HCl (quenching acid), standardized 0.100 M NaOH (titrant), phenolphthalein indicator, deionized water, flasks.

  • Instrumentation: Calibrated burette, magnetic stirrer.

  • Reaction Setup: Run the reaction as described in other protocols.

  • Sampling and Quenching:

    • At designated time points, withdraw a precise 1.00 mL aliquot of the reaction mixture.

    • Immediately dispense the aliquot into an Erlenmeyer flask containing exactly 10.00 mL of standardized 0.500 M HCl. Swirl to mix. This neutralizes the this compound.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the quenched solution.

    • Titrate the excess HCl with the standardized 0.100 M NaOH solution until a faint, persistent pink color is observed.[17]

    • Record the volume of NaOH used.

  • Calculations:

    • Moles of initial HCl: (0.500 mol/L) * (0.0100 L) = 0.00500 mol

    • Moles of NaOH used: (0.100 mol/L) * (Volume of NaOH in L)

    • Moles of excess HCl: Equals moles of NaOH used (since it's a 1:1 reaction).

    • Moles of HCl reacted with propanolate: (Moles of initial HCl) - (Moles of excess HCl)

    • Concentration of Propanolate: (Moles of HCl reacted) / (0.00100 L aliquot volume)

This process provides a clear profile of the consumption of the this compound over the course of the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction yields with sodium propanolate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound (C₃H₇NaO) is the sodium salt of propanol, a strong base and nucleophile.[1][2] It is commonly used in organic synthesis, particularly in reactions such as the Williamson ether synthesis for the formation of propyl ethers.[1][3] It also serves as a catalyst in certain transesterification reactions.[1] Due to its reactivity, it must be handled with care, typically under anhydrous conditions to prevent reaction with water.[2]

Q2: What are the most critical factors influencing the yield of reactions involving this compound?

The yield of reactions with this compound is primarily influenced by:

  • The structure of the electrophile (alkyl halide): Primary alkyl halides are ideal for substitution reactions (Sₙ2) and give the highest yields of the desired ether product.[4][5] Secondary alkyl halides will result in a mixture of substitution and elimination (E2) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[4][5]

  • Reaction Temperature: Higher temperatures generally favor the competing elimination reaction over substitution.[6] A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[7]

  • Choice of Solvent: Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[1][8]

  • Reaction Time: The reaction time can vary from 1 to 8 hours.[7] Insufficient reaction time can lead to incomplete conversion and lower yields.[1]

Q3: How can I minimize the formation of the alkene byproduct from the elimination (E2) reaction?

To favor the desired substitution (Sₙ2) reaction and minimize elimination (E2), consider the following:

  • Substrate Choice: Whenever possible, use a primary alkyl halide as your electrophile.[4]

  • Temperature Control: Maintain the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate.[6]

  • Base Strength: While this compound is a strong base, avoiding excessively high concentrations can help. In some cases, a milder base might be considered if the substrate is particularly prone to elimination.

Troubleshooting Guide

Problem: Low or No Ether Product Formation

If you are experiencing low or no yield of your desired ether product, consult the following troubleshooting guide.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product check_reagents Verify Reagent Quality (Anhydrous conditions, purity of starting materials) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_substrate Analyze Substrate Structure (Primary, Secondary, or Tertiary Halide) start->check_substrate purification_issue Check Purification Protocol (Product loss during workup?) check_reagents->purification_issue Reagents OK change_solvent Change Solvent (Use polar aprotic solvent like DMF or Acetonitrile) check_conditions->change_solvent side_reaction Major Side Reaction Occurring? (e.g., Elimination) check_substrate->side_reaction Yes optimize_temp Optimize Temperature (Lower temperature to favor Sₙ2) side_reaction->optimize_temp change_substrate Re-evaluate Synthetic Route (Use a primary alkyl halide if possible) side_reaction->change_substrate end Improved Yield optimize_temp->end change_solvent->end change_substrate->end purification_issue->end Optimized EtherSynthesisWorkflow start Start prepare_reagents Prepare Reagents - this compound - Bromobenzene - Anhydrous Solvent (DMF) start->prepare_reagents reaction_setup Reaction Setup - Inert atmosphere (N₂ or Ar) - Add reagents to flask prepare_reagents->reaction_setup heating Heat Reaction Mixture (e.g., 80°C for 4-6 hours) reaction_setup->heating monitoring Monitor Reaction Progress (TLC or GC) heating->monitoring workup Workup - Quench with water - Extract with ether - Wash with NaOH(aq) and brine monitoring->workup Reaction Complete purification Purification - Dry organic layer (Na₂SO₄) - Concentrate under reduced pressure - Column chromatography or distillation workup->purification product Propyl Phenyl Ether purification->product

References

Technical Support Center: Purification of Crude Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude sodium propanolate. The information is tailored for researchers, scientists, and professionals in drug development who handle this reactive organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from sodium metal and propanol?

A1: The primary impurities in crude this compound prepared by the reaction of sodium metal with propanol typically include:

  • Unreacted Propanol: Excess propanol used to ensure the complete reaction of the sodium metal can remain in the final product.

  • Sodium Hydroxide (NaOH): this compound is highly sensitive to moisture. Any exposure to water in the propanol, reaction apparatus, or the atmosphere will lead to hydrolysis, forming sodium hydroxide and propanol.[1][2][3]

  • Sodium Carbonate (Na₂CO₃): Exposure of the highly basic this compound to atmospheric carbon dioxide will result in the formation of sodium carbonate.[1][4]

  • Unreacted Sodium Metal: If the reaction is incomplete, residual sodium metal may be present in the crude product.[1]

  • Oxidation Byproducts: Prolonged exposure to air can lead to the oxidation of the alkoxide, which may result in the formation of aldehydes and other degradation products.

Q2: My isolated this compound is a sticky solid or an oil instead of a fine powder. What could be the cause?

A2: This issue is often due to the presence of residual propanol. To obtain a free-flowing powder, it is crucial to remove the excess alcohol. This can be achieved by heating the product under vacuum. For instance, heating to 50°C under vacuum for several hours has been shown to be effective for the analogous sodium ethoxide.[1][5]

Q3: The purity of my this compound decreases over time, even when stored. Why is this happening and how can I prevent it?

A3: this compound is a reactive compound that can degrade upon exposure to air and moisture. The primary degradation pathways involve reaction with water to form sodium hydroxide and with carbon dioxide to form sodium carbonate.[1][4] To ensure stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2]

Q4: I observe an unexpected peak in the 1H NMR spectrum of my purified this compound. How can I identify the impurity?

A4: An unexpected peak could correspond to several common impurities. Residual propanol is a frequent contaminant. Comparing the spectrum to a reference spectrum of propanol will help in its identification. Other impurities like sodium formate, a potential decomposition product, might also be present.[4] Consulting tables of NMR chemical shifts for common laboratory solvents and impurities can be a valuable tool in identifying unknown peaks.[6][7]

Q5: Can I use titration to determine the purity of my this compound?

A5: Yes, acid-base titration is a common method to determine the purity of this compound. The total alkalinity can be determined by titrating a known weight of the sample dissolved in water with a standardized acid solution, such as hydrochloric acid (HCl).[8][9][10] If sodium carbonate is present as an impurity, a two-step titration with different indicators (e.g., phenolphthalein and methyl orange) or a potentiometric titration can be used to quantify both the this compound and the sodium carbonate content.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete initial reaction.- Product loss during transfers.- Dissolution of the product in the washing solvent during recrystallization.- Ensure the complete consumption of sodium metal during synthesis.- Minimize transfers and ensure all equipment is dry.- Use a minimal amount of cold solvent for washing during recrystallization.
Product is Discolored (Yellow or Brown) - Oxidation of the alkoxide.- Reaction with impurities in the starting materials.- Ensure the reaction and all subsequent handling are performed under a strict inert atmosphere (nitrogen or argon).- Use high-purity, anhydrous propanol for the synthesis.[1]
Inconsistent Titration Results - Degradation of the sample by exposure to air and moisture during sample preparation.- Absorption of atmospheric CO₂ by the titration solution.- Prepare the sample for titration immediately before analysis.- Perform the titration under a nitrogen blanket to prevent CO₂ absorption.
Vacuum Distillation is Very Slow - Inadequate vacuum.- Insufficient heating.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Gradually increase the temperature of the heating bath, ensuring it is 20-30°C higher than the expected boiling point at the achieved pressure.
Oiling Out During Recrystallization - The solvent is too nonpolar for the compound.- The solution is cooled too rapidly.- Use a more polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the principle of forming a solvate with the parent alcohol, which can then be isolated in pure form.

Materials:

  • Crude this compound

  • Anhydrous n-propanol (dried over molecular sieves or sodium)

  • Anhydrous diethyl ether or hexane (for washing)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

  • Cannula for liquid transfers

  • Filter stick (or Schlenk filter)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), transfer the crude this compound to a Schlenk flask.

  • Add a minimum amount of warm (40-50°C) anhydrous n-propanol to dissolve the crude product completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For sodium n-propoxide, a disolvate (NaOnPr·2nPrOH) is known to form.[1][5][12]

  • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolate the crystals by removing the supernatant via a cannula or by using a Schlenk filter.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether or hexane to remove any residual soluble impurities.

  • Dry the purified this compound solvate under a high vacuum to remove the solvent of crystallization. The removal of the solvated propanol may require gentle heating.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Distillation apparatus suitable for vacuum distillation (including a Claisen adapter is recommended to prevent bumping)

  • Heating mantle

  • Vacuum pump and pressure gauge

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is dry and free of cracks. Grease all joints to ensure a good seal.

  • Place the crude this compound and a stir bar in the distillation flask.

  • Begin stirring and slowly evacuate the apparatus. A cold trap between the apparatus and the vacuum pump is recommended.

  • Once a stable vacuum is achieved, begin to heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure.

  • Before stopping the distillation, remove the heat source and allow the apparatus to cool to room temperature.

  • Slowly reintroduce the inert atmosphere before turning off the vacuum pump.

Data Presentation

Table 1: Solubility of Sodium Propionate (Analogue for this compound) in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)Reference
Water1599.1[6]
Methanol1513.28[6]
Methanol6813.77[6]
Ethanol (95%)134.4[6]
Ethylene Glycol2530.92[6]
Propylene Glycol2519.89[6]
Acetone-Insoluble[6]
Benzene-Insoluble[6]
Dimethylformamide510.022[6]
Dimethylsulfoxide510.28[6]

Note: Data is for sodium propionate, which is expected to have similar solubility trends to this compound.

Visualizations

Experimental Workflow for Recrystallization

G Workflow for Recrystallization of this compound cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Crude this compound in Schlenk Flask B Add minimal warm anhydrous n-propanol A->B C Slow cooling to room temperature B->C D Cool in ice bath C->D E Filter crystals under inert atmosphere D->E F Wash with cold anhydrous solvent E->F G Dry under high vacuum F->G H Pure this compound G->H

Caption: Workflow for the recrystallization of crude this compound.

Logical Relationship of Impurity Formation

G Impurity Formation Pathways cluster_main Crude this compound cluster_impurities Potential Impurities main_product This compound impurity1 Sodium Hydroxide impurity2 Sodium Carbonate impurity3 Unreacted Propanol impurity4 Unreacted Sodium source1 Moisture (H₂O) source1->impurity1 Hydrolysis source2 Carbon Dioxide (CO₂) source2->impurity2 Reaction with Air source3 Excess Reagent source3->impurity3 source4 Incomplete Reaction source4->impurity4

Caption: Sources of common impurities in crude this compound.

References

Technical Support Center: Sodium Propanolate in Experimental Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using sodium propanolate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reactions involving this compound are dependent on the substrate and reaction conditions. Key side reactions include:

  • Elimination (E2) Reactions: Particularly when reacting with secondary or tertiary alkyl halides, the strongly basic nature of this compound can lead to the formation of alkenes instead of the desired ether via the Williamson ether synthesis.[1][2]

  • Aldol Condensation: In the presence of enolizable aldehydes or ketones, this compound can act as a base to catalyze aldol addition or condensation reactions, leading to β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds as byproducts.[3][4][5][6]

  • Saponification: When used in the presence of esters, this compound can induce hydrolysis (saponification), resulting in the formation of a sodium carboxylate salt and propanol, rather than the intended reaction.[7][8]

  • Hydrolysis: this compound is highly sensitive to moisture. The presence of water will lead to its rapid hydrolysis to form sodium hydroxide and propanol. Sodium hydroxide itself can catalyze other unwanted side reactions.

Q2: How can I minimize the formation of elimination byproducts in a Williamson ether synthesis?

A2: To favor the desired substitution (SN2) reaction over elimination (E2), consider the following strategies:

  • Substrate Selection: Whenever possible, use a primary alkyl halide. The propensity for elimination increases dramatically with secondary and tertiary alkyl halides.[1][2][9]

  • Solvent Choice: Employ polar aprotic solvents such as DMSO or DMF. These solvents solvate the sodium cation, leaving a more "naked" and highly nucleophilic propanolate anion, which favors the SN2 pathway. Protic solvents, like propanol itself, can solvate the alkoxide, reducing its nucleophilicity and increasing its basicity, thus favoring E2.[2]

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Higher temperatures generally favor the elimination pathway.[2]

Q3: I am observing self-condensation of my carbonyl compound. What can I do?

A3: Self-condensation is a common issue in aldol-type reactions. To mitigate this:

  • Slow Addition: Add the enolizable carbonyl compound slowly to a mixture of the non-enolizable carbonyl (if applicable) and this compound. This keeps the concentration of the enolizable species low, disfavoring self-condensation.[10]

  • Directed Aldol Approach: For greater control, consider a directed aldol reaction. This involves the pre-formation of the enolate under specific conditions before the addition of the electrophilic carbonyl compound.[10]

  • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the rate of enolate formation and subsequent addition.

Q4: My reaction is not proceeding to completion, and I am recovering starting material. What could be the issue?

A4: Several factors can lead to incomplete reactions:

  • Insufficient Base: Ensure you are using a sufficient molar equivalent of this compound, especially if your starting materials or solvent contain acidic impurities.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rate. Consider a solvent system that dissolves all components.

  • Deactivated Reagents: this compound is moisture-sensitive. Ensure it has been properly stored under anhydrous conditions. The alkyl halide or other electrophiles should also be pure and free of inhibitors.

  • Reversibility: Some reactions, like the aldol addition, are reversible. The equilibrium may favor the starting materials under your current conditions.[3]

Troubleshooting Guides

Issue 1: Low Yield of Ether Product in Williamson Ether Synthesis
Symptom Possible Cause Troubleshooting Steps
Low yield with significant alkene byproduct formation. E2 elimination is competing with the desired SN2 reaction.- Switch to a primary alkyl halide if possible.- Use a polar aprotic solvent (e.g., DMSO, DMF) instead of a protic solvent.[2]- Lower the reaction temperature.- Use an alkylating agent with a better leaving group (e.g., iodide or tosylate) to accelerate the SN2 reaction.
Recovery of starting alcohol. Incomplete deprotonation of the alcohol or hydrolysis of the this compound.- Ensure the propanol is thoroughly dried before preparing the alkoxide.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Verify the quality and stoichiometry of the sodium used for preparation.
Reaction stalls or is very slow. Poor nucleophilicity of the propanolate or a poor leaving group on the electrophile.- Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to increase the solubility and nucleophilicity of the alkoxide.[11]- If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide.
Issue 2: Formation of Multiple Products in Aldol-Type Reactions
Symptom Possible Cause Troubleshooting Steps
A complex mixture of products is observed, including self-condensation products. Both carbonyl partners are enolizable and have similar reactivity.- If one carbonyl compound is not required to be enolizable, choose one without α-hydrogens (e.g., benzaldehyde or formaldehyde).- Slowly add the enolizable carbonyl to a mixture of the non-enolizable partner and this compound.[10]- For reactions between two different enolizable carbonyls, a directed aldol approach using a stronger, non-nucleophilic base like LDA for enolate formation is recommended for better selectivity.[10]
Formation of the dehydrated α,β-unsaturated product when the β-hydroxy product is desired. The reaction conditions are promoting dehydration.- Avoid high temperatures. The dehydration step is often favored by heat.[4]- Use milder basic conditions or a shorter reaction time.
The reaction is reversible and does not proceed to completion. The equilibrium of the aldol addition favors the starting materials.- If possible, run the reaction under conditions that favor the removal of the product from the equilibrium, for instance, by precipitation.
Issue 3: Saponification of an Ester Substrate
Symptom Possible Cause Troubleshooting Steps
Formation of a carboxylate salt and propanol instead of the desired product. The propanolate is acting as a nucleophile, attacking the ester carbonyl.- this compound is generally not a suitable reagent for reactions with esters where the ester moiety is intended to remain intact. Consider alternative synthetic routes that do not involve a strong alkoxide base in the presence of an ester.- If a basic catalyst is required for another transformation in the molecule, a weaker, non-nucleophilic base should be used.

Experimental Protocols

Protocol 1: Minimizing Elimination in the Williamson Ether Synthesis with a Secondary Alkyl Halide

This protocol aims to maximize the yield of the ether product when using a secondary alkyl halide by favoring SN2 over E2.

Reagents:

  • Propanol (anhydrous)

  • Sodium metal or sodium hydride

  • Secondary alkyl halide (e.g., 2-bromopropane)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of this compound:

    • Under an inert atmosphere, carefully add sodium metal (1.0 eq) in small pieces to anhydrous propanol (or use sodium hydride) at 0 °C.

    • Allow the mixture to stir until all the sodium has reacted.

    • Remove the excess propanol under reduced pressure to obtain this compound as a solid.

  • Reaction Setup:

    • Dissolve the prepared this compound in anhydrous DMSO.

    • Cool the solution to room temperature or lower.

  • Addition of Alkyl Halide:

    • Slowly add the secondary alkyl halide (1.0 eq) to the this compound solution dropwise while stirring.

    • Maintain the reaction at a low temperature (e.g., room temperature or slightly above) and monitor the progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Controlled Aldol Addition of Propanal

This protocol is designed to favor the formation of the β-hydroxy aldehyde and minimize self-condensation and dehydration.

Reagents:

  • Propanal

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution (saturated)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (0.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Propanal:

    • Slowly add propanal (1.0 eq) to the cooled this compound solution dropwise over a period of 30 minutes.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching:

    • Quench the reaction at low temperature by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product quickly using column chromatography, as the β-hydroxy aldehyde can be unstable.

Data Presentation

Table 1: Influence of Substrate and Solvent on SN2/E2 Product Ratio in Williamson Ether Synthesis

Alkyl HalideBaseSolventTemperature (°C)SN2 Product (%)E2 Product (%)
1-BromopropaneThis compoundPropanolReflux>90<10
2-BromopropaneThis compoundPropanol80~20~80
2-BromopropaneThis compoundDMSO50~70~30
tert-Butyl BromideThis compoundPropanol50<1>99

Note: The values in this table are illustrative and based on general principles of SN2/E2 competition. Actual results may vary depending on specific reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Williamson Ether Synthesis

Williamson_Troubleshooting start Low Yield of Ether check_byproduct Identify Major Byproduct(s) start->check_byproduct alkene Alkene is Major Byproduct check_byproduct->alkene Elimination start_alcohol Starting Alcohol Recovered check_byproduct->start_alcohol Hydrolysis / Incomplete Deprotonation no_reaction Mainly Starting Materials check_byproduct->no_reaction No Reaction solution_e2 Optimize for SN2: - Lower Temperature - Use Polar Aprotic Solvent (DMSO) - Use Primary Halide if possible alkene->solution_e2 solution_hydrolysis Ensure Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere start_alcohol->solution_hydrolysis solution_no_reaction Increase Reactivity: - Check Reagent Quality - Use Better Leaving Group (Iodide) - Add Phase Transfer Catalyst no_reaction->solution_no_reaction

Caption: Troubleshooting logic for low yields in Williamson ether synthesis.

Signaling Pathway for Aldol Condensation vs. Side Reactions

Aldol_Pathway carbonyl Enolizable Carbonyl (e.g., Propanal) enolate Enolate Formation (Nucleophile) carbonyl->enolate Deprotonation naopr This compound naopr->enolate self_condensation Self-Condensation Product enolate->self_condensation Attacks another enolizable molecule aldol_addition Aldol Addition Product (β-Hydroxy Carbonyl) enolate->aldol_addition Attacks another carbonyl another_carbonyl Another Carbonyl Molecule (Electrophile) another_carbonyl->aldol_addition dehydration Dehydration (promoted by heat) aldol_addition->dehydration final_product α,β-Unsaturated Carbonyl dehydration->final_product

Caption: Reaction pathways in a base-catalyzed aldol reaction.

References

Technical Support Center: Sodium Propanolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling anhydrous conditions in reactions involving sodium propanolate.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when working with this compound?

A1: Anhydrous (water-free) conditions are essential for several reasons. Firstly, this compound is a strong base and is highly reactive with water, which leads to its decomposition back to propanol and sodium hydroxide.[1][2] This side reaction reduces the yield of your desired product.[1][3][4] Secondly, if you are preparing this compound in situ from sodium metal and propanol, any water present will react vigorously with the sodium metal, consuming the reagent and creating a safety hazard due to the production of flammable hydrogen gas.[1][5]

Q2: What are the primary sources of water contamination in a reaction?

A2: Water can be introduced from several sources, including incompletely dried glassware, solvents, reagents, and exposure to atmospheric moisture.[4][6] Glass surfaces can adsorb a microscopic film of water, which must be removed by oven-drying or flame-drying.[6] Many organic solvents are hygroscopic and will absorb moisture from the air if not stored and handled correctly.[4]

Q3: How can I be certain my reaction is sufficiently anhydrous?

A3: Achieving and verifying anhydrous conditions involves a combination of proper technique and indicators. Using freshly dried solvents, oven-dried or flame-dried glassware, and maintaining an inert atmosphere (e.g., with nitrogen or argon) are crucial first steps.[1][6] For some solvent systems like ethers, an indicator such as benzophenone can be used with sodium metal; a persistent blue or purple color indicates that the solvent is dry.[6]

Q4: Can I use this compound that has been exposed to air?

A4: It is strongly discouraged. In addition to reacting with moisture, this compound can react with atmospheric carbon dioxide to form sodium carbonate as an impurity.[5] This will reduce the amount of active reagent available for your reaction and introduce an unwanted substance into your reaction mixture. For best results, use freshly prepared this compound or material that has been stored under a strictly inert atmosphere.

Troubleshooting Guide

Problem 1: Low or no yield in a Williamson ether synthesis using this compound.

Possible Cause Troubleshooting Step
Presence of Water: The alkoxide is hydrolyzed, preventing it from acting as a nucleophile.[1][2] Ensure all glassware is rigorously oven-dried or flame-dried. Use freshly dried solvents (see Data Presentation table below). Handle all reagents under an inert atmosphere (N₂ or Ar).
Incorrect Alkyl Halide: The Williamson ether synthesis is an SN2 reaction. Using a secondary or tertiary alkyl halide will favor an E2 elimination side reaction, producing an alkene instead of an ether.[7][8][9] Use a primary alkyl halide for the best results. If synthesizing a bulky ether, ensure the bulky group is on the alkoxide, not the halide.[9]
Incomplete Formation of this compound: If preparing the alkoxide in situ, the reaction between sodium and propanol may not have gone to completion. Ensure all sodium metal has dissolved before adding the alkyl halide.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.[10] Ensure the reaction is heated to an appropriate temperature as specified by a relevant protocol, often requiring reflux.

Problem 2: The reaction to form this compound from sodium metal and propanol is very slow or stalls.

Possible Cause Troubleshooting Step
Oxide Layer on Sodium: Sodium metal can form an oxide layer on its surface upon exposure to air, which can passivate the metal and slow the reaction.[1] When cutting the sodium metal, ensure fresh, shiny metallic surfaces are exposed before adding it to the propanol.
Insufficient Mixing: Inadequate stirring can lead to a localized buildup of product, preventing the propanol from reaching the sodium surface. Ensure efficient stirring throughout the reaction.
Purity of Propanol: Ensure the propanol used is of high purity and anhydrous.[5]

Data Presentation

The efficiency of various drying agents on common organic solvents is crucial for maintaining anhydrous conditions. The following table summarizes the residual water content in different solvents after treatment with 3Å molecular sieves.

SolventDrying Agent (3Å Molecular Sieves)Treatment TimeResidual Water Content (ppm)
Tetrahydrofuran (THF)20% m/v48 h~4
Dichloromethane (DCM)10% m/v24 h~0.1
Acetonitrile10% m/v24 h~0.5
Toluene10% m/v24 h~0.9
Methanol20% m/v5 days~10
Ethanol20% m/v5 days~8
(Data compiled from reference[11])

Experimental Protocols

Protocol 1: Preparation of this compound

This procedure should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous propanol.

  • Glassware Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Dry the entire apparatus thoroughly in an oven at >120°C for several hours and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Preparation: In a separate flask, add anhydrous 1-propanol (e.g., 100 mL).

  • Reaction Setup: Carefully cut sodium metal (1 equivalent) into small, thin pieces, ensuring fresh metallic surfaces are exposed. Quickly add the sodium pieces to the stirred anhydrous 1-propanol.

  • Reaction: The mixture will begin to fizz as hydrogen gas is evolved.[1] The reaction is exothermic. If the reaction becomes too vigorous, the flask can be cooled in an ice bath. Continue stirring until all the sodium metal has completely dissolved.

  • Completion: The resulting solution is this compound in 1-propanol and can be used directly for subsequent reactions. High yields, typically in the range of 85-92%, can be achieved with careful control of the reaction environment.[1]

Protocol 2: Williamson Ether Synthesis of Propyl Ethyl Ether

This protocol uses the this compound solution prepared above.

  • Reaction Setup: To the flask containing the this compound solution from Protocol 1, add a primary alkyl halide such as ethyl iodide or ethyl bromide (1 equivalent) dropwise via a syringe or dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude propyl ethyl ether.

  • Purification: If necessary, the crude product can be purified by distillation.

Visualizations

experimental_workflow Workflow for Preparing and Using this compound cluster_prep This compound Preparation cluster_ws Williamson Ether Synthesis prep_start Start: Anhydrous Propanol in Inert Atmosphere add_na Add Freshly Cut Sodium Metal (1 eq.) prep_start->add_na react Stir until all Sodium Dissolves (H₂ gas evolves) add_na->react product_sol Result: this compound in Propanol Solution react->product_sol add_halide Add Primary Alkyl Halide (e.g., Ethyl Iodide, 1 eq.) product_sol->add_halide Use Solution Directly reflux Heat to Reflux (1-2 hours) add_halide->reflux workup Aqueous Workup & Extraction reflux->workup purify Dry, Concentrate & Purify workup->purify final_product Final Product: Ether purify->final_product

Caption: Experimental workflow for the synthesis of this compound and its subsequent use in a Williamson ether synthesis.

troubleshooting_tree Troubleshooting Low Yield in Williamson Ether Synthesis start Low or No Ether Product check_sm Were Starting Materials Anhydrous? start->check_sm check_halide What was the Alkyl Halide structure? check_sm->check_halide Yes sol_water Problem: Water present. Solution: Rigorously dry all solvents, reagents, and glassware. Use an inert atmosphere. check_sm->sol_water No / Unsure check_temp Was reaction heated sufficiently? check_halide->check_temp Primary sol_elimination Problem: E2 Elimination favored. Solution: Use a primary alkyl halide. Ensure bulky group is on the alkoxide, not the halide. check_halide->sol_elimination Secondary or Tertiary sol_ok Yield should be improved. If still low, re-evaluate reagent purity and stoichiometry. check_temp->sol_ok Yes sol_temp Problem: Insufficient activation energy. Solution: Heat the reaction to reflux for the recommended time. check_temp->sol_temp No

Caption: Decision tree for troubleshooting low yield in a Williamson ether synthesis reaction.

References

improving the stability of sodium propanolate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of sodium propanolate in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution critical?

A1: this compound (C₃H₇NaO) is the sodium salt of propanol, classified as a strong base and an alkoxide.[1] In research and pharmaceutical synthesis, it is widely used as a catalyst or reagent for reactions like esterification and transesterification.[2] Its stability is critical because degradation leads to a loss of reactivity, formation of impurities, and consequently, poor reaction yields and inconsistent experimental outcomes.

Q2: What are the primary causes of this compound degradation in solution?

A2: The primary causes of degradation are exposure to moisture (water) and atmospheric carbon dioxide (CO₂).[3][4] this compound is highly reactive and will readily hydrolyze in the presence of water to form sodium hydroxide and propanol.[4][5] It also reacts with CO₂ to form sodium carbonate and other byproducts.[3]

Q3: How does the choice of solvent affect the stability of this compound?

A3: The stability of this compound is highly dependent on the solvent. It is typically supplied and used in its corresponding alcohol, n-propanol.[3] The solvent must be anhydrous (dry), as any residual water will cause rapid degradation.[4] While soluble in polar solvents like ethanol, care must be taken to ensure these solvents are also free of water.[1]

Q4: What are the best practices for handling and storing this compound and its solutions?

A4: To ensure stability, this compound should be handled and stored under an inert atmosphere, such as dry nitrogen or argon.[4] Containers should be kept tightly sealed to prevent exposure to moist air.[3][6] It is recommended to store solutions in a cool, dry, and well-ventilated place away from heat or ignition sources.[5][6]

Troubleshooting Guide

Q5: My reaction yield is significantly lower than expected when using a this compound solution. What could be the cause?

A5: A low reaction yield is a common indicator of degraded this compound. The active base concentration is likely lower than assumed due to hydrolysis from exposure to moisture or reaction with CO₂.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent used to prepare the solution was anhydrous.

    • Check Handling Procedures: Confirm that all transfers and handling were performed under a strict inert atmosphere.

    • Quantify Active Alkoxide: Perform a titration (see Protocol 2) to determine the exact concentration of active this compound before use.

Q6: I've observed a white precipitate forming in my this compound solution upon storage. What is it and is the solution still usable?

A6: A white precipitate is likely sodium carbonate, formed from the reaction of this compound with atmospheric CO₂. The formation of this precipitate indicates that the solution has been compromised. While the remaining solution may still contain some active alkoxide, its concentration is no longer accurate. For quantitative applications, it is highly recommended to discard the solution and prepare a fresh batch.

Q7: My experimental results are inconsistent from one day to the next, even when using the same stock solution of this compound. Why is this happening?

A7: Inconsistent results often point to ongoing degradation of the stock solution. Each time the container is opened, there is a potential for brief exposure to air and moisture, causing incremental degradation.

  • Mitigation Strategies:

    • Prepare smaller, single-use batches of the solution.

    • If using a larger stock, transfer aliquots for daily use into separate, sealed containers under an inert atmosphere to avoid contaminating the main stock.

    • Re-standardize the solution via titration before each critical experiment.

Degradation and Troubleshooting Visualizations

cluster_degradation Degradation Pathways NaPro This compound (CH₃CH₂CH₂ONa) NaOH Sodium Hydroxide (NaOH) NaPro->NaOH + H₂O (Hydrolysis) Propanol Propanol (CH₃CH₂CH₂OH) Na2CO3 Sodium Carbonate (Na₂CO₃) NaPro->Na2CO3 + CO₂ Propanoate Sodium Propanoate (CH₃CH₂COONa) NaPro->Propanoate + CO₂ (side reaction) H2O Moisture (H₂O) CO2 Carbon Dioxide (CO₂)

References

Technical Support Center: Scaling Up Sodium Propanolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the common challenges encountered when scaling up the synthesis of sodium propanolate. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure a safe, efficient, and successful scale-up process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound (also known as sodium n-propoxide) is a chemical compound with the formula C₃H₇NaO.[1][2] It is a strong base and nucleophile commonly used as a catalyst in organic synthesis reactions like esterification and transesterification.[3][4] In the pharmaceutical and specialty chemical industries, it serves as a key reagent for synthesizing a variety of organic compounds.[1][]

Q2: What are the fundamental challenges when scaling up the synthesis of this compound from a lab to a pilot or industrial scale?

Scaling up the synthesis, which typically involves reacting sodium metal with propanol, presents several key challenges:

  • Heat Management: The reaction is highly exothermic, and managing the heat generated is critical to prevent dangerous temperature increases or "runaway" reactions. Heat dissipation becomes more difficult as the reactor volume increases.[3][6]

  • Mass Transfer: Ensuring efficient and uniform mixing of solid sodium metal in liquid propanol is more complex in large vessels, which can lead to localized "hot spots" and inconsistent reaction rates.[6]

  • Safety: The reaction produces highly flammable hydrogen gas.[7][8] Managing the safe venting and handling of large volumes of hydrogen is a primary safety concern at scale. Additionally, both sodium metal and the resulting this compound are highly reactive and corrosive.[9][10]

  • Anhydrous Conditions: The reaction requires strictly anhydrous (water-free) conditions. The presence of moisture leads to the formation of sodium hydroxide as an impurity and reduces yield.[3] Maintaining these conditions in large-scale equipment can be challenging.

Q3: Why are anhydrous conditions so critical for this reaction?

Sodium metal reacts violently with water to produce sodium hydroxide and flammable hydrogen gas.[10] In the context of this compound synthesis, any moisture present in the propanol or the reaction vessel will:

  • Preferentially react with the sodium metal, consuming the reactant.[3]

  • Form sodium hydroxide, which is a significant impurity in the final product.[3]

  • Generate excess hydrogen gas, increasing the safety risk. Therefore, using strictly anhydrous propanol and maintaining an inert atmosphere (e.g., argon or nitrogen) are essential for achieving high purity and yield.[7]

Q4: What are the primary safety hazards associated with large-scale this compound production?

The primary hazards include:

  • Fire and Explosion: The evolution of flammable hydrogen gas requires robust ventilation and the strict avoidance of ignition sources.[7][11] Sodium metal itself can ignite in air, especially if heated.[10]

  • Chemical Burns: Sodium metal reacts with moisture on the skin to form corrosive sodium hydroxide.[10] this compound is also a strong base and can cause severe skin and eye burns.[9][11]

  • Reaction Runaway: As mentioned, the exothermic nature of the reaction can lead to a runaway condition if cooling is insufficient, potentially causing a dangerous increase in pressure and temperature.[6]

  • Violent Reactivity: Sodium metal reacts violently with water and can also form explosive mixtures with halogenated solvents.[10]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up process.

Q: We are experiencing low or inconsistent yields. What are the likely causes and solutions?

A: Low yield is a common scale-up problem. The root cause can often be traced to several factors, as outlined in the decision-making diagram below.

G Troubleshooting Low Yield start Problem: Low or Inconsistent Yield cause1 Moisture Contamination start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Poor Mass Transfer (Mixing Issues) start->cause3 cause4 Side Reactions start->cause4 sol1 Solution: - Use anhydrous grade propanol. - Dry reactor and transfer lines thoroughly. - Maintain a robust inert atmosphere (N2/Ar). cause1->sol1 sol2 Solution: - Increase reaction time. - Optimize temperature to increase rate. - Ensure sodium is fully dispersed and consumed. cause2->sol2 sol3 Solution: - Evaluate and optimize agitator design and speed. - Use baffles in the reactor to improve mixing. - Consider slower, controlled addition of sodium. cause3->sol3 sol4 Solution: - Maintain strict temperature control to prevent overheating. - Ensure high purity of starting materials. cause4->sol4

Caption: Troubleshooting flowchart for low yield issues.

Q: The final product is contaminated with sodium hydroxide. How can we prevent this?

A: Sodium hydroxide contamination is a direct result of moisture in the reaction.[3] To prevent it, you must enforce stringent anhydrous conditions. This includes using distilled, anhydrous-grade propanol and ensuring the reactor is completely dry before use. Purging the entire system with an inert gas like argon or nitrogen before and during the reaction is crucial.[7]

Q: The reaction is proceeding much slower than in the lab, or it has stalled. What should we do?

A: A slow or stalled reaction at scale often points to mass transfer limitations or temperature issues.

  • Mixing: In a large reactor, solid sodium may not be effectively dispersed. You may need to increase the agitation speed or redesign the impeller to create better solid-liquid contact.

  • Temperature: While the reaction is exothermic, it may require initial heating to overcome the activation energy, especially if the ambient temperature is low. Ensure the batch temperature is at the optimal initiation point.

  • Sodium Passivation: A layer of oxide or hydroxide can form on the surface of the sodium metal, preventing it from reacting. Ensure the sodium is clean and handled under an inert atmosphere before addition.

Q: We are struggling with temperature control and fear a runaway reaction. How can we improve this?

A: This is one of the most critical scale-up challenges.

  • Controlled Addition: Instead of adding all the sodium at once, add it in small portions over a longer period. This allows the reactor's cooling system to keep up with the heat being generated.

  • Cooling Capacity: Ensure your reactor's cooling jacket and chiller system are adequately sized for the heat load of the scaled-up reaction.

  • Dilution: Running the reaction in a more dilute solution of propanol can help moderate the temperature, although this may increase batch cycle time and vessel occupancy.

Section 3: Data Presentation & Parameters

Scaling a reaction is not always a linear process. The following tables summarize key parameters and considerations when moving from a laboratory to a pilot or production scale.

Table 1: Comparison of Key Parameters: Lab vs. Pilot Scale

ParameterLaboratory Scale (e.g., 1L)Pilot/Industrial Scale (e.g., 100L+)Key Scale-Up Considerations
Heat Transfer High surface-area-to-volume ratio; rapid heat dissipation.Low surface-area-to-volume ratio; heat removal is a major challenge.[6]Reactor jacket design, coolant flow rate, and controlled addition rate are critical.
Reagent Addition Can be added all at once or quickly.Must be added slowly and in a controlled manner to manage exotherm.Utilize dosing pumps for liquids or specialized solids charging systems.
Mixing Magnetic stir bar or simple overhead stirrer is often sufficient.Requires engineered agitation systems (e.g., specific impeller types, baffles) to ensure homogeneity.[6]Agitator power and design must be calculated to ensure proper solid suspension.
H₂ Gas Evolution Easily vented into a fume hood.Requires a dedicated, engineered off-gas system with safety measures (e.g., flame arrestor).[7]Off-gas flow rate must be calculated to prevent pressure buildup.
Safety Measures Fume hood, safety glasses, gloves.Full PPE, automated shutdown systems, rupture discs, emergency venting, Class D fire extinguishers.[9][10]A full Process Hazard Analysis (PHA) is mandatory.

Table 2: Solvent (Propanol) Considerations

ParameterSpecificationRationale & Importance
Purity >99.5%Minimizes potential side reactions.
Water Content <0.05% (Anhydrous Grade)Critical to prevent the formation of sodium hydroxide impurity and ensure safety.[3]
Peroxide Content Must be peroxide-freeAlcohols can form explosive peroxides. Test for and remove peroxides before use.
Section 4: Experimental Protocols

Protocol 1: General Pilot-Scale Synthesis Workflow

This protocol outlines the general steps for a scaled-up synthesis. Exact quantities and rates must be determined through process development.

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_workup 3. Isolation & QC prep1 Inert Reactor (Purge with N2/Ar) prep2 Charge Anhydrous Propanol prep1->prep2 prep3 Establish Thermal Control (Set Coolant Temp) prep2->prep3 react1 Controlled Addition of Sodium Metal prep3->react1 Start Reaction react2 Monitor Temperature and H2 Evolution react1->react2 react3 Maintain Reaction Temp Until Sodium is Consumed react2->react3 workup1 Remove Excess Propanol (Vacuum) react3->workup1 Reaction Complete workup2 Isolate Dry Sodium Propanolate Powder workup1->workup2 workup3 QC Analysis (Purity, Assay) workup2->workup3

Caption: General workflow for pilot-scale this compound synthesis.

Methodology:

  • Reactor Preparation: The designated reactor must be thoroughly cleaned and dried. Purge the vessel and all transfer lines with a dry, inert gas (e.g., nitrogen or argon) to displace oxygen and moisture.

  • Solvent Charging: Charge the required volume of anhydrous propanol to the reactor under a positive pressure of the inert gas.

  • Initiate Agitation & Cooling: Start the agitator to ensure the solvent is well-mixed. Begin circulating coolant through the reactor jacket to pre-chill the solvent to the desired starting temperature.

  • Sodium Addition: Begin the controlled addition of sodium metal. The rate of addition must be carefully managed to ensure the reactor's cooling system can maintain the target temperature and the off-gas system can safely handle the evolved hydrogen.

  • Reaction Monitoring: Continuously monitor the batch temperature, reactor pressure, and off-gas flow rate. The reaction is complete when all the sodium has been consumed and hydrogen evolution ceases.

  • Product Isolation: Once the reaction is complete, the excess propanol is typically removed under vacuum to yield the solid this compound product.[7]

  • Quality Control: The final product should be analyzed for purity, typically via titration to determine the active base content and to check for impurities like sodium hydroxide.

Section 5: Safety Protocols

Q: What is the correct procedure in case of a sodium metal fire?

A: DO NOT USE WATER, FOAM, or CO₂ EXTINGUISHERS. These will react violently with burning sodium and make the fire worse.[10]

G start SODIUM FIRE! step1 Alert Personnel & Activate Alarm start->step1 step2 Is the fire small and contained? step1->step2 step3 Use Class D Extinguisher or Dry Sand to Smother step2->step3 Yes step4 EVACUATE IMMEDIATELY step2->step4 No step5 Await Emergency Responders step3->step5 step4->step5

Caption: Emergency response flowchart for a sodium metal fire.

Procedure:

  • Immediately alert all personnel in the area and activate the nearest fire alarm.

  • For very small, contained fires, trained personnel may attempt to extinguish it using a Class D fire extinguisher or by smothering it with dry sand, soda ash, or graphite powder.[10][11]

  • If the fire is large or spreading, evacuate the area immediately.

  • Never use water, carbon dioxide, or standard ABC fire extinguishers on a sodium fire.[10]

References

Technical Support Center: Work-up Procedures for Quenching Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper work-up procedures for quenching reactions involving sodium propanolate. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quenching and work-up of reactions utilizing this compound.

Issue Possible Cause(s) Recommended Solution(s)
Violent or Uncontrolled Reaction Upon Quenching 1. Quenching agent is too reactive (e.g., direct addition of water).2. Quenching agent was added too quickly.3. Reaction mixture was not sufficiently cooled.1. Begin quenching with a less reactive alcohol, such as isopropanol or tert-butanol, before introducing more reactive agents like ethanol, methanol, and finally water.2. Add the quenching agent dropwise or in small portions with vigorous stirring.3. Ensure the reaction mixture is cooled in an ice bath (0-5 °C) before and during the quenching process.
Persistent Gas Evolution (Bubbling) During Work-up 1. Incomplete quenching of residual this compound or unreacted sodium metal.2. A coating of byproduct may be preventing the quenching agent from reaching the reactive material.[1]1. Add more of the initial quenching agent (e.g., isopropanol) until gas evolution ceases before proceeding to the next quenching step.2. Ensure vigorous stirring to break up any solids and allow for complete reaction. In some cases, allowing the mixture to stir for an extended period (e.g., overnight) with a less reactive alcohol can resolve this.[2]
Formation of a Persistent Emulsion During Aqueous Extraction 1. Presence of insoluble byproducts or salts at the interface.2. High concentration of the alkoxide salt can act as a surfactant.3. Use of chlorinated solvents with basic aqueous layers.1. Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer and "salt out" the organic components.[3]2. If an emulsion persists, filter the entire mixture through a pad of Celite.[2]3. Dilute the organic layer with more solvent.[3]4. If possible, evaporate the reaction solvent and redissolve the residue in the extraction solvent before the wash.[3]
Low Yield of Desired Product 1. Side reactions, such as elimination, may have occurred, especially in Williamson ether syntheses with secondary or tertiary alkyl halides.[4]2. The product may have some solubility in the aqueous layer.3. Incomplete reaction before quenching.1. Optimize reaction conditions to favor substitution over elimination (e.g., use primary alkyl halides).[4]2. Perform multiple extractions (2-3 times) with the organic solvent to maximize recovery from the aqueous layer.[5]3. Monitor the reaction progress (e.g., by TLC or GC) to ensure completion before initiating the work-up.
Precipitation of Solids During Quenching or Extraction 1. Formation of sodium salts (e.g., sodium chloride if a chloride-containing reagent was used).2. The product itself may be a solid that is precipitating out.1. Add a sufficient amount of water to dissolve the inorganic salts.2. If the product is a solid, you may need to use a larger volume of solvent or a different solvent system to keep it dissolved during the work-up. Alternatively, the solid can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the standard order of adding quenching agents for this compound?

A1: The standard procedure involves a gradual, stepwise addition of increasingly reactive proton sources. A common sequence is:

  • Isopropanol (or tert-butanol) : Added slowly at 0 °C until gas evolution subsides.[2][6]

  • Ethanol : Added cautiously after the initial quench with isopropanol.[2]

  • Methanol : Added after the reaction with ethanol is complete.[2]

  • Water : Added last and very carefully, as it can still react vigorously with any remaining reactive species.[6]

This stepwise approach allows for better control of the exothermic reaction and the rate of hydrogen gas evolution.[7]

Q2: Can I use saturated aqueous ammonium chloride (NH₄Cl) to quench my reaction?

A2: Yes, saturated aqueous ammonium chloride is a common and effective quenching agent for reactions involving alkoxides.[8][9] It is a weak acid that will neutralize the basic this compound. It is typically added slowly to the cooled reaction mixture.

Q3: How do I know when the quenching process is complete?

A3: The primary indicator of an ongoing quenching reaction is the evolution of hydrogen gas (bubbling).[1] The quench is generally considered complete when the addition of the quenching agent no longer produces any visible gas evolution. For a thorough quench, it is good practice to let the mixture stir for a period of time after the final addition of a quenching agent to ensure no pockets of reactive material remain.[2]

Q4: What are the key safety precautions to take when quenching this compound?

A4: Safety is paramount when working with reactive compounds like this compound. Always:

  • Work in a well-ventilated fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.

  • Cool the reaction mixture in an ice bath before and during the quench.[6]

  • Add the quenching agent slowly and in a controlled manner.

  • Never quench in a sealed vessel, as the evolution of hydrogen gas can cause a dangerous buildup of pressure.

  • Have a suitable fire extinguisher (Class D for sodium metal fires, if applicable) readily available.

Q5: My desired product is an ether synthesized via the Williamson ether synthesis. What are some specific work-up considerations?

A5: In a Williamson ether synthesis, the crude reaction mixture will contain your ether product, unreacted starting materials, the sodium salt of the leaving group (e.g., NaCl, NaBr), and excess this compound. The work-up is designed to separate these. After quenching the excess this compound, a typical aqueous work-up is performed. This involves extracting the mixture with an organic solvent (like diethyl ether or ethyl acetate), washing the organic layer with water to remove water-soluble impurities like sodium salts, and then washing with brine to remove the bulk of the dissolved water from the organic layer before drying with an anhydrous salt like sodium sulfate.[10]

Experimental Protocols

Protocol 1: Standard Stepwise Quenching with Alcohols and Water

This protocol is suitable for quenching excess this compound after a reaction, for instance, in a Williamson ether synthesis.

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.

  • Initial Quench: With vigorous stirring, slowly add isopropanol dropwise to the reaction mixture. Monitor for gas evolution. Continue adding isopropanol until the bubbling significantly subsides.

  • Secondary Quench: After the initial quench, slowly add ethanol to the mixture.

  • Tertiary Quench: Following the ethanol addition, cautiously add methanol.

  • Final Quench: Once gas evolution has ceased with the addition of alcohols, slowly add deionized water to ensure all reactive materials are quenched.

  • Aqueous Work-up: Proceed with a standard aqueous work-up by adding more water and an appropriate organic extraction solvent.

Protocol 2: Quenching with Saturated Aqueous Ammonium Chloride

This protocol is a common alternative for neutralizing the basic alkoxide.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture. Be mindful of initial gas evolution.

  • Extraction: Once the addition is complete and gas evolution has stopped, transfer the mixture to a separatory funnel. Dilute with deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Quenching_Workflow start Reaction Complete (Contains this compound) cool Cool Reaction Mixture to 0°C start->cool choose_quench Choose Quenching Method cool->choose_quench stepwise Stepwise Quench with Alcohols choose_quench->stepwise Standard Protocol nh4cl Quench with sat. aq. NH4Cl choose_quench->nh4cl Alternative add_ipa Slowly add Isopropanol stepwise->add_ipa add_nh4cl Slowly add sat. aq. NH4Cl nh4cl->add_nh4cl gas_check1 Gas Evolution Ceased? add_ipa->gas_check1 gas_check1->add_ipa No add_etoh Add Ethanol gas_check1->add_etoh Yes add_meoh Add Methanol add_etoh->add_meoh add_h2o Cautiously add Water add_meoh->add_h2o workup Proceed to Aqueous Work-up add_h2o->workup gas_check2 Gas Evolution Ceased? add_nh4cl->gas_check2 gas_check2->add_nh4cl No gas_check2->workup Yes

Caption: Decision workflow for quenching this compound.

Troubleshooting_Emulsion start Emulsion Formed During Aqueous Work-up add_brine Add Saturated NaCl (Brine) start->add_brine resolved1 Emulsion Broken? add_brine->resolved1 filter_celite Filter Mixture Through Celite resolved1->filter_celite No end Proceed with Separation resolved1->end Yes resolved2 Emulsion Broken? filter_celite->resolved2 dilute Dilute Organic Layer with More Solvent resolved2->dilute No resolved2->end Yes dilute->end

Caption: Troubleshooting guide for emulsion formation.

References

Technical Support Center: Sodium Propanolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of sodium propanolate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The foundational laboratory method for synthesizing this compound involves the direct reaction of metallic sodium with 1-propanol (n-propanol).[1] This is a single displacement redox reaction where sodium replaces the hydroxyl proton to form this compound (CH₃CH₂CH₂ONa) and hydrogen gas (H₂).[2][3] The process demands careful handling due to the high reactivity of sodium metal and the production of flammable hydrogen gas.[1]

Q2: What are the most common impurities in this compound synthesis?

A2: The most common impurities arise from the reactants and reaction conditions. These include:

  • Water (Moisture): this compound is highly reactive with water.[4] Moisture in the propanol or from the atmosphere will react with the product to form sodium hydroxide and propanol, reducing yield and introducing NaOH as an impurity.[5]

  • Unreacted Sodium Metal: If the reaction does not go to completion, residual sodium metal can remain in the final product.[1]

  • Sodium Hydroxide (NaOH): Formed from the reaction of this compound with any trace water.[5]

  • Oxidation Products: Exposure to air can lead to oxidation.

  • Byproducts from Side Reactions: Although the primary reaction is straightforward, side reactions can occur, especially if the propanol is not pure.[1]

Q3: Why is it critical to use anhydrous propanol and an inert atmosphere?

A3: The use of anhydrous (dry) propanol and an inert atmosphere (e.g., argon or nitrogen) is crucial for synthesizing high-purity this compound.[1][5] this compound reacts rapidly with water, which would consume the product and form sodium hydroxide.[5] An inert atmosphere prevents both the reaction of sodium metal with atmospheric moisture and the potential for the flammable hydrogen gas byproduct to ignite.[1]

Q4: How should this compound be handled and stored to maintain purity?

A4: Due to its reactivity, this compound requires careful handling and storage. It should be stored in a tightly sealed container under a dry, inert atmosphere like nitrogen or argon.[5][6] The storage area must be cool, dry, and well-ventilated, away from sources of heat, moisture, and incompatible materials such as acids, alcohols, ketones, and esters.[4][5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Presence of moisture in reactants or apparatus. 3. Loss of product during isolation.1. Ensure sufficient reaction time and adequate stirring. Use a slight excess of propanol. 2. Use analytical grade, anhydrous propanol. Dry all glassware in an oven before use. Perform the reaction under a dry, inert atmosphere (argon or nitrogen).[1] 3. Optimize the removal of excess propanol. Evaporation under vacuum at a controlled, elevated temperature (e.g., 50°C) is effective.[1]
Product is Off-White or Yellowish 1. Oxidation of the product. 2. Impurities in the starting propanol.1. Maintain a strict inert atmosphere throughout the synthesis, filtration, and packaging steps. 2. Use high-purity, analytical grade propanol. Consider purifying the propanol by distillation before use.[1]
Product Contains Solid White Particles (Insoluble in Propanol) 1. Sodium hydroxide impurity. 2. Unreacted sodium metal coated with oxide/hydroxide.1. This indicates contamination with water. Improve drying procedures for reactants and equipment. 2. Ensure all sodium metal has fully reacted before proceeding to product isolation. The fizzing (hydrogen evolution) should completely stop.[3]
Violent or Uncontrolled Reaction 1. Rate of sodium addition is too fast. 2. Localized overheating.1. Add the sodium metal in small, incremental portions to control the rate of hydrogen evolution and heat generation. 2. Use an ice bath to cool the reaction vessel, especially during the initial stages of sodium addition.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol describes the synthesis of this compound from sodium metal and n-propanol under an inert atmosphere.

Materials:

  • Sodium metal, stored under mineral oil

  • Anhydrous n-propanol (AR grade, water content < 50 ppm)

  • Anhydrous hexane (for washing sodium)

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Cannula or syringe for liquid transfer

Methodology:

  • Apparatus Setup: Assemble the flask with a condenser and an inert gas inlet/outlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Sodium Preparation: Cut the required amount of sodium metal into small pieces under mineral oil. Quickly transfer the pieces to a beaker containing anhydrous hexane to wash off the oil. Dry the sodium pieces and weigh them accurately.

  • Reaction Initiation: Place the weighed sodium pieces into the reaction flask. Add a magnetic stir bar.

  • Propanol Addition: Under a positive flow of inert gas, add anhydrous n-propanol to the flask via a cannula or syringe. The reaction is exothermic and will produce hydrogen gas.[1]

  • Reaction Control: Control the reaction rate by cooling the flask in an ice bath if necessary. Ensure efficient stirring to prevent sodium from clumping.

  • Reaction Completion: Allow the reaction to proceed until all the sodium has dissolved and hydrogen gas evolution has ceased. This may take several hours.

  • Product Isolation: Once the reaction is complete, the product is a solution of this compound in propanol. To obtain a solid, remove the excess propanol under reduced pressure (vacuum) at a slightly elevated temperature (e.g., 50°C).[1]

  • Storage: Transfer the resulting white, solid this compound to a tightly sealed container inside a glovebox or under a stream of inert gas.[5][6]

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the standard method for determining trace amounts of water in a sample.[7]

Materials:

  • Karl Fischer Titrator (coulometric or volumetric)

  • KF reagent (e.g., Composit T2 or similar)

  • Anhydrous methanol or appropriate KF solvent

  • Gastight syringe for sample injection

  • This compound sample

Methodology:

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration cell must be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: Inside a glovebox or under strictly anhydrous conditions, weigh a small amount of the this compound sample.

  • Sample Injection: Using a gastight syringe, quickly and accurately inject the sample into the KF titration cell.

  • Titration: The titrator will automatically add the KF reagent (containing iodine) until all the water in the sample has reacted. The endpoint is detected potentiometrically when an excess of iodine is present.[7][8]

  • Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and its known titer (water equivalent). For coulometric systems, the amount of water is calculated from the total charge required to generate the iodine.[9][10] The result is typically expressed in parts per million (ppm) or percentage (%).

Visual Guides

G prep Preparation (Flame-dried Glassware, Inert Atmosphere) na_prep Sodium Handling (Wash with Hexane, Weigh) prep->na_prep reaction Reaction (Add Sodium to Anhydrous Propanol) na_prep->reaction control Control (Stirring, Cooling Bath) reaction->control completion Completion Check (No more H2 evolution) control->completion isolation Isolation (Remove excess Propanol under Vacuum) completion->isolation storage Storage (Seal under Inert Gas) isolation->storage

Caption: Workflow for High-Purity this compound Synthesis.

G start Problem Observed During Synthesis q1 Is the yield low? start->q1 q2 Is the product discolored? start->q2 q3 Is the reaction too vigorous? start->q3 q1->q2 No sol1 Check for Moisture: - Use anhydrous solvent. - Dry all glassware. - Ensure inert atmosphere is dry. q1->sol1 Yes q2->q3 No sol2 Check for Oxidation: - Improve inert gas seal. - Check purity of starting propanol. q2->sol2 Yes sol3 Control Reaction Rate: - Add sodium in smaller portions. - Use an ice bath for cooling. q3->sol3 Yes end Consult Further Documentation q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

Technical Support Center: Sodium Propanolate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium propanolate. The following sections address common issues and questions regarding the effect of temperature on its reactivity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing temperature on the reactivity of this compound?

Increasing the reaction temperature generally increases the rate of reaction.[1] According to collision theory, higher temperatures lead to more frequent collisions between reactant molecules and a greater proportion of those collisions having sufficient energy to overcome the activation energy barrier.[2][3] For reactions involving this compound, such as the Williamson ether synthesis, a typical temperature range is 50 to 100 °C.[4][5]

Q2: How does temperature influence the choice of solvent for reactions with this compound?

Temperature is a critical factor in solvent selection. The chosen solvent must have a boiling point high enough to accommodate the desired reaction temperature. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used for reactions like the Williamson ether synthesis because they effectively solvate the sodium cation while leaving the propanolate anion relatively free and highly nucleophilic.[4][6] Protic solvents tend to slow the reaction rate by solvating the nucleophile.[4]

Q3: What is the thermal stability of this compound?

Troubleshooting Guide

Q4: My Williamson ether synthesis using this compound has a low yield. Could temperature be the cause?

Yes, both insufficient and excessive heat can lead to low yields.

  • Insufficient Temperature: If the temperature is too low (e.g., below 50 °C), the reaction rate may be too slow to proceed to completion within a typical timeframe (1-8 hours).[4][6] This results in unreacted starting materials.

  • Excessive Temperature: Very high temperatures can promote side reactions. The most common side reaction is the E2 elimination of the alkyl halide, which is favored by the strongly basic nature of the propanolate ion, especially with secondary or tertiary alkyl halides.[5][6]

Q5: I am observing the formation of an alkene byproduct. How can I mitigate this?

The formation of an alkene is a classic sign of a competing E2 elimination reaction.[6] This is often exacerbated by:

  • High Temperatures: Higher temperatures favor elimination over substitution.

  • Sterically Hindered Substrates: Secondary and, particularly, tertiary alkyl halides are more prone to elimination.[6]

Troubleshooting Suggestions:

  • Lower the Reaction Temperature: Operate within the lower end of the recommended 50-100 °C range.[4]

  • Re-evaluate Substrates: If possible, use a primary alkyl halide, as they are least prone to elimination.[6][8]

  • Control Addition: Add the alkyl halide slowly to the solution of this compound to maintain better temperature control and minimize local temperature spikes.

Q6: The reaction seems to have stalled. What steps should I take?

If the reaction is not proceeding, consider the following temperature-related factors:

  • Verify Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature.

  • Increase Temperature Gradually: If the reaction is clean but slow, a modest increase in temperature (e.g., in 10 °C increments) within the optimal range may be beneficial.[6]

  • Check for Solvent Loss: Ensure your reflux condenser is functioning correctly. Loss of a volatile solvent can lead to an increase in concentration and potential precipitation of reactants, effectively stopping the reaction.

Data Presentation: Temperature Effects on Williamson Ether Synthesis

The following table summarizes the general effects of temperature on the Williamson ether synthesis when using this compound with a primary alkyl halide.

Temperature RangeExpected Reaction RatePredominant ReactionPotential Issues & Side Products
< 50 °CVery SlowSₙ2 SubstitutionIncomplete reaction; low conversion.
50 - 100 °CModerate to FastSₙ2 SubstitutionOptimal range for ether formation. [4][5]
> 100 °CVery FastSₙ2 Substitution / E2 EliminationIncreased potential for E2 elimination, especially with hindered substrates.[6]
> 250 °CExtremely FastDecomposition / Multiple Side ReactionsPotential for decomposition of the alkoxide and other reactants.[7]

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of Propyl Phenyl Ether

This protocol describes a generalized procedure for synthesizing propyl phenyl ether from phenol and 1-bromopropane using this compound generated in situ.

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Propanol

  • 1-Bromopropane

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in anhydrous DMF.

    • Carefully add one equivalent of a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) to deprotonate the phenol, forming sodium phenoxide.[6][9] Note: While the topic is this compound, this example uses a common related procedure. To use this compound directly, it would be prepared by reacting propanol with sodium metal or NaH.[10]

  • Ether Formation:

    • Slowly add one equivalent of 1-bromopropane to the flask.[6]

    • Heat the reaction mixture to a temperature between 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.[4]

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2-3 times).[6][11]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted phenol.[11]

    • Wash again with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography or distillation to obtain pure propyl phenyl ether.[6]

Visualizations

G cluster_input Input Parameter cluster_output Reaction Outcomes Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Yield Desired Product Yield Temp->Yield Increases to an Optimum, then may Decrease Side_Products Side Products (e.g., Alkene) Temp->Side_Products Increases (especially at high temps)

Caption: Logical relationship of temperature and reaction outcomes.

G A 1. Prepare Alkoxide (e.g., Alcohol + Base in Solvent) B 2. Add Alkyl Halide A->B C 3. Heat to Reaction Temp (e.g., 50-100 °C) Monitor by TLC B->C D 4. Cool & Quench (Add Water) C->D E 5. Extraction (e.g., with Diethyl Ether) D->E F 6. Wash Organic Layer (Water, Bicarbonate, Brine) E->F G 7. Dry & Evaporate Solvent F->G H 8. Purify Product (Chromatography or Distillation) G->H I Final Ether Product H->I

Caption: Experimental workflow for Williamson ether synthesis.

References

Technical Support Center: Sodium Propanolate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium propanolate as a catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yields can arise from several factors. A systematic investigation is the best approach.[1]

  • Catalyst and Reagent Quality: this compound is highly sensitive to moisture and air.[2] Degradation of the catalyst is a primary cause of low yield.

    • Solution: Ensure the this compound is fresh and has been stored under an inert atmosphere.[1][3] Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use. Impurities in starting materials can also lead to poor outcomes.[4][5]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, LCMS, GC). Consider increasing the reaction time or temperature.[1] Ensure the reaction temperature is adequate to overcome the activation energy.[1]

  • Presence of Water: this compound reacts with water, which not only deactivates the catalyst but can also shift the reaction equilibrium, favoring the starting materials.[1][2]

    • Solution: Use anhydrous solvents and reagents. If preparing the catalyst in situ, ensure the propanol is dry.[6]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.[7][8]

    • Solution: When performing aqueous extractions, check the aqueous layer for product via TLC or LCMS. Minimize the number of transfers between flasks.[5] If the product is volatile, take care during solvent removal (rotary evaporation).[7]

  • Side Reactions: The formation of undesired byproducts consumes starting material and reduces the yield of the desired product.[1]

    • Solution: Optimize reaction conditions (e.g., lower the temperature) to disfavor side-product formation.

Q2: The reaction is proceeding very slowly or has stalled. How can I increase the reaction rate?

A slow reaction rate is often linked to catalyst activity or reaction conditions.

  • Poor Catalyst Activity: The catalyst may be partially or fully deactivated.

    • Solution: Use a fresh batch of this compound or prepare it in situ immediately before use (see protocols below).

  • Insufficient Temperature: The reaction may lack the necessary activation energy.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

  • Suboptimal Catalyst Loading: The amount of catalyst may be insufficient.

    • Solution: Increase the catalyst loading incrementally. While a higher loading can increase the rate, it may also lead to more side products.[9]

  • Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.

    • Solution: The choice of solvent can significantly impact reaction efficiency. Consider screening different anhydrous solvents (e.g., THF, DMF, or the parent alcohol, propanol).

Q3: I am observing significant side products. How can I minimize them?

The formation of side products is typically due to reaction conditions being too harsh or the presence of impurities.

  • High Reaction Temperature: Elevated temperatures can provide enough energy to activate alternative reaction pathways.

    • Solution: Lower the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable rate.

  • Acidic Contamination: Trace acidic impurities can sometimes promote unwanted side reactions like dimerization or polymerization.[1]

    • Solution: Ensure all reagents and solvents are free from acidic contaminants.

  • Presence of Oxygen: For some sensitive substrates, the presence of atmospheric oxygen can lead to oxidative side products.

    • Solution: Degas the solvent and run the reaction under a positive pressure of an inert gas like argon or nitrogen.

Q4: How can I be sure my this compound catalyst is active and not degraded?

Catalyst deactivation is a common problem for moisture-sensitive reagents like sodium alkoxides.[10]

  • Visual Inspection: Degraded this compound may appear clumpy, discolored, or have a different texture from the fresh, powdery solid.

  • Performance Test: The most reliable method is to run a small-scale, well-established control reaction where the expected outcome is known.

  • Deactivation Mechanisms: The primary causes of deactivation are:

    • Chemical (Poisoning/Moisture): This is the most common issue. The catalyst reacts with water or carbon dioxide from the atmosphere, or with impurities in the feedstock (e.g., sulfur or nitrogen compounds), blocking active sites.[2][11][12][13][14]

    • Thermal (Sintering): Exposure to excessively high temperatures can cause the catalyst particles to agglomerate, reducing the available surface area.[10][11][13]

    • Physical (Fouling): Deposition of byproducts or carbonaceous material (coking) onto the catalyst surface can block active sites.[11][12][14]

Data Presentation

Table 1: Troubleshooting Summary for this compound Reactions
Observed Issue Potential Cause Recommended Solution(s)
Low Yield Catalyst deactivation (moisture/air)Use fresh catalyst; handle under inert gas; use anhydrous solvents.
Incomplete reactionIncrease reaction time and/or temperature; monitor reaction completion.
Product loss during workupMinimize transfers; check aqueous layers; use caution with volatile products.
Slow Rate Insufficient temperatureGradually increase reaction temperature.
Low catalyst loadingIncrease catalyst mole percentage.
Poor catalyst activityPrepare catalyst in situ or use a new, properly stored batch.
Side Products Reaction temperature too highLower the reaction temperature.
Presence of impurities/oxygenPurify starting materials; run the reaction under an inert atmosphere.
Table 2: General Impact of Reaction Parameters
Parameter Effect on Rate Effect on Selectivity/Yield Considerations
Temperature IncreasesMay decrease at high temperatures due to side reactions.Optimize for a balance between an acceptable rate and minimal byproduct formation.[15]
Catalyst Loading IncreasesCan decrease yield if it promotes side reactions.Start with a catalytic amount (e.g., 5-10 mol%) and optimize as needed.[9][16]
Solvent Highly dependent on polarityCan significantly influence yield and side product profile.Propanol, THF, and DMF are common choices. Must be anhydrous.
Concentration Generally increasesHigh concentrations can sometimes lead to polymerization or dimerization.Balance rate with potential side reactions and solubility issues.

Visualizations

Troubleshooting Workflow

G Start Poor Reaction Outcome LowYield Low Yield Start->LowYield SlowRate Slow Reaction Rate Start->SlowRate SideProducts Side Products Start->SideProducts Cause_Reagent Cause: Reagent/Catalyst Quality LowYield->Cause_Reagent Cause_Conditions Cause: Reaction Conditions LowYield->Cause_Conditions Cause_Workup Cause: Workup/Purification LowYield->Cause_Workup SlowRate->Cause_Reagent SlowRate->Cause_Conditions SideProducts->Cause_Reagent SideProducts->Cause_Conditions Action_Temp Action: Lower reaction temperature. Run under inert atmosphere. SideProducts->Action_Temp Action_Check Action: Use fresh/pure reagents. Use anhydrous solvents. Cause_Reagent->Action_Check Action_Optimize Action: Optimize Temp/Time. Increase catalyst loading. Cause_Conditions->Action_Optimize Action_Refine Action: Refine workup procedure. Check for product loss. Cause_Workup->Action_Refine

Caption: A logical workflow for troubleshooting common issues in catalyzed reactions.

Catalyst Deactivation Pathways

G Deactivation This compound Deactivation Chemical Chemical Deactivation->Chemical Thermal Thermal Deactivation->Thermal Physical Physical Deactivation->Physical Moisture Reaction with H₂O (Hydrolysis) Chemical->Moisture CO2 Reaction with CO₂ Chemical->CO2 Poisoning Feedstock Impurities (e.g., S, N compounds) Chemical->Poisoning Sintering Sintering / Agglomeration Thermal->Sintering Fouling Fouling / Coking Physical->Fouling

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of sodium propanolate and its common alternatives, sodium ethoxide and sodium tert-butoxide. The information presented herein is intended to aid in the identification, characterization, and purity assessment of these important alkoxide reagents.

Introduction

Sodium alkoxides are essential reagents in organic synthesis, serving as strong bases and nucleophiles in a wide array of chemical transformations. Accurate characterization of these reagents is crucial for ensuring reaction reproducibility and optimizing process development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity determination of sodium alkoxides. However, due to their hygroscopic and air-sensitive nature, careful sample preparation is paramount for obtaining high-quality NMR data. This guide details the expected ¹H and ¹³C NMR spectral parameters for this compound, sodium ethoxide, and sodium tert-butoxide in deuterated dimethyl sulfoxide (DMSO-d6), provides a detailed experimental protocol for sample preparation, and illustrates the logical workflow of the characterization process.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound and its alternatives in DMSO-d6. It is important to note that the chemical shifts of alkoxides can be influenced by factors such as concentration, temperature, and the presence of residual parent alcohol or water. The data presented here are based on typical values and may vary slightly under different experimental conditions.

Table 1: ¹H NMR Spectral Data in DMSO-d6

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Hα (CH₂)~3.2 - 3.4Triplet~7
Hβ (CH₂)~1.4 - 1.6Sextet~7
Hγ (CH₃)~0.8 - 1.0Triplet~7
Sodium Ethoxide Hα (CH₂)~3.3 - 3.5Quartet~7
Hβ (CH₃)~1.0 - 1.2Triplet~7
Sodium tert-Butoxide Hα (CH₃)~1.1 - 1.3Singlet-

Table 2: ¹³C NMR Spectral Data in DMSO-d6

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound Cα (CH₂)~65 - 67
Cβ (CH₂)~27 - 29
Cγ (CH₃)~10 - 12
Sodium Ethoxide Cα (CH₂)~58 - 60
Cβ (CH₃)~18 - 20
Sodium tert-Butoxide Cα (quaternary)~68 - 70
Cβ (CH₃)~31 - 33

Experimental Protocol for NMR Analysis

Given the air and moisture sensitivity of sodium alkoxides, proper handling techniques are critical for obtaining reliable NMR spectra. The following protocol outlines the recommended procedure for preparing an NMR sample of this compound.

Materials:

  • This compound (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d6, anhydrous)

  • NMR tube with a sealable cap (e.g., J. Young tube)

  • Glovebox or Schlenk line with an inert atmosphere (e.g., nitrogen or argon)

  • Spatula

  • Syringe and needle

  • Vial

Procedure:

  • Environment: Perform all sample manipulations inside a glovebox or on a Schlenk line under a positive pressure of an inert gas to exclude air and moisture.

  • Sample Weighing: In the inert atmosphere, weigh approximately 10-20 mg of this compound directly into a small, dry vial.

  • Solvent Addition: Using a dry syringe, add approximately 0.6-0.7 mL of anhydrous DMSO-d6 to the vial containing the this compound.

  • Dissolution: Gently swirl the vial to dissolve the solid completely. If necessary, the sample can be carefully warmed to aid dissolution.

  • Transfer to NMR Tube: Once the solid is fully dissolved, draw the solution into the syringe and carefully transfer it to a dry NMR tube.

  • Sealing: Securely cap the NMR tube to prevent any atmospheric contamination. If using a J. Young tube, ensure the valve is properly closed.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra as soon as possible after sample preparation.

Workflow for NMR Characterization

The logical flow of characterizing this compound using NMR spectroscopy, from sample handling to data interpretation, is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire ¹H NMR Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum transfer->acquire_C13 analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) acquire_H1->analyze_H1 analyze_C13 Analyze ¹³C Spectrum (Chemical Shift) acquire_C13->analyze_C13 compare Compare with Reference Data analyze_H1->compare analyze_C13->compare characterize Structural Confirmation and Purity Assessment compare->characterize

Workflow for NMR Characterization of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound and other sodium alkoxides. By following stringent sample preparation protocols to exclude atmospheric moisture and air, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The data presented in this guide serves as a valuable reference for the identification and purity assessment of this compound, facilitating its effective use in research and development. The distinct chemical shifts and coupling patterns of this compound, when compared to its common alternatives, allow for unambiguous structural confirmation.

A Comparative Guide to Purity Assessment of Sodium Propanolate via FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the purity assessment of sodium propanolate. It details the characteristic spectral features of pure this compound in contrast with its common impurities, supported by experimental data and protocols.

Introduction to FTIR in Purity Assessment

FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for identifying and quantifying impurities in chemical compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint." In the context of this compound (CH₃CH₂CH₂ONa), a moisture-sensitive and reactive alkoxide, FTIR analysis is crucial for detecting residual reactants, by-products, and degradation products that can significantly impact its efficacy and safety in pharmaceutical and chemical syntheses.

Experimental Protocol: FTIR Analysis of this compound

A detailed methodology for conducting FTIR analysis of this compound is outlined below. Due to the compound's hygroscopic and reactive nature, sample preparation must be performed in an inert atmosphere (e.g., a glovebox) to prevent degradation.

Objective: To obtain a high-quality FTIR spectrum of this compound to assess its purity.

Materials:

  • This compound sample

  • Anhydrous KBr (potassium bromide), spectroscopic grade

  • Mortar and pestle (agate or mullite)

  • Pellet press

  • FTIR spectrometer with a DTGS detector

  • Inert atmosphere glovebox

Procedure:

  • Sample Preparation (Inert Atmosphere):

    • Pre-dry the KBr powder in an oven at 110°C for at least 4 hours and allow it to cool to room temperature inside a desiccator.

    • Inside an inert atmosphere glovebox, grind a small amount of the this compound sample to a fine powder using the mortar and pestle.

    • Add approximately 1-2 mg of the finely ground this compound to 100-200 mg of the anhydrous KBr.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the KBr-sample mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Quickly transfer the KBr pellet to the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the sample pellet in the infrared beam path and record the sample spectrum.

    • Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is recommended to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the characteristic absorption peaks.

    • Compare the obtained spectrum with a reference spectrum of pure this compound and the spectra of potential impurities.

Comparative Spectral Data

The purity of a this compound sample can be determined by comparing its FTIR spectrum to the characteristic peaks of the pure compound and its likely impurities. The following table summarizes the key vibrational frequencies.

Compound Functional Group Vibrational Mode Characteristic Peak Position (cm⁻¹) Appearance
This compound (Pure) C-H (alkyl)Stretching~2960, 2930, 2870Strong, sharp
C-OStretching~1060Strong, sharp
Na-OStretchingBelow 600Varies
1-Propanol (Impurity) O-HStretching~3300Strong, broad
C-H (alkyl)Stretching~2960, 2930, 2870Strong, sharp
C-OStretching~1055Strong, sharp
Sodium Hydroxide (Impurity) O-HStretching~3600Broad
Sodium Carbonate (Impurity) CO₃²⁻Asymmetric Stretching~1450Strong, sharp
CO₃²⁻Out-of-plane Bending~880Medium, sharp

Interpretation of FTIR Spectra for Purity Assessment

The presence of impurities in a this compound sample can be inferred from the appearance of specific absorption bands that are absent in the spectrum of the pure compound.

  • 1-Propanol Contamination: The most common impurity is the starting material, 1-propanol. Its presence is readily identified by a strong, broad absorption band in the region of 3300 cm⁻¹ due to the O-H stretching vibration. Pure this compound should not exhibit any significant absorption in this region.

  • Water Contamination: Due to the hygroscopic nature of this compound, contamination with water is possible. This will also result in a broad O-H stretching band around 3400 cm⁻¹.

  • Sodium Hydroxide Impurity: If the synthesis was carried out with an excess of sodium hydroxide that was not fully removed, a broad peak around 3600 cm⁻¹ may be observed.

  • Sodium Carbonate Formation: this compound can react with atmospheric carbon dioxide to form sodium carbonate.[1] The presence of sodium carbonate is indicated by a strong, sharp absorption peak around 1450 cm⁻¹ and a medium peak around 880 cm⁻¹.

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using FTIR spectroscopy.

FTIR_Purity_Assessment cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion Sample This compound Sample Inert_Atmosphere Handle in Inert Atmosphere Sample->Inert_Atmosphere Prepare_Pellet Prepare KBr Pellet Inert_Atmosphere->Prepare_Pellet Acquire_Spectrum Acquire FTIR Spectrum Prepare_Pellet->Acquire_Spectrum Process_Spectrum Background Subtraction Acquire_Spectrum->Process_Spectrum Check_OH Broad Peak at 3200-3600 cm⁻¹? Process_Spectrum->Check_OH Check_Carbonate Sharp Peak at ~1450 cm⁻¹? Check_OH->Check_Carbonate No Impure_Alcohol Impurity: 1-Propanol / H₂O Check_OH->Impure_Alcohol Yes Pure Sample is Pure Check_Carbonate->Pure No Impure_Carbonate Impurity: Sodium Carbonate Check_Carbonate->Impure_Carbonate Yes

Workflow for FTIR Purity Assessment of this compound.

Conclusion

FTIR spectroscopy serves as an invaluable tool for the quality control of this compound. By following a meticulous experimental protocol and comparing the resulting spectrum against known data for the pure compound and its potential impurities, researchers and drug development professionals can rapidly and reliably assess the purity of their samples. The absence of a broad O-H band and the characteristic carbonate peaks are key indicators of high-purity this compound, ensuring the integrity of subsequent chemical transformations.

References

A Comparative Analysis of Sodium Propanolate and Sodium Ethoxide Basicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of two common alkoxide bases, sodium propanolate and sodium ethoxide, reveals distinct differences in their basicity and potential reactivity. This guide provides a comprehensive comparison, supported by physicochemical data and detailed experimental protocols, to aid researchers in selecting the optimal base for their synthetic needs.

This compound and sodium ethoxide are both potent alkoxide bases frequently employed in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions. While structurally similar, the additional methyl group in this compound imparts a subtle yet significant increase in basicity compared to its ethoxide counterpart. This difference is primarily attributed to the positive inductive effect of the alkyl group.

Quantitative Comparison of Basicity

The basicity of an alkoxide is inversely related to the acidity of its conjugate acid, the corresponding alcohol. The acidity is quantified by the pKa value; a higher pKa for the alcohol indicates a weaker acid and consequently, a stronger conjugate base.

CompoundConjugate AcidpKa of Conjugate AcidRelative Basicity
This compound1-Propanol~16.85Stronger
Sodium EthoxideEthanol~15.9Weaker

Note: pKa values can vary slightly depending on the experimental conditions and the solvent used.[1]

The higher pKa of 1-propanol compared to ethanol suggests that the propoxide ion is a stronger base than the ethoxide ion. The additional methyl group in the propyl chain of 1-propanol exerts a greater electron-donating inductive effect, increasing the electron density on the oxygen atom and making the corresponding alkoxide more inclined to accept a proton.[2]

Factors Influencing Basicity

The fundamental difference in basicity between this compound and sodium ethoxide stems from the electronic and solvation effects of their respective alkyl groups.

Inductive Effect

Alkyl groups are known to be electron-donating. The propyl group in propanolate has a stronger positive inductive effect (+I) than the ethyl group in ethoxide. This increased electron-donating character pushes more electron density onto the oxygen atom of the alkoxide, making it more electron-rich and thus a more potent base.

Solvation

In solution, alkoxide ions are stabilized by solvation. Smaller ions are generally better solvated than larger ions.[2] While the propanolate ion is larger than the ethoxide ion, the difference in size is not substantial enough to counteract the dominant inductive effect in determining the relative basicity in many common organic solvents.

Experimental Protocols for Basicity Determination

The pKa values of alcohols, and by extension the relative basicity of their conjugate alkoxides, can be determined with high precision using several established experimental techniques.

Potentiometric Titration

This method involves the gradual titration of the alcohol with a strong base, such as sodium hydroxide, while monitoring the pH of the solution with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[3][4][5]

Protocol:

  • Preparation: A standard solution of the alcohol (e.g., 0.01 M in a suitable solvent like water or a water-alcohol mixture) is prepared. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared. The pH meter is calibrated using standard buffer solutions.

  • Titration: A known volume of the alcohol solution is placed in a beaker with a magnetic stirrer. The pH electrode is immersed in the solution. The standardized base solution is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the alcohol has been neutralized.

¹H NMR Spectroscopy

This technique relies on the change in the chemical shift of the hydroxyl proton of the alcohol as a function of pH. By monitoring this change, the equilibrium between the protonated and deprotonated forms can be determined, allowing for the calculation of the pKa.[6][7][8]

Protocol:

  • Sample Preparation: A series of samples of the alcohol are prepared in a suitable deuterated solvent (e.g., D₂O) across a range of pH values. A reference compound with a known chemical shift is often included.

  • Data Acquisition: ¹H NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shift of the hydroxyl proton (or another proton sensitive to the protonation state) is plotted against the pH of the solution. The resulting data is fitted to a sigmoidal curve, and the inflection point of this curve corresponds to the pKa of the alcohol.

Logical Relationship of Basicity Factors

The following diagram illustrates the relationship between the molecular structure of the alcohol and the resulting basicity of the corresponding alkoxide.

G cluster_alcohol Alcohol Structure cluster_electronic Electronic Effect cluster_acidity Acidity (pKa) cluster_basicity Alkoxide Basicity Ethanol Ethanol (CH3CH2OH) Inductive_Effect_Ethyl Weaker +I Effect (Ethyl Group) Ethanol->Inductive_Effect_Ethyl has Propanol 1-Propanol (CH3CH2CH2OH) Inductive_Effect_Propyl Stronger +I Effect (Propyl Group) Propanol->Inductive_Effect_Propyl has pKa_Ethanol Lower pKa (~15.9) Inductive_Effect_Ethyl->pKa_Ethanol leads to pKa_Propanol Higher pKa (~16.85) Inductive_Effect_Propyl->pKa_Propanol leads to Ethoxide_Basicity Weaker Base (Sodium Ethoxide) pKa_Ethanol->Ethoxide_Basicity results in Propanolate_Basicity Stronger Base (this compound) pKa_Propanol->Propanolate_Basicity results in

Caption: Factors influencing alkoxide basicity.

Implications for Organic Synthesis

The greater basicity of this compound can be advantageous in reactions requiring a stronger base to achieve deprotonation. For instance, in reactions such as the Williamson ether synthesis or the Claisen condensation, a stronger base can lead to faster reaction rates and potentially higher yields, especially with less acidic substrates.[9][10][11] However, the increased steric bulk of the propanolate ion compared to the ethoxide ion could be a determining factor in some sterically sensitive reactions.

In elimination reactions, such as the E2 reaction, a stronger base generally leads to a faster reaction rate.[12][13] Therefore, this compound would be expected to be more reactive than sodium ethoxide in promoting such eliminations.

Conclusion

Based on the pKa values of their conjugate acids, this compound is a stronger base than sodium ethoxide. This is primarily due to the greater electron-donating inductive effect of the propyl group. For researchers and professionals in drug development, the choice between these two bases should be guided by the specific requirements of the reaction. For deprotonations of weakly acidic protons or to accelerate reaction rates, the enhanced basicity of this compound may be beneficial. Conversely, for reactions where a milder base is sufficient or where steric hindrance is a concern, sodium ethoxide remains a viable and effective option. The experimental protocols provided herein offer a reliable means to verify these fundamental properties in a laboratory setting.

References

Determining Sodium Propanolate Concentration: A Comparative Guide to Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate quantification of sodium propanolate, titration stands as a fundamental analytical technique. This guide provides a comparative overview of two primary titration methods: Aqueous Acid-Base Titration and Non-Aqueous Titration. The choice of method depends on the specific requirements of the analysis, including desired accuracy, potential for interferences, and available equipment.

Comparative Analysis of Titration Methods

The following table summarizes the key characteristics and performance aspects of aqueous and non-aqueous titration methods for the determination of this compound concentration.

FeatureAqueous Acid-Base TitrationNon-Aqueous Titration
Principle Neutralization reaction in water with a strong acid.Neutralization reaction in a non-aqueous solvent with a strong acid.
Titrant 0.1 M Hydrochloric Acid (HCl) in water.0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.
Solvent Deionized Water.Glacial Acetic Acid.
Endpoint Detection Potentiometric titration or colorimetric indicator (e.g., Methyl Orange).Potentiometric titration or colorimetric indicator (e.g., Crystal Violet).
Advantages Simpler, less hazardous reagents and solvents, cost-effective.Sharper endpoint for weakly basic salts, suitable for samples insoluble in water.[1][2]
Disadvantages Endpoint may be less sharp due to the weakly basic nature of propanolate.More hazardous reagents and solvents, requires anhydrous conditions.[3]
Typical Accuracy High (can achieve >99%) with proper technique and standardization.High (can achieve >99%), often with better precision for weak bases.
Typical Precision (RSD) < 1%< 0.5%

Experimental Protocols

Detailed methodologies for each titration method are provided below.

Method 1: Aqueous Acid-Base Titration (Potentiometric)

Principle: this compound (CH₃CH₂CH₂ONa), the salt of a strong base (NaOH) and a weak acid (n-propanol), is a weak base. It can be titrated with a strong acid, such as hydrochloric acid (HCl), in an aqueous solution. The equivalence point, where moles of acid equal moles of base, will occur at a pH below 7.[4] This can be accurately determined by monitoring the pH change with an electrode.

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette (50 mL)

  • Volumetric pipette (25 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the this compound sample expected to react with approximately 20-25 mL of 0.1 M HCl and dissolve it in approximately 50 mL of deionized water in a 250 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the sample solution with standardized 0.1 M HCl from the burette. Record the pH of the solution after each incremental addition of the titrant. Add smaller increments (e.g., 0.1 mL) as the pH begins to change more rapidly, indicating the approach of the equivalence point.

  • Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is the volume of titrant corresponding to the steepest point of inflection on the titration curve (pH vs. volume of HCl).[5] This can be determined from a first or second derivative plot of the titration data.

  • Calculation: Calculate the concentration of this compound in the sample using the volume and concentration of the HCl titrant at the equivalence point.

Method 2: Non-Aqueous Titration

Principle: For weakly basic substances that may yield an indistinct endpoint in water, non-aqueous titration can provide a sharper, more accurate result.[2][6] A protogenic solvent like glacial acetic acid enhances the basicity of this compound. Titration is performed with a strong acid, such as perchloric acid, dissolved in the same solvent.[7]

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid

  • Glacial acetic acid

  • Crystal Violet indicator (or potentiometric setup)

  • Burette (50 mL, protected from atmospheric moisture)

  • Volumetric pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in 50 mL of glacial acetic acid in a 250 mL Erlenmeyer flask.[8]

  • Indicator Addition: Add 2-3 drops of crystal violet indicator solution. The solution will appear violet (basic color).

  • Titration: Titrate the sample with standardized 0.1 M perchloric acid until the endpoint is reached. The endpoint is indicated by a color change from violet through blue to a stable blue-green.[9]

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and the same amount of indicator. Subtract the volume of titrant consumed in the blank from the sample titration volume.

  • Calculation: Calculate the concentration of this compound using the corrected volume of the perchloric acid titrant.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a titration experiment.

G General Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Standardize Titrant B Accurately weigh or pipette analyte C Dissolve analyte in appropriate solvent B->C D Add titrant incrementally C->D E Monitor response (pH or color change) D->E F Determine Endpoint/ Equivalence Point E->F G Calculate Analyte Concentration F->G

Caption: General workflow for a titration experiment.

References

A Comparative Study of Alkoxide Bases in Elimination Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of common alkoxide bases used in elimination reactions, with a focus on how the choice of base dictates the regioselectivity of the reaction, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) alkene product. The information presented is supported by experimental data to aid in the rational design and execution of synthetic strategies.

The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, providing a reliable method for the introduction of carbon-carbon double bonds. A key factor influencing the regiochemical outcome of E2 reactions is the steric nature of the base employed. This guide will explore the reactivity of two archetypal alkoxide bases: sodium ethoxide, a sterically unhindered base, and potassium tert-butoxide, a sterically hindered base.

Factors Influencing Regioselectivity in E2 Reactions

The regioselectivity of an E2 reaction is primarily governed by the interplay of steric and electronic factors. The transition state of the reaction involves the simultaneous removal of a proton from a β-carbon and the departure of a leaving group from the α-carbon. The stability of the forming alkene plays a significant role, with more substituted alkenes being thermodynamically more stable (Zaitsev's rule). However, the accessibility of the β-proton to the base is also a critical determinant.

Data Presentation: Alkoxide Base Comparison

The following tables summarize the product distribution for the E2 elimination of various alkyl halides with sodium ethoxide and potassium tert-butoxide. The data clearly illustrates the directing effect of the base's steric bulk.

Table 1: Elimination of 2-Bromopentane

BaseSolventTemperature1-Pentene (Hofmann)2-Pentene (Zaitsev)Reference
Sodium EthoxideEthanol55°C25%75%[1]
Potassium tert-Butoxidet-Butanol70°C70%30%

Table 2: Elimination of 2-Bromo-2-methylbutane

BaseSolventTemperature2-Methyl-1-butene (Hofmann)2-Methyl-2-butene (Zaitsev)Reference
Sodium EthoxideEthanol70°C29%71%[2]
Potassium tert-Butoxidet-Butanol70°C72%28%[2]

Table 3: Elimination of 2-Bromo-2,3-dimethylbutane

BaseSolventTemperature2,3-Dimethyl-1-butene (Hofmann)2,3-Dimethyl-2-butene (Zaitsev)Reference
Potassium tert-Butoxidet-Butanol-80%20%[3]

Experimental Protocols

Detailed methodologies for representative elimination reactions are provided below. These protocols can be adapted for other substrates with appropriate modifications.

Experiment 1: Zaitsev-Selective Elimination of 2-Bromopentane with Sodium Ethoxide

Objective: To synthesize 2-pentene as the major product.

Materials:

  • 2-Bromopentane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • Add 2-bromopentane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product mixture by fractional distillation to separate 1-pentene and 2-pentene.

  • Analyze the product ratio by GC or ¹H NMR spectroscopy.

Experiment 2: Hofmann-Selective Elimination of 2-Bromo-2-methylbutane with Potassium tert-Butoxide

Objective: To synthesize 2-methyl-1-butene as the major product.

Materials:

  • 2-Bromo-2-methylbutane

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

  • Add 2-bromo-2-methylbutane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with pentane (3 x 20 mL).

  • Combine the organic extracts and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).

  • Analyze the product ratio by GC or ¹H NMR spectroscopy.

General Experimental Workflow

The following diagram outlines a general workflow for performing and analyzing an E2 elimination reaction.

G start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Solvent and Base setup->reagents substrate Add Alkyl Halide reagents->substrate reaction Heat to Reflux (Monitor by TLC/GC) substrate->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (GC, NMR) purification->analysis end End analysis->end

Conclusion

The choice of alkoxide base is a powerful tool for controlling the regiochemical outcome of E2 elimination reactions. Sterically unhindered bases, such as sodium ethoxide, favor the formation of the thermodynamically more stable, more substituted Zaitsev alkene. In contrast, sterically hindered bases, like potassium tert-butoxide, preferentially abstract the more accessible, less sterically hindered proton to yield the less substituted Hofmann alkene.[2][4] The experimental data and protocols provided in this guide offer a practical framework for researchers to select the appropriate base to achieve their desired synthetic targets in drug development and other areas of chemical research.

References

A Comparative Guide to Computational Modeling of Sodium Propanolate Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for modeling the reaction pathways of sodium propanolate. While direct, comprehensive computational studies specifically targeting this compound are not extensively available in peer-reviewed literature, this document outlines the primary reaction mechanisms this compound undergoes and details the established computational methods used to model these transformations for analogous alkoxides. The information presented herein is intended to equip researchers with the foundational knowledge to design and interpret computational studies on this compound and similar reactive species.

This compound (CH₃CH₂CH₂ONa), the sodium salt of propanol, is a strong nucleophile and base. Its reactivity is characteristic of alkoxides, with common reaction pathways including nucleophilic substitution and elimination reactions. A primary example of its synthetic utility is the Williamson ether synthesis.[1][2][3]

Key Reaction Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via the S(N)2 reaction between an alkoxide and a primary alkyl halide.[1][3] In this reaction, the propanolate anion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1][2][4]

Reaction:

CH₃CH₂CH₂ONa + R-X → CH₃CH₂CH₂O-R + NaX

(where R is an alkyl group and X is a halogen)

The efficiency of this reaction is highest with methyl and primary alkyl halides. With secondary and tertiary alkyl halides, the strong basicity of the propanolate can lead to competing E2 elimination reactions.[2][4]

Computational Modeling of S(_N)2 Reaction Pathways

Computational chemistry offers powerful tools to investigate the mechanisms and energetics of reactions like the Williamson ether synthesis. Density Functional Theory (DFT) is a widely used method for studying S(_N)2 reactions due to its balance of accuracy and computational cost.[5][6] These studies can elucidate transition state geometries, activation energies, and the influence of solvents on reaction rates.

Comparison of Computational Models for S(_N)2 Reactions

While specific data for this compound is sparse, the following table summarizes typical quantitative data obtained from DFT studies on analogous S(_N)2 reactions involving alkoxides. This serves as a guide for the expected outputs of such a computational study on this compound.

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol) - IllustrativeKey Findings & Limitations
B3LYP6-31+G*PCM (Acetonitrile)18 - 25Good for geometry optimization and vibrational frequencies. May underestimate barrier heights.[6]
M06-2X6-311++G(d,p)SMD (DMSO)20 - 28Generally provides more accurate thermochemistry and barrier heights for main group elements.
ωB97X-Ddef2-TZVPIEFPCM (Water)19 - 26Includes empirical dispersion corrections, which can be important for non-covalent interactions in the transition state.
MP2aug-cc-pVTZExplicit Solvent (e.g., with a few water molecules)22 - 30A higher-level ab initio method that can offer benchmark accuracy but is more computationally expensive. Explicit solvent models can provide a more realistic description of solvation effects.[5][7]

Note: The activation energies presented are illustrative and would need to be calculated specifically for the this compound reaction of interest.

Experimental and Computational Protocols

Experimental Protocol: Williamson Ether Synthesis

A general procedure for the Williamson ether synthesis using this compound is as follows:

  • Preparation of this compound: Sodium metal is cautiously added to an excess of anhydrous propanol under an inert atmosphere (e.g., nitrogen or argon). The reaction produces this compound and hydrogen gas.

  • Reaction with Alkyl Halide: The desired alkyl halide is added to the solution of this compound.

  • Reaction Conditions: The reaction mixture is typically stirred at a suitable temperature (ranging from room temperature to reflux) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: After the reaction is complete, the excess propanol is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude ether, which is then purified by distillation or column chromatography.

Computational Protocol: Modeling the S(_N)2 Reaction

A typical workflow for the computational modeling of the Williamson ether synthesis involving this compound using DFT is outlined below:

  • Geometry Optimization: The 3D structures of the reactants (propanolate anion and alkyl halide), the transition state, and the products are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants, including ZPVE corrections.[8][9][10]

  • Solvent Effects: The influence of the solvent is often incorporated using either implicit (continuum) models like the Polarizable Continuum Model (PCM) or explicit solvent molecules.[5][7][11]

  • Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products This compound This compound TS [RO---R'---X]⁻ This compound->TS Nucleophilic Attack Alkyl Halide Alkyl Halide Alkyl Halide->TS Ether Ether TS->Ether Bond Formation/Breaking Sodium Halide Sodium Halide TS->Sodium Halide

Caption: Williamson Ether Synthesis Pathway.

Computational_Workflow start Define Reactants and Products (e.g., Propanolate + CH3Cl) geom_opt Geometry Optimization of Reactants, Products, and Transition State Guess start->geom_opt freq_calc Frequency Calculation and Zero-Point Energy Correction geom_opt->freq_calc ts_verify Verify Transition State (One Imaginary Frequency) freq_calc->ts_verify ts_verify->geom_opt Not Confirmed irc Intrinsic Reaction Coordinate (IRC) Calculation ts_verify->irc Confirmed energy_calc Calculate Activation Energy (Ea) and Reaction Energy (ΔE) irc->energy_calc solvent Incorporate Solvent Effects (Implicit/Explicit Models) energy_calc->solvent end Analysis of Reaction Pathway and Energetics solvent->end

Caption: Computational Modeling Workflow.

References

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of a chemical reaction is paramount for process optimization, scaling, and ensuring reproducibility. Sodium propanolate (CH₃CH₂CH₂ONa), a strong alkoxide base, serves as a potent catalyst in various organic reactions, most notably in transesterification for biodiesel production and in condensation reactions. This guide provides an objective comparison of its catalytic performance with alternative base catalysts, supported by available experimental data, and offers detailed protocols for kinetic analysis.

Comparative Kinetic Data

The catalytic efficiency of this compound is best understood by comparing its performance against other commonly used alkoxide and hydroxide bases. While direct kinetic data for this compound across a range of reactions is limited in publicly accessible literature, valuable insights can be drawn from studies on similar alkoxides and related compounds.

One key area of application is the transesterification of triglycerides into fatty acid alkyl esters (biodiesel). The reaction proceeds through a series of reversible steps, and the catalyst's role is to form the active nucleophile, the alkoxide ion. The choice of catalyst significantly impacts the reaction rate.

Table 1: Comparison of Initial Reaction Rates in Transesterification

CatalystRelative Initial Rate (%)*SubstrateAlcoholTemperature (°C)Molar Ratio (Alcohol:Oil)Reference
Sodium Methoxide100Canola OilMethanol606:1[1]
Sodium 1,2-propanediolate ~110Canola OilMethanol606:1[1]
Sodium 1,3-propanediolate ~115Canola OilMethanol606:1[1]
Sodium Glyceroxide~125Canola OilMethanol606:1[1]
Sodium Xylitolate~90Canola OilMethanol606:1[1]
Sodium Sorbitolate~80Canola OilMethanol606:1[1]

*Initial reaction rates were measured over the first two minutes and are presented relative to the rate of sodium methoxide. Data is derived from studies on polyol-derived sodium alkoxides, which serve as a proxy for simple alkoxides.

The data suggests that catalysts derived from propanediols exhibit slightly higher initial reaction rates than sodium methoxide, indicating that the propanolate structure can be highly effective.[1]

Table 2: Activation Energies for Transesterification and Related Processes

Catalyst / ProcessSubstrate / FeedstockActivation Energy (Ea) (kJ/mol)Reference
Potassium Hydroxide (KOH)Soybean Oil65.5 - 66.0[2]
Sodium EthoxideZanthoxylum bungeanum seed Oil17.88[3]
Enzyme (Immobilized Lipase)Palm Oil22.9[4]
Sodium n-propoxide (Thermal Decomposition) N/A151.45[5]

Note: The activation energy for the thermal decomposition of sodium n-propoxide is a measure of its stability and not its catalytic activity. However, it is a key kinetic parameter for the compound itself.

Reaction Mechanisms and Pathways

Understanding the reaction mechanism is crucial for interpreting kinetic data. This compound, as a strong base, typically initiates reactions by deprotonating a reactant to form a more potent nucleophile.

1. Base-Catalyzed Transesterification

In transesterification, the this compound catalyst reacts with the alcohol (e.g., methanol) to generate a methoxide ion. This highly nucleophilic methoxide then attacks the carbonyl carbon of the triglyceride. The reaction proceeds through a tetrahedral intermediate to yield a fatty acid methyl ester and a diglyceride anion, which is then protonated by the alcohol, regenerating the active alkoxide catalyst.

Transesterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TG Triglyceride (RCOOR') Tetrahedral Tetrahedral Intermediate TG->Tetrahedral PrOH Propanol (PrOH) PrO_ion Propoxide Ion (PrO⁻) PrOH->PrO_ion DG Diglyceride PrOH->DG NaOPr This compound (NaOPr) NaOPr->PrO_ion Catalyst Activation PrO_ion->Tetrahedral Nucleophilic Attack DG_anion Diglyceride Anion Tetrahedral->DG_anion Intermediate Breakdown FAPE Fatty Acid Propyl Ester (RCOOPr) Tetrahedral->FAPE DG_anion->DG Protonation DG->NaOPr Further Reaction & Catalyst Regeneration

Caption: Mechanism of base-catalyzed transesterification.

2. Base-Catalyzed Aldol Condensation

In an aldol condensation, this compound acts as a base to abstract an acidic α-proton from an aldehyde or ketone, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde or ketone. The resulting alkoxide intermediate is then protonated to yield the β-hydroxy aldehyde/ketone, known as the aldol addition product.

Experimental Protocols

A robust experimental protocol is essential for obtaining reliable kinetic data. The following is a detailed methodology for a typical kinetic analysis of the transesterification of a vegetable oil catalyzed by this compound.

Objective: To determine the reaction rate constant for the transesterification of canola oil with methanol using this compound as a catalyst.

1. Materials and Reagents:

  • Canola Oil (refined and degummed)

  • Methanol (anhydrous, ≥99.8%)

  • Propanol (anhydrous, ≥99.7%)

  • Sodium metal (99.9%)

  • Hexane (HPLC grade)

  • Methyl heptadecanoate (internal standard for GC)

  • Inert gas (Argon or Nitrogen)

2. Catalyst Preparation (this compound):

  • Under an inert atmosphere, slowly add a pre-weighed amount of sodium metal to an excess of anhydrous propanol in a round-bottom flask with stirring. The reaction is exothermic.[6]

  • Once all the sodium has reacted, remove the excess propanol under reduced pressure to obtain this compound as a white solid.

  • The concentration of the prepared catalyst can be standardized by titration.

3. Experimental Workflow:

Experimental_Workflow prep Step 1: Preparation Prepare this compound catalyst. Prepare oil and methanol reactants. Add internal standard (methyl heptadecanoate) to oil. setup Step 2: Reactor Setup Add canola oil to a three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer. Place flask in a temperature-controlled water bath. prep->setup initiate Step 3: Reaction Initiation Heat oil to desired temperature (e.g., 60°C). Add the methanol/sodium propanolate solution to start the reaction (t=0). Maintain constant stirring speed (e.g., 600 rpm). setup->initiate sample Step 4: Sampling Withdraw aliquots (e.g., 1 mL) of the reaction mixture at specific time intervals (e.g., 2, 5, 10, 20, 40, 60 min). initiate->sample quench Step 5: Quenching Immediately quench the reaction in each sample by adding a solution to neutralize the catalyst (e.g., HCl in methanol). sample->quench analyze Step 6: Analysis Analyze the quenched samples using Gas Chromatography (GC) to determine the concentration of methyl esters and remaining triglycerides. quench->analyze calculate Step 7: Data Processing Calculate the conversion of triglycerides at each time point. Plot concentration vs. time. Determine the reaction order and rate constant (k). analyze->calculate

Caption: Workflow for kinetic analysis of transesterification.

4. Analytical Method: Gas Chromatography (GC)

  • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23 or similar).

  • Oven Program: Start at a lower temperature (e.g., 165°C) and ramp up to a higher temperature (e.g., 260°C) to separate all components.[7]

  • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID), both maintained at a high temperature (e.g., 250°C).[7]

  • Quantification: The concentration of FAMEs is determined by comparing their peak areas to the peak area of the internal standard (methyl heptadecanoate).

5. Data Analysis:

  • The conversion of triglycerides (X) is calculated based on the amount of FAME produced relative to the initial amount of oil.

  • To determine the kinetic parameters, the data can be fitted to a suitable rate law. For a large excess of alcohol, the transesterification reaction can often be modeled as a pseudo-first-order reaction.[2] The rate constant (k) can be determined from the slope of the line when plotting ln(1-X) versus time.

By employing these methodologies, researchers can effectively characterize the catalytic activity of this compound and make informed comparisons with other catalytic systems.

References

A Comparative Guide to the Synthesis of High-Purity Sodium Propanolate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a suitable base is paramount to achieving desired chemical transformations with high yield and purity. Sodium propanolate, a strong alkoxide base, is a valuable reagent in numerous applications, including deprotonation, condensation, and catalysis. This guide provides a comprehensive validation of a synthetic route to high-purity this compound, alongside an objective comparison with common alternative bases. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their specific synthetic needs.

I. Synthesis of High-Purity this compound

The most established and reliable method for synthesizing high-purity this compound is the direct reaction of metallic sodium with anhydrous n-propanol. This method, when performed under strictly controlled conditions, yields a product of exceptional purity, suitable for sensitive applications in pharmaceutical and fine chemical synthesis.

A. Validated Synthetic Protocol

This protocol is adapted from the successful synthesis of high-purity sodium alkoxides reported by the Indian Academy of Sciences[1][2]. The key to achieving high purity is the use of anhydrous reagents and a rigorously inert atmosphere to prevent the formation of sodium hydroxide from moisture.

Experimental Protocol: Synthesis of Sodium n-Propoxide

  • Materials:

    • Sodium metal

    • Anhydrous n-propanol (AR grade, further purified by distillation)

    • High-purity argon gas

  • Apparatus:

    • A vacuum-tight glass reaction vessel with provisions for gas inlet/outlet and addition of solids.

    • Magnetic stirrer

    • Schlenk line or glove box for maintaining an inert atmosphere.

  • Procedure:

    • The reaction vessel is thoroughly dried and purged with high-purity argon gas.

    • Anhydrous n-propanol is introduced into the reaction vessel under a positive pressure of argon.

    • Small, clean pieces of sodium metal are carefully added to the stirring n-propanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

    • The reaction mixture is stirred under an argon atmosphere until all the sodium has reacted.

    • Excess n-propanol is removed by distillation under reduced pressure.

    • The resulting solid this compound is dried under high vacuum to remove any residual solvent.

    • The final product, a white crystalline solid, is stored under a high-purity argon atmosphere to prevent degradation.

B. Purity Assessment

The purity of the synthesized this compound can be ascertained through a combination of analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystalline structure. Sodium n-propoxide exhibits a tetragonal crystal structure[1].

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations and confirm the absence of hydroxyl groups from residual propanol or water[1].

  • Elemental Analysis: To determine the weight percentage of sodium, carbon, and hydrogen, which should closely match the theoretical values for C₃H₇NaO[1][2].

Table 1: Elemental Analysis Data for High-Purity Sodium n-Propoxide

ElementTheoretical Weight %Experimental Weight %[1]
Sodium (Na)28.0127.8
Carbon (C)43.9043.5
Hydrogen (H)8.598.5
C. Alternative Synthetic Route: Electrochemical Synthesis

An alternative approach to producing sodium alkoxides involves an electrochemical process. This method can offer controlled and potentially milder reaction conditions compared to the direct use of highly reactive sodium metal. The process typically involves the electrolysis of a sodium salt in the corresponding alcohol[3]. While this method presents a promising alternative, detailed comparative studies with respect to yield and purity against the classical sodium metal route are not extensively documented in the readily available literature.

II. Comparative Analysis with Alternative Bases

This compound is one of several strong, non-nucleophilic bases available to organic chemists. The choice of base often depends on factors such as steric hindrance, solubility, and cost. Below is a comparison of this compound with two widely used alternatives: sodium tert-butoxide and potassium tert-butoxide.

Table 2: Comparison of this compound and Alternative Alkoxide Bases

PropertyThis compoundSodium tert-ButoxidePotassium tert-Butoxide
Formula CH₃CH₂CH₂ONa(CH₃)₃CONa(CH₃)₃COK
Basicity (pKa of conjugate acid) ~16~19~19
Steric Hindrance LowHighHigh
Typical Applications Catalyst in transesterification, deprotonation of moderately acidic protons.[4][]Strong, non-nucleophilic base for deprotonation, particularly in Buchwald-Hartwig amination.[6][7]Strong, bulky base favoring Hofmann elimination products in dehydrohalogenation reactions.[8][9]
A. Performance in Specific Reactions

Dehydrohalogenation: In elimination reactions, the steric bulk of the base can significantly influence the regioselectivity. For the dehydrohalogenation of alkyl halides, a bulky base like potassium tert-butoxide is often employed to favor the formation of the less substituted (Hofmann) alkene. In contrast, a less hindered base like sodium ethoxide (and by extension, this compound) would typically favor the more substituted (Zaitsev) product. For efficient dehydrohalogenation, particularly where the Hofmann product is desired, potassium tert-butoxide is often the superior choice[8].

Transesterification (Biodiesel Production): Sodium alkoxides, including this compound, are effective catalysts for the transesterification of triglycerides to produce biodiesel. Sodium methoxide is a commonly used catalyst in this process[10]. While this compound can also be used, the choice of alkoxide often corresponds to the alcohol used in the reaction. The use of sodium alkoxides prepared in situ or commercially available solutions avoids the formation of water, which can lead to soap formation and reduce the yield of biodiesel when using sodium hydroxide as a catalyst.

III. Visualization of Synthetic Workflows

To further clarify the processes discussed, the following diagrams illustrate the synthetic workflow for high-purity this compound and a logical comparison of its application relative to a bulkier alternative.

SynthesisWorkflow Synthesis of High-Purity this compound cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Na Sodium Metal Reaction Reaction under Inert Atmosphere (Ar) Na->Reaction Propanol Anhydrous n-Propanol Propanol->Reaction Distillation Vacuum Distillation (Remove excess propanol) Reaction->Distillation Exothermic, H₂ evolution Drying High Vacuum Drying Distillation->Drying Product High-Purity This compound Drying->Product Analysis Purity Analysis (XRD, IR, Elemental) Product->Analysis

Caption: Workflow for the synthesis of high-purity this compound.

BaseComparison Base Selection in Dehydrohalogenation cluster_substrate Substrate cluster_bases Bases cluster_products Products AlkylHalide Alkyl Halide NaOPr This compound (Less Hindered) AlkylHalide->NaOPr KOtBu Potassium tert-Butoxide (Bulky) AlkylHalide->KOtBu Zaitsev Zaitsev Product (More Substituted Alkene) NaOPr->Zaitsev Major Product Hofmann Hofmann Product (Less Substituted Alkene) KOtBu->Hofmann Major Product

Caption: Regioselectivity in dehydrohalogenation based on base selection.

IV. Conclusion

The synthesis of high-purity this compound via the reaction of sodium metal with anhydrous n-propanol is a well-validated and reliable method. Careful attention to anhydrous conditions and inert atmosphere is critical for obtaining a product suitable for demanding synthetic applications. When selecting a base, researchers must consider not only the pKa but also steric factors that can influence the outcome of a reaction. While this compound is an effective and versatile base, bulkier alternatives like potassium tert-butoxide offer distinct advantages in controlling regioselectivity in elimination reactions. This guide provides the necessary data and protocols to aid in the rational selection and synthesis of the appropriate base for a given chemical transformation.

References

A Guide to Selecting and Evaluating Sodium Propanolate from Different Suppliers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental results. Sodium propanolate (also known as sodium n-propoxide), a strong base used in various chemical syntheses, is no exception. Variation in purity, impurity profiles, and physical properties among different suppliers can significantly impact reaction outcomes, yield, and the safety of processes. This guide provides a framework for the performance evaluation of this compound from various suppliers, complete with experimental protocols and data presentation formats.

Key Performance Parameters for Supplier Qualification

When evaluating this compound from different sources, a comprehensive assessment should cover its chemical purity, impurity profile, and physical characteristics. These parameters directly influence its reactivity and suitability for specific applications, particularly in the sensitive environment of pharmaceutical development.

A summary of these critical quality attributes is presented below, with hypothetical data for three fictional suppliers (Supplier A, Supplier B, and Supplier C) to illustrate a comparative analysis.

Table 1: Comparative Analysis of this compound from Different Suppliers (Hypothetical Data)

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (Assay by Titration) 99.2%98.5%99.5%≥ 98.0%
Moisture Content (Karl Fischer) 0.3%0.8%0.2%≤ 1.0%
Insoluble Matter < 0.01%0.05%< 0.01%≤ 0.05%
Sodium Carbonate Content 0.2%0.5%0.1%≤ 0.5%
Free Alkali (as NaOH) 0.1%0.2%0.05%≤ 0.2%
Appearance White to off-white powderWhite powderWhite crystalline powderWhite to off-white powder
Solubility in Propanol Clear, colorless solutionClear, slightly yellow solutionClear, colorless solutionClear, colorless to slightly yellow solution

Experimental Protocols for Performance Evaluation

To ensure a thorough and unbiased comparison, standardized analytical methods should be employed. Below are detailed protocols for the key experiments cited in the comparative table.

Assay of this compound (Acid-Base Titration)

This method determines the purity of this compound by titrating it with a standardized acid.

Principle: this compound is a strong base and will react with a strong acid in a 1:1 molar ratio. The endpoint of the titration can be determined using a suitable indicator or potentiometrically.

Apparatus:

  • Analytical balance

  • Burette (50 mL, Class A)

  • Volumetric flask (250 mL, Class A)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

Reagents:

  • This compound sample

  • Standardized 0.5 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator solution

  • Anhydrous propanol (as solvent)

Procedure:

  • Accurately weigh approximately 2.0 g of the this compound sample and record the weight.

  • Dissolve the sample in 100 mL of anhydrous propanol in a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.5 M HCl solution until the pink color disappears.

  • Record the volume of HCl used.

  • Perform a blank titration with 100 mL of anhydrous propanol and the indicator.

  • Calculate the percentage purity of this compound.

Determination of Moisture Content (Karl Fischer Titration)

This method is used to determine the water content in the this compound sample.

Principle: The Karl Fischer titration is a coulometric or volumetric method that reacts iodine with water in the presence of sulfur dioxide and a base.

Apparatus:

  • Karl Fischer titrator (coulometric or volumetric)

  • Analytical balance

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or a suitable solvent for the sample

Procedure:

  • Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.

  • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

  • Start the titration and record the amount of water detected.

  • Calculate the moisture content as a percentage of the sample weight.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to identify and quantify volatile organic impurities.

Principle: The sample is derivatized to make the components volatile, then separated by gas chromatography and detected by mass spectrometry.

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Autosampler

  • Analytical balance

Reagents:

  • This compound sample

  • Derivatization agent (e.g., BSTFA)

  • High-purity solvent (e.g., dichloromethane)

Procedure:

  • Prepare a known concentration of the this compound sample in a suitable solvent.

  • Add the derivatization agent and heat the mixture if necessary to ensure complete reaction.

  • Inject a specific volume of the prepared sample into the GC-MS system.

  • Run the analysis using a suitable temperature program for the GC column to separate the components.

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Visualizing Workflows and Pathways

To further aid in the understanding of the evaluation process and the potential applications of this compound, the following diagrams are provided.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Receive this compound Samples Log Log Samples from Suppliers A, B, C Sample->Log Prep Prepare Samples for Analysis Log->Prep Assay Purity Assay (Titration) Prep->Assay Moisture Moisture Content (Karl Fischer) Prep->Moisture Impurity Impurity Profiling (GC-MS) Prep->Impurity Physical Physical Properties (Appearance, Solubility) Prep->Physical Compare Compare Data Against Specifications Assay->Compare Moisture->Compare Impurity->Compare Physical->Compare Table Summarize in Comparison Table Compare->Table Report Generate Final Evaluation Report Table->Report Decision Select Qualified Supplier Report->Decision

Caption: Experimental workflow for the evaluation of this compound.

In drug development, alkoxides like this compound can be used as reagents in the synthesis of active pharmaceutical ingredients (APIs). The purity of the reagent can be critical in preventing the formation of unwanted byproducts that could interfere with downstream biological pathways.

G cluster_0 API Synthesis cluster_1 Cellular Action cluster_2 Potential Interference Reagent This compound (High Purity) API Active Pharmaceutical Ingredient (API) Reagent->API Precursor Precursor Molecule Precursor->API API_target API binds to Cellular Target (e.g., Receptor, Enzyme) API->API_target Signal Signal Transduction Cascade API_target->Signal Response Therapeutic Response Signal->Response Impurity Impurity from Low-Purity Reagent Off_target Off-Target Binding Impurity->Off_target Side_effect Adverse Side Effects Off_target->Side_effect

Caption: Role of reagent purity in a hypothetical drug action pathway.

Conclusion

The selection of a high-quality this compound supplier is a critical step in ensuring the success of research and drug development projects. By implementing a robust evaluation process that includes the standardized testing of key performance parameters, scientists can mitigate risks associated with reagent variability and ensure the integrity of their results. The protocols and comparative framework provided in this guide offer a starting point for establishing such a quality control process. It is recommended that researchers request certificates of analysis from potential suppliers and independently verify the quality of the material before its use in critical applications.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Propanolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive reagents like sodium propanolate is a critical component of laboratory safety and operational excellence. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, offering immediate safety and logistical information to build a foundation of trust in your laboratory's chemical handling practices.

Immediate Safety and Handling Precautions

This compound (also known as sodium propoxide) is a reactive, water-sensitive compound. Improper handling can lead to vigorous, exothermic reactions. Before beginning any disposal procedure, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: All disposal procedures must be conducted in a well-ventilated chemical fume hood.

  • Inert Atmosphere: For larger quantities or when dealing with the pure solid, conducting the initial quenching steps under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent ignition of flammable byproducts.

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a sand bucket readily available in case of fire. An emergency eyewash and shower station should be immediately accessible.

  • Avoid Incompatibilities: Keep this compound away from water, acids, and other reactive materials during storage and handling.

Step-by-Step Disposal Protocol for this compound

The primary method for the safe disposal of this compound is through a controlled quenching (hydrolysis) process, followed by neutralization. This procedure should be performed with care and patience, especially with larger quantities.

Experimental Protocol: Quenching and Neutralization of this compound

Objective: To safely hydrolyze and neutralize this compound waste for proper disposal.

Materials:

  • This compound waste (solid or in an inert solvent)

  • Anhydrous isopropanol

  • Anhydrous ethanol

  • Methanol

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl) or citric acid solution

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet (bubbler)

  • Ice bath

  • pH paper or a calibrated pH meter

Procedure:

  • Preparation and Cooling:

    • If the this compound waste is in a solvent, decant any excess solvent if possible, taking care not to expose the reactive material to air.

    • Place the this compound waste into the three-necked flask. If it is a solid, it can be suspended in an inert, high-boiling solvent like toluene to aid in stirring and heat dissipation.

    • Place the flask in an ice bath to cool the contents to approximately 0°C.

  • Initial Quenching with Isopropanol:

    • Slowly add anhydrous isopropanol to the stirred solution via the dropping funnel. The reaction with isopropanol is less vigorous than with more reactive alcohols or water.

    • Observe for any gas evolution (hydrogen) and heat generation. Add the isopropanol at a rate that maintains a controlled reaction.

    • Continue the slow addition of isopropanol until the gas evolution ceases or significantly subsides.

  • Sequential Quenching with Ethanol and Methanol:

    • Once the reaction with isopropanol is complete, slowly add anhydrous ethanol.

    • After the reaction with ethanol has subsided, slowly add methanol. This sequential addition of alcohols with increasing reactivity ensures a controlled process.

  • Final Quenching with Water:

    • After the reaction with methanol is complete, cautiously add deionized water dropwise. Even after the addition of alcohols, residual reactive material can react vigorously with water.

    • Continue adding water until no further reaction is observed.

  • Neutralization:

    • The resulting solution will be basic due to the formation of sodium hydroxide.

    • Slowly add a dilute solution of hydrochloric acid or citric acid while monitoring the pH with pH paper or a pH meter.

    • Adjust the pH to a neutral range, typically between 6.0 and 8.0.

  • Final Disposal:

    • The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in compliance with local regulations.[1]

    • Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. For larger quantities, disposal as hazardous waste through a certified contractor is required.

Quantitative Disposal Parameters

ParameterGuidelineRationale
Initial Quenching Agent Anhydrous IsopropanolReacts more slowly and controllably with alkoxides compared to other alcohols or water.
Quenching Agent Ratio Add slowly in portions until reaction ceasesAvoids runaway reactions by controlling the rate of heat and gas evolution.
Reaction Temperature 0 - 10 °C (Ice Bath)Controls the exothermic reaction rate, preventing overheating and potential ignition of flammable vapors.
Neutralizing Agent Dilute Hydrochloric Acid (e.g., 1 M) or Citric AcidEffectively neutralizes the basic solution to a safe pH for disposal.
Final pH 6.0 - 8.0Ensures the final waste stream is not corrosive and meets typical requirements for aqueous waste disposal.

Disposal Workflow Visualization

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.

cluster_prep Phase 1: Preparation cluster_quench Phase 2: Controlled Quenching cluster_neutralize Phase 3: Neutralization & Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood cool Cool Reaction Vessel (Ice Bath) fume_hood->cool add_isopropanol Slowly Add Isopropanol cool->add_isopropanol check_isopropanol Reaction Ceased? add_isopropanol->check_isopropanol check_isopropanol->add_isopropanol No add_ethanol Slowly Add Ethanol check_isopropanol->add_ethanol Yes check_ethanol Reaction Ceased? add_ethanol->check_ethanol check_ethanol->add_ethanol No add_methanol Slowly Add Methanol check_ethanol->add_methanol Yes check_methanol Reaction Ceased? add_methanol->check_methanol check_methanol->add_methanol No add_water Slowly Add Water check_methanol->add_water Yes check_water Reaction Complete? add_water->check_water check_water->add_water No neutralize Neutralize with Dilute Acid to pH 6-8 check_water->neutralize Yes check_disposal Compliant with Local Regulations? neutralize->check_disposal drain_disposal Dispose Down Drain with Copious Water check_disposal->drain_disposal Yes haz_waste Dispose as Hazardous Waste via EHS check_disposal->haz_waste No end End of Procedure drain_disposal->end haz_waste->end

This compound Disposal Workflow

References

Personal protective equipment for handling Sodium propanolate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium Propanolate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is a flammable solid that can cause severe skin burns and eye damage.[1][2][3] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize risks.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with this compound dictates the necessity of the following personal protective equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust, splashes, and flying particles that can cause serious eye damage.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), and protective clothing to prevent skin contact.This compound causes severe skin burns upon contact.[1][3][4]
Respiratory Protection A dust mask or respirator with a particulate filter is necessary if dust is generated or if working in an area with inadequate ventilation.To prevent inhalation of dust which can cause respiratory irritation.[6][7][8]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a fume hood, to minimize inhalation exposure.[1][4]

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

  • Remove all potential ignition sources from the handling area as this compound is a flammable solid.[1][2][3] Use non-sparking tools and explosion-proof equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3][4]

2. Handling:

  • Wear all required PPE as specified in the table above before handling the substance.

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust.[1][6]

  • Do not eat, drink, or smoke in the handling area.[3][6]

  • Wash hands thoroughly after handling.[1][5]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Store away from incompatible materials such as oxidizing agents, strong acids, water, and moist air.[4][7]

  • The storage area should be locked up to restrict access.[3][4]

4. Spillage:

  • In case of a spill, evacuate the area and eliminate all ignition sources.[1]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6] Moisten the material slightly to prevent dusting if appropriate.[6]

  • Prevent the spill from entering drains or waterways.[1][7]

Disposal Plan
  • Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][4]

  • Waste material should be sent to a licensed waste disposal facility.[4] Do not dispose of it into the sewer system.[4]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][3][4]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Procedural Workflow

The following diagram illustrates the logical flow for the safe handling of this compound and the appropriate emergency response procedures.

cluster_preparation Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures cluster_spill_response Spill Response cluster_first_aid First Aid prep Assess Risks & Review SDS ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe env Ensure Well-Ventilated Area (Fume Hood) ppe->env safety Verify Eyewash & Safety Shower Access env->safety ignition Remove Ignition Sources safety->ignition handle Handle with Care (Avoid Dust & Contact) ignition->handle storage Store in Tightly Closed Container (Cool, Dry, Ventilated Area) handle->storage spill Spill Occurs handle->spill exposure Personal Exposure handle->exposure dispose Dispose via Licensed Waste Facility storage->dispose spill_evacuate Evacuate Area & Remove Ignition Sources spill->spill_evacuate fa_skin Skin: Remove Clothing, Rinse with Water exposure->fa_skin fa_eye Eyes: Rinse with Water for 15 mins exposure->fa_eye fa_inhalation Inhalation: Move to Fresh Air exposure->fa_inhalation fa_ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting exposure->fa_ingestion spill_ppe Wear Full PPE spill_evacuate->spill_ppe spill_contain Contain & Clean Up Spill spill_ppe->spill_contain spill_dispose Dispose of Waste spill_contain->spill_dispose seek_medical Seek Immediate Medical Attention fa_skin->seek_medical fa_eye->seek_medical fa_inhalation->seek_medical fa_ingestion->seek_medical

Caption: Workflow for handling this compound and emergency response.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.